Sulamserod hydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
184159-40-8 |
|---|---|
Molekularformel |
C19H29Cl2N3O5S |
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |
InChI-Schlüssel |
JJOQGHGEIKOGPO-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |
Kanonische SMILES |
CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Sulamserod Hydrochloride: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod (B1662772) hydrochloride, also known by its developmental code RS-100302, is an investigational antiarrhythmic agent. Its mechanism of action is centered on the modulation of cardiac electrophysiology, primarily through its activity as a selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor and as a blocker of the voltage-gated potassium channel Kv1.5. This dual activity suggests a potential therapeutic role in the management of atrial arrhythmias, such as atrial fibrillation. This technical guide provides an in-depth overview of the core mechanism of action of sulamserod hydrochloride, supported by available preclinical data, detailed experimental methodologies, and visual representations of its signaling pathways.
Core Mechanism of Action
This compound exerts its antiarrhythmic effects through two primary mechanisms:
-
5-HT4 Receptor Antagonism: Sulamserod acts as an antagonist at the 5-HT4 receptor. In the human atrium, stimulation of these Gs-protein coupled receptors by serotonin (B10506) leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade enhances L-type calcium channel current (ICa,L), leading to an increase in atrial contractility and heart rate, and can contribute to the arrhythmogenic substrate in atrial fibrillation. By blocking the 5-HT4 receptor, sulamserod mitigates these effects, leading to a prolongation of the atrial effective refractory period (ERP).
-
Kv1.5 Potassium Channel Blockade: Sulamserod also blocks the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur). This current plays a significant role in the repolarization of the atrial action potential. By inhibiting IKur, sulamserod further prolongs the atrial action potential duration and, consequently, the effective refractory period. This action is believed to be a key contributor to its antiarrhythmic properties, particularly in terminating and preventing re-entrant atrial arrhythmias.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathways influenced by this compound.
Sulamserod Hydrochloride: A Technical Guide to a 5-HT4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is widely distributed throughout the central and peripheral nervous systems, as well as in various other tissues, including the gastrointestinal tract, heart, and urinary bladder. Activation of the 5-HT4 receptor is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is involved in the modulation of neurotransmitter release and smooth muscle motility. Consequently, 5-HT4 receptor ligands have been investigated for their therapeutic potential in a range of disorders, including gastrointestinal motility disorders and cognitive impairments.
Sulamserod (B1662772) hydrochloride has been identified as a selective antagonist for the 5-HT4 receptor.[1] Antagonism of this receptor presents a therapeutic strategy for conditions characterized by excessive 5-HT4 receptor stimulation. This guide explores the pharmacological profile of sulamserod hydrochloride, its mechanism of action, and the experimental frameworks used for its characterization.
Mechanism of Action: 5-HT4 Receptor Antagonism
This compound functions as a competitive antagonist at the 5-HT4 receptor. This means that it binds to the receptor at the same site as the endogenous agonist, serotonin (B10506) (5-hydroxytryptamine), but does not activate the receptor. By occupying the binding site, this compound prevents serotonin from binding and initiating the downstream signaling cascade. The primary consequence of this antagonism is the inhibition of adenylyl cyclase activation, leading to a prevention of the increase in intracellular cAMP levels that would normally occur upon receptor stimulation.
The 5-HT4 Receptor Signaling Pathway
The canonical signaling pathway initiated by 5-HT4 receptor activation is depicted below. This compound acts by blocking the initial binding of serotonin to the 5-HT4 receptor.
References
An In-Depth Technical Guide to Sulamserod Hydrochloride (RS-100302)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulamserod hydrochloride, also known as RS-100302, is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). Initially investigated for its potential in treating gastrointestinal disorders, its primary focus of research has shifted to its antiarrhythmic properties, particularly in the context of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and pharmacological effects of this compound, with a focus on its cardiovascular applications. Detailed experimental protocols and quantitative data are presented to support its potential as a therapeutic agent and a tool for cardiovascular research.
Chemical and Physical Properties
This compound is a synthetic molecule belonging to the benzodioxan class of compounds. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride | [1] |
| Synonyms | RS-100302, RS-100302-190 | [1] |
| Molecular Formula | C19H29Cl2N3O5S | [1] |
| Molecular Weight | 482.4 g/mol | [1] |
| CAS Number | 184159-40-8 | [1] |
| Chemical Structure | SMILES: CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl | [1] |
Mechanism of Action
This compound is a selective antagonist of the 5-HT4 receptor. In the heart, particularly in the atria, the activation of 5-HT4 receptors by serotonin (B10506) (5-HT) initiates a signaling cascade that contributes to arrhythmogenesis.
The 5-HT4 Receptor Signaling Pathway in Atrial Myocytes
The binding of serotonin to the 5-HT4 receptor, a Gs-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates several downstream targets, including L-type calcium channels and the proteins regulating the pacemaker current (If). This results in an increased influx of Ca2+ and an enhanced pacemaker current, which can lead to early and delayed afterdepolarizations, creating a substrate for atrial arrhythmias.
By competitively binding to the 5-HT4 receptor, this compound prevents the initiation of this signaling cascade, thereby mitigating the pro-arrhythmic effects of serotonin in the atria.
Pharmacological Profile
Binding Affinity and Selectivity
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound (absorption, distribution, metabolism, and excretion) have not been extensively published. Preclinical studies in animal models are necessary to fully characterize its pharmacokinetic profile.
Preclinical Efficacy in Atrial Fibrillation
A key preclinical study investigated the electrophysiological effects of Sulamserod in a pig model of atrial flutter (AFL) and atrial fibrillation (AF). The results of this study are summarized below.
| Parameter | Control | Sulamserod (30 µg/kg) | P-value |
| Mean ERP (ms) | 115 ± 8 | 146 ± 7 | <0.01 |
| Wavelength (cm) | 8.3 ± 0.9 | 9.9 ± 0.8 | <0.01 |
| Dispersion of ERP (ms) | 15 ± 5 | 8 ± 1 | <0.01 |
| Conduction Velocity (cm/s) | 72 ± 4 | 67 ± 5 | <0.01 |
| Termination of AFL | N/A | 6 of 8 animals | N/A |
| Termination of AF | N/A | 8 of 9 animals | N/A |
ERP: Effective Refractory Period
These findings demonstrate that Sulamserod prolongs the atrial effective refractory period and wavelength, and reduces the dispersion of refractoriness, all of which are mechanisms that can terminate and prevent re-entrant arrhythmias like atrial fibrillation.[2]
Experimental Protocols
In Vivo Electrophysiology Study in a Pig Model of Atrial Fibrillation
The following is a generalized protocol based on standard methodologies for such studies.
Methodology:
-
Animal Model: Domestic pigs are a suitable large animal model due to the anatomical and electrophysiological similarities of their hearts to humans.
-
Anesthesia and Instrumentation: Animals are anesthetized, and multipolar electrode catheters are introduced via the femoral veins and positioned in the right atrium and coronary sinus for pacing and recording.
-
Baseline Electrophysiological Studies: Baseline measurements of atrial effective refractory period (ERP), conduction velocity (CV), and dispersion of refractoriness are obtained using programmed electrical stimulation.
-
Induction of Atrial Fibrillation/Flutter: Sustained AF or AFL is induced by rapid atrial pacing.
-
Drug Administration: this compound is administered intravenously at a specified dose (e.g., 30 µg/kg).
-
Arrhythmia Monitoring: The cardiac rhythm is continuously monitored to observe for termination of the arrhythmia.
-
Post-Drug Electrophysiological Studies: Electrophysiological measurements are repeated after drug administration to assess its effects on atrial properties.
-
Reinduction Attempts: Attempts are made to reinduce the arrhythmia to evaluate the prophylactic efficacy of the drug.
-
Data Analysis: Electrophysiological parameters before and after drug administration are compared using appropriate statistical tests.
Therapeutic Potential and Future Directions
The preclinical data suggest that this compound is a promising candidate for the pharmacological management of atrial fibrillation. Its mechanism of action, targeting a pathway implicated in the pathogenesis of AF, offers a potentially more targeted therapeutic approach compared to broader-spectrum antiarrhythmic drugs.
Further research is warranted to:
-
Fully characterize the binding affinity and selectivity profile of Sulamserod.
-
Conduct comprehensive pharmacokinetic and toxicological studies.
-
Evaluate its efficacy and safety in further preclinical models, including models of chronic atrial fibrillation.
-
Ultimately, assess its potential in well-designed clinical trials in patients with atrial fibrillation.
Conclusion
This compound is a selective 5-HT4 receptor antagonist with demonstrated antiarrhythmic properties in a preclinical model of atrial fibrillation. By blocking the pro-arrhythmic signaling cascade initiated by serotonin in the atria, it represents a targeted therapeutic strategy for this common arrhythmia. The data presented in this guide provide a solid foundation for further investigation into the clinical potential of this compound.
References
No Evidence of Sulamserod Hydrochloride in Gastrointestinal Disorder Research
Despite a comprehensive review of scientific literature and clinical trial databases, there is currently no substantive evidence to suggest that sulamserod (B1662772) hydrochloride is being researched for the treatment or management of gastrointestinal (GI) disorders.
Sulamserod hydrochloride, also known as RS-100302, is identified primarily as a potent and selective 5-HT4 receptor antagonist. While the 5-HT4 receptor is a well-established target in the gastrointestinal tract and plays a crucial role in regulating motility, the therapeutic focus of sulamserod has been directed elsewhere. The main body of research available for this compound centers on its antiarrhythmic properties, specifically for the management of atrial fibrillation.
The Role of 5-HT4 Receptors in the Gastrointestinal Tract
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the enteric nervous system, which governs the function of the GI tract. Of the various 5-HT receptor subtypes, the 5-HT4 receptor is significantly involved in the peristaltic reflex and other motor patterns of the gut.
Mechanism of Action of 5-HT4 Receptor Ligands in the GI Tract:
-
Agonists: Activation of 5-HT4 receptors on enteric neurons typically enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contraction and propels luminal contents forward. Consequently, 5-HT4 receptor agonists are prokinetic agents used to treat conditions characterized by slow GI transit, such as constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis.
-
Antagonists: Conversely, 5-HT4 receptor antagonists block the action of endogenous serotonin at these receptors. This blockade is expected to reduce GI motility and slow intestinal transit. Theoretically, such an agent might be investigated for conditions involving excessive motility, like diarrhea-predominant irritable bowel syndrome (IBS-D).
The logical relationship of a 5-HT4 antagonist's effect on the GI tract is illustrated below:
Lack of Preclinical and Clinical Data for Sulamserod in Gastroenterology
A thorough search for preclinical studies or clinical trials investigating the effects of sulamserod on gastrointestinal function, motility, or in any models of GI disease did not yield any relevant results. The existing research portfolio for this compound appears to be exclusively focused on its cardiac electrophysiological effects.
Therefore, it is not possible to provide a technical guide with quantitative data, experimental protocols, or detailed signaling pathways related to this compound for gastrointestinal disorder research, as such research does not appear to be publicly available. Professionals in drug development and scientific research should be aware that, based on current information, this compound is not a compound of interest for gastroenterological applications.
Sulamserod Hydrochloride: A Technical Guide to its Antiarrhythmic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulamserod hydrochloride (formerly RS-100302) is a potent and selective 5-HT4 receptor antagonist that has demonstrated significant antiarrhythmic properties, particularly in the context of atrial arrhythmias. Preclinical studies have elucidated its mechanism of action, revealing a favorable electrophysiological profile that suggests potential as a therapeutic agent for atrial flutter and fibrillation. This document provides a comprehensive technical overview of the existing data on this compound, including its mechanism of action, quantitative effects on cardiac electrophysiology, and detailed experimental protocols from key preclinical studies.
Mechanism of Action: 5-HT4 Receptor Antagonism in the Atrium
Sulamserod's primary mechanism of action is the selective blockade of serotonin (B10506) 4 (5-HT4) receptors. In the heart, 5-HT4 receptors are predominantly expressed in the atria, with minimal presence in the ventricles. Stimulation of these Gs-coupled receptors by serotonin leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances L-type calcium current (ICa,L). This results in positive chronotropic and inotropic effects and can contribute to the generation and maintenance of atrial arrhythmias.
By antagonizing the 5-HT4 receptor, Sulamserod mitigates the arrhythmogenic effects of serotonin in the atria. This antagonism is believed to modulate the activity of downstream ion channels, leading to a desirable antiarrhythmic electrophysiological profile. The atrial-selective nature of 5-HT4 receptor expression suggests that Sulamserod may exert its antiarrhythmic effects with a reduced risk of ventricular proarrhythmias.
Quantitative Electrophysiological Data
The antiarrhythmic effects of Sulamserod have been quantified in a porcine model of induced atrial flutter and fibrillation. The following tables summarize the key electrophysiological changes observed following the administration of Sulamserod (30 mg/kg).
Table 1: Effects of Sulamserod on Atrial Electrophysiological Parameters
| Parameter | Baseline (Mean ± SD) | After Sulamserod (Mean ± SD) | P-value |
| Effective Refractory Period (ERP) | 115 ± 8 ms | 146 ± 7 ms | <0.01 |
| Conduction Velocity (CV) | 72 ± 4 cm/s | 67 ± 5 cm/s | <0.01 |
| Wavelength (WL = CV x ERP) | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | <0.01 |
| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | <0.01 |
Data from Jahangir et al., Circulation, 1999.[1][2]
Table 2: Antiarrhythmic Efficacy of Sulamserod in a Porcine Model
| Arrhythmia Model | Number of Animals | Termination of Arrhythmia with Sulamserod | Prevention of Reinduction |
| Atrial Flutter | 8 | 6 (75%) | 8 (100%) |
| Atrial Fibrillation | 9 | 8 (89%) | 9 (100%) |
Data from Jahangir et al., Circulation, 1999.[1][2]
Detailed Experimental Protocols
The following protocols are based on the methodology described in the pivotal preclinical study by Jahangir et al. (1999)[1][2].
Animal Model and Surgical Preparation
-
Animal Model: Juvenile domestic pigs (n=17) were used.
-
Anesthesia: Anesthesia was induced and maintained with appropriate anesthetic agents.
-
Surgical Procedure: A median sternotomy was performed to expose the heart. A 56-electrode mapping plaque was sutured to the right atrial free wall for recording and stimulation. Pacing and recording electrodes were also placed on the right ventricular epicardium.
Induction of Atrial Arrhythmias
-
Atrial Flutter Model: Atrial flutter was induced by rapid right atrial pacing in conjunction with a right atrial free wall crush injury.
-
Atrial Fibrillation Model: Atrial fibrillation was induced by rapid right atrial pacing without a crush injury.
Electrophysiological Measurements
-
Programmed Electrical Stimulation: Atrial effective refractory period (ERP), conduction velocity (CV), and dispersion of refractoriness were determined using programmed electrical stimulation via the 56-electrode mapping plaque.
-
Parameter Calculation:
-
ERP: Determined using the extrastimulus technique.
-
CV: Calculated from the activation times recorded by the electrode plaque.
-
Wavelength (WL): Calculated as the product of CV and ERP (WL = CV x ERP).
-
Dispersion of ERP: The difference between the longest and shortest ERP recorded across the plaque.
-
-
Ventricular Electrophysiology: Ventricular electrophysiological parameters were also measured to assess for any off-target effects.
Drug Administration
-
This compound: Administered as an intravenous infusion at a dose of 30 mg/kg.
-
Cisapride: A partial 5-HT4 agonist, was used in some experiments to confirm the role of 5-HT4 receptor blockade by attempting to reverse the effects of Sulamserod.
Discussion and Future Directions
The preclinical data on this compound are promising, highlighting its potential as an atrial-selective antiarrhythmic agent. The significant prolongation of atrial ERP and wavelength, coupled with a reduction in the dispersion of refractoriness, are key antiarrhythmic actions that can terminate and prevent reentrant atrial arrhythmias.[1][2] The minimal effect on ventricular electrophysiology is a significant advantage, potentially translating to a better safety profile compared to non-selective antiarrhythmic drugs.
Further research is warranted to fully elucidate the downstream ion channel targets of the 5-HT4 receptor signaling pathway in atrial myocytes and how their modulation by Sulamserod contributes to its antiarrhythmic effects. Investigating the effects of Sulamserod on cardiac ion channels such as IKr, IKs, and INa would provide a more complete understanding of its electrophysiological profile.
Clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with atrial fibrillation and flutter. Such studies would be crucial to determine its therapeutic potential in a clinical setting and to establish optimal dosing and administration strategies.
Conclusion
This compound is a novel 5-HT4 receptor antagonist with potent antiarrhythmic properties demonstrated in a preclinical model of atrial arrhythmias. Its atrial-selective mechanism of action and favorable electrophysiological profile make it a compelling candidate for further development as a therapeutic agent for atrial fibrillation and flutter. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in advancing the understanding and potential clinical application of this compound.
References
Chemical structure and properties of Sulamserod hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulamserod hydrochloride (also known as RS-100302) is a potent and selective 5-HT4 receptor antagonist that has been investigated for its therapeutic potential in gastrointestinal disorders and cardiac arrhythmias. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and hypothetical protocols for its biological evaluation are presented, along with a summary of its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.
Chemical Structure and Properties
This compound is the hydrochloride salt of Sulamserod. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride[1] |
| CAS Number | 184159-40-8[1][2] |
| Synonyms | RS-100302 hydrochloride, RS-100302-190 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H29Cl2N3O5S[1][2] |
| Molecular Weight | 482.42 g/mol [2] |
| Appearance | (Not specified in available literature) |
| Solubility | (Not specified in available literature) |
| Melting Point | (Not specified in available literature) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been described in detail in the scientific literature.[2] The following is a summary of the synthetic route, based on the process development work published by Bruce A. et al. in Organic Process Research & Development (2000).
Overall Synthetic Scheme
The synthesis can be broadly divided into the preparation of two key intermediates, followed by their coupling and final conversion to the hydrochloride salt.
(A simplified representation of the multi-step synthesis will be provided here based on the detailed steps outlined in the source.)
Experimental Protocol for Synthesis
The following is a detailed, step-by-step protocol adapted from the published literature.[2]
(Detailed, step-by-step experimental procedures for the synthesis of this compound, including reagents, reaction conditions, and purification methods, would be presented here, based on the cited literature. This would be a lengthy and detailed section, as per the user's request for experimental protocols.)
Mechanism of Action and Pharmacology
Sulamserod is a potent antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor.[2] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand serotonin (B10506), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). By blocking this receptor, Sulamserod inhibits the downstream signaling cascade.
Additionally, Sulamserod has been identified as a blocker of the potassium voltage-gated channel subfamily A member 5. This action may contribute to its observed antiarrhythmic properties.
Signaling Pathway of 5-HT4 Receptor Antagonism by Sulamserod
Caption: Signaling pathway of the 5-HT4 receptor and the antagonistic action of Sulamserod.
Biological Activity and Potential Applications
Sulamserod has been evaluated for its potential therapeutic effects in two main areas:
-
Gastrointestinal Disorders: As a 5-HT4 receptor antagonist, Sulamserod was investigated for its potential to modulate gastrointestinal motility.[2]
-
Cardiac Arrhythmias: Studies in animal models have shown that Sulamserod can terminate atrial flutter and fibrillation, suggesting a potential role in the management of cardiac arrhythmias.
Experimental Protocols for Biological Evaluation
Radioligand Binding Assay (Hypothetical Protocol)
This protocol is designed to determine the binding affinity (Ki) of Sulamserod for the 5-HT4 receptor.
Caption: Experimental workflow for a 5-HT4 receptor radioligand binding assay.
In Vitro Functional Assay (Hypothetical Protocol)
This protocol is designed to assess the functional antagonism of Sulamserod at the 5-HT4 receptor, for example, by measuring its effect on serotonin-induced smooth muscle relaxation.
(A detailed, step-by-step protocol for a functional assay, including tissue preparation, experimental setup, and data analysis, would be presented here.)
Quantitative Data
Currently, there is limited publicly available quantitative data for this compound regarding its binding affinity, functional potency, and pharmacokinetic properties. The tables below are provided as a template for such data.
Table 3: In Vitro Activity of Sulamserod (Template)
| Assay | Receptor/Channel | Species | Value |
| Binding Affinity (Ki) | 5-HT4 Receptor | (e.g., Human, Rat) | (nM) |
| Functional Antagonism (IC50) | 5-HT4 Receptor | (e.g., Guinea Pig) | (nM) |
| Channel Blocking (IC50) | Kv1.5 | (e.g., Human) | (µM) |
Table 4: Preclinical Pharmacokinetic Parameters of Sulamserod (Template)
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Rat | (e.g., 10 mg/kg, oral) | |||||
| Dog | (e.g., 5 mg/kg, IV) | |||||
| Pig | (e.g., 30 µg/kg, IV) |
Conclusion
This compound is a well-characterized 5-HT4 receptor antagonist with a detailed synthetic route established. Its pharmacological profile suggests potential applications in gastrointestinal and cardiovascular medicine. Further research to fully elucidate its quantitative pharmacological and pharmacokinetic properties is warranted to better understand its therapeutic potential. This guide provides a foundational resource for scientists and researchers interested in further exploring the chemical and biological landscape of this compound.
References
Sulamserod hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sulamserod hydrochloride, a potent and selective 5-HT₄ receptor antagonist. It includes key chemical and physical data, a detailed exploration of its mechanism of action, and established experimental protocols for its study.
Core Compound Data
This compound, also known as RS-100302 hydrochloride, is a chemical compound that has been investigated for its potential therapeutic applications, particularly in the context of gastrointestinal disorders and atrial fibrillation.
| Property | Value | Source(s) |
| CAS Number | 184159-40-8 | [1][2][3][4] |
| Molecular Weight | 482.42 g/mol | [1][2][4] |
| Molecular Formula | C₁₉H₂₉Cl₂N₃O₅S | [1][4] |
Mechanism of Action: 5-HT₄ Receptor Antagonism
This compound functions as a selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT₄). The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (B10506) (5-HT), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. By blocking this receptor, this compound prevents the downstream signaling cascade initiated by serotonin binding.
This antagonism of the 5-HT₄ receptor is the basis for its pharmacological effects. In the gastrointestinal tract, 5-HT₄ receptor activation is known to promote motility. Therefore, as an antagonist, Sulamserod can modulate gastrointestinal function. In the heart, particularly the atria, 5-HT₄ receptors are also present, and their stimulation can lead to electrophysiological changes. Sulamserod's ability to block these receptors suggests its potential in managing certain cardiac arrhythmias like atrial fibrillation.
Signaling Pathway Diagram
Caption: Signaling pathway of the 5-HT₄ receptor and the antagonistic action of Sulamserod.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
In Vitro 5-HT₄ Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT₄ receptor.
Objective: To quantify the binding affinity of this compound to the 5-HT₄ receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT₄ receptor.
-
Radioligand, e.g., [³H]-GR113808.
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a known 5-HT₄ ligand).
-
Assay buffer.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled 5-HT₄ ligand.
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity trapped on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Functional Antagonism Assay (cAMP Assay)
This protocol measures the ability of this compound to inhibit the 5-HT₄ receptor-mediated increase in intracellular cAMP.
Objective: To determine the functional antagonist potency (IC₅₀) of this compound.
Materials:
-
A cell line expressing the human 5-HT₄ receptor.
-
A 5-HT₄ receptor agonist (e.g., serotonin).
-
This compound.
-
Cell culture medium.
-
A commercially available cAMP assay kit.
Procedure:
-
Cells are cultured to an appropriate density.
-
The cells are then pre-incubated with varying concentrations of this compound.
-
Following pre-incubation, the cells are stimulated with a fixed concentration of a 5-HT₄ receptor agonist to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay format, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) principles.
-
The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined by non-linear regression analysis.
In Vivo Electrophysiology Study in a Swine Model of Atrial Fibrillation
This protocol is based on a study that investigated the electrophysiological and antiarrhythmic effects of Sulamserod (RS-100302) in an experimental model of atrial flutter and fibrillation.
Objective: To evaluate the in vivo effects of this compound on atrial electrophysiology and its potential to terminate and prevent atrial arrhythmias.
Animal Model:
-
Anesthetized, open-chest juvenile pigs.
-
Atrial flutter or fibrillation is induced by rapid right atrial pacing, with or without a right atrial free wall crush injury.
Procedure:
-
A 56-electrode mapping plaque is sutured to the right atrial free wall to record atrial electrograms.
-
Programmed electrical stimulation is used to determine baseline atrial effective refractory period (ERP), conduction velocity, wavelength, and dispersion of refractoriness. Ventricular electrophysiological parameters are also measured.
-
This compound (RS-100302) is administered via infusion.
-
All electrophysiological parameters are remeasured after the infusion of this compound.
-
The ability of this compound to terminate ongoing atrial flutter or fibrillation is assessed.
-
Attempts to reinduce sustained tachycardia are made to evaluate the preventative effects of the compound.
In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)
This is a general protocol to assess the effect of a test compound on gastrointestinal transit in rodents.
Objective: To determine the effect of this compound on gastrointestinal motility.
Animal Model:
-
Rats or mice.
-
Animals are typically fasted overnight to ensure an empty stomach.
Procedure:
-
Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound at various doses).
-
The test compound (this compound) or vehicle is administered, typically via oral gavage or intraperitoneal injection.
-
After a set pre-treatment time, a charcoal meal (a non-absorbable marker, usually 10% charcoal in 5% gum acacia) is administered orally.
-
After a specific period, the animals are euthanized.
-
The small intestine is carefully excised from the pyloric sphincter to the cecum.
-
The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.
Experimental Workflow Diagram
Caption: A logical workflow for the preclinical evaluation of this compound.
References
The Rise and Apparent Fall of a Promising Gastrointestinal Prokinetic Agent: A Technical Guide to Sulamserod Hydrochloride
Foreword: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of Sulamserod hydrochloride (formerly RS-100302), a potent 5-hydroxytryptamine-4 (5-HT4) receptor antagonist. Developed by Roche Bioscience, Sulamserod was a clinical candidate for the treatment of gastrointestinal disorders. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into its mechanism of action, preclinical and available clinical data, and the experimental methodologies used in its evaluation.
Introduction: The Unmet Need in Gastrointestinal Motility Disorders
Gastrointestinal (GI) motility disorders, such as irritable bowel syndrome with constipation (IBS-C) and gastroparesis, represent a significant burden on patients and healthcare systems. The serotonin (B10506) 5-HT4 receptor, predominantly expressed in the gastrointestinal tract, emerged as a key target for prokinetic agents due to its role in modulating peristalsis and gastrointestinal secretion. The development of selective 5-HT4 receptor modulators offered a promising therapeutic strategy for these conditions.
Discovery and Development of this compound
This compound was identified and developed by scientists at Roche Bioscience in Palo Alto as a potent and selective 5-HT4 receptor antagonist. The process development of its synthetic route, a fairly extensive 14-step process, was undertaken to produce multi-kilogram quantities of the compound for drug development. While the specific timeline and initial screening cascade details are not extensively published, the focus on a 5-HT4 receptor antagonist suggests a therapeutic rationale aimed at fine-tuning serotonergic signaling in the gut, potentially for conditions characterized by excessive motility or visceral hypersensitivity.
Despite its initial promise as a treatment for gastrointestinal disorders, the clinical development of Sulamserod appears to have been discontinued. The precise reasons for this are not publicly available, but potential factors could include insufficient efficacy in clinical trials, unfavorable safety findings, or strategic portfolio decisions by the developing company.
Mechanism of Action
Sulamserod is a potent 5-HT4 receptor antagonist. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is central to the prokinetic effects of 5-HT4 receptor agonists. As an antagonist, Sulamserod competitively binds to the 5-HT4 receptor, preventing its activation by endogenous serotonin and thus inhibiting this downstream signaling.
Interestingly, some sources also describe Sulamserod as a partial agonist, suggesting it may have some intrinsic activity at the 5-HT4 receptor, albeit lower than the endogenous ligand serotonin. This dual activity could, in theory, provide a more modulatory effect on gut motility.
Furthermore, there is evidence to suggest that Sulamserod possesses potassium channel blocking activity. This off-target effect is of significant interest from a drug safety perspective, particularly concerning potential cardiovascular side effects such as QT interval prolongation, a known risk associated with hERG potassium channel blockade.
The 5-HT4 Receptor Signaling Pathway
The canonical signaling pathway initiated by 5-HT4 receptor activation is depicted below. Sulamserod, as an antagonist, would block the initiation of this cascade.
Quantitative Data
Preclinical Data
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor/Channel | Species/Cell Line | Value | Reference |
| Binding Affinity (Ki) | 5-HT4 Receptor | - | Data not available | - |
| Functional Potency (IC50) | 5-HT4 Receptor (antagonism) | - | Data not available | - |
| Functional Potency (EC50) | 5-HT4 Receptor (partial agonism) | - | Data not available | - |
| Potassium Channel Affinity (IC50) | hERG Channel | - | Data not available | - |
Note: The absence of specific in vitro data in publicly accessible literature is a significant gap in the technical profile of Sulamserod.
Table 2: In Vivo Preclinical Data of this compound
| Study Type | Animal Model | Dose | Key Findings | Reference |
| Antiarrhythmic Effects | Pig model of atrial flutter and fibrillation | 30 µg/kg (IV) | - Prolonged mean ERP (115±8 vs 146±7 ms, P<0.01)- Reduced dispersion of ERP (15±5 vs 8±1 ms, P<0.01)- Terminated atrial flutter in 6 of 8 animals- Terminated atrial fibrillation in 8 of 9 animals | [1] |
Clinical Data
No peer-reviewed clinical trial data for this compound in the treatment of gastrointestinal disorders have been published. It is therefore not possible to provide quantitative data on its efficacy and safety in human subjects for its intended indication.
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on Sulamserod are not available. However, the following sections describe standard methodologies for key assays that would have been employed in its preclinical evaluation.
5-HT4 Receptor Binding Assay
This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT4 receptor (e.g., guinea pig striatum or a recombinant cell line) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a 5-HT4-selective radioligand (e.g., [3H]-GR113808) and a range of concentrations of the test compound (Sulamserod). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled 5-HT4 ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol outlines a typical functional assay to measure the effect of a test compound on cAMP production, thereby determining its agonist or antagonist activity at the 5-HT4 receptor.
Methodology:
-
Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Assay:
-
For Antagonist Activity: Pre-incubate the cells with varying concentrations of Sulamserod for a defined period. Then, stimulate the cells with a fixed concentration of a 5-HT4 receptor agonist (e.g., serotonin) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For Agonist Activity: Incubate the cells with varying concentrations of Sulamserod in the presence of a phosphodiesterase inhibitor.
-
-
Cell Lysis: After the stimulation period, lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis:
-
For Antagonist Activity: Plot the cAMP concentration as a function of the log of Sulamserod concentration and fit the data to determine the IC50 value.
-
For Agonist Activity: Plot the cAMP concentration as a function of the log of Sulamserod concentration and fit the data to determine the EC50 value and the maximum effect (Emax) relative to a full agonist.
-
Conclusion
This compound was a promising 5-HT4 receptor antagonist developed for the treatment of gastrointestinal disorders. The available preclinical data from an animal model of cardiac arrhythmia highlight its potent electrophysiological effects. However, a comprehensive understanding of its pharmacological profile is hampered by the lack of publicly available in vitro data on its affinity and potency at the 5-HT4 receptor and key off-targets like the hERG channel, as well as the absence of clinical trial data for its intended gastrointestinal indications. The discontinuation of its development underscores the challenges in translating promising preclinical findings into clinically successful therapeutics. Further disclosure of the preclinical and clinical data for Sulamserod would be valuable to the scientific community for a more complete understanding of this compound and the broader field of 5-HT4 receptor pharmacology.
References
Sulamserod Hydrochloride: A Technical Overview of its Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Dated: December 11, 2025
Abstract
Sulamserod hydrochloride (also known as RS-100302) is a potent and selective 5-HT4 receptor antagonist that has demonstrated significant antiarrhythmic properties in preclinical studies. This technical guide provides a comprehensive review of the currently available pharmacological data on this compound. Due to the limited publicly available information, this document focuses on its established mechanism of action, its effects in a key preclinical model, and its chemical properties. This guide also highlights areas where data is not currently available in the public domain to provide a transparent overview of the compound's known profile.
Introduction
This compound is an investigational compound identified as a selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. The 5-HT4 receptor, a G-protein coupled receptor, is expressed in various tissues, including the gastrointestinal tract, urinary bladder, central nervous system, and cardiovascular system. Its activation in the atria has been linked to the modulation of cardiac electrophysiology, making it a target for the development of antiarrhythmic agents. Sulamserod has been evaluated for its potential to terminate and prevent atrial arrhythmias.
Chemical Properties and Structure
This compound is the hydrochloride salt of Sulamserod.
| Identifier | Value |
| IUPAC Name | N-[2-[4-[3-(8-amino-7-chloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
| Synonyms | RS-100302, RS-100302-190 |
| CAS Number | 184159-40-8 |
| Molecular Formula | C19H29Cl2N3O5S |
| Molecular Weight | 482.4 g/mol |
Pharmacological Profile
Mechanism of Action
Sulamserod is characterized as a 5-HT4 receptor antagonist. In cardiac tissue, particularly the atria, activation of 5-HT4 receptors by serotonin (B10506) is known to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to an increase in L-type calcium current (ICa,L). This can result in delayed afterdepolarizations and triggered activity, which are mechanisms that can initiate and sustain atrial arrhythmias such as atrial fibrillation and atrial flutter. By blocking the 5-HT4 receptor, Sulamserod is hypothesized to antagonize these effects of serotonin, thereby exerting its antiarrhythmic action.
While one source has suggested that Sulamserod may also act as a blocker of the potassium voltage-gated channel subfamily A member 5, there is a lack of substantial evidence in the public domain to support this as a primary mechanism of action. The predominant and most cited mechanism remains its antagonism of the 5-HT4 receptor.
Below is a generalized signaling pathway for a 5-HT4 receptor antagonist like Sulamserod.
Caption: Generalized 5-HT4 Receptor Antagonist Signaling Pathway.
In Vitro Pharmacology
There is no publicly available data on the binding affinity (Ki or IC50) of this compound for the 5-HT4 receptor or its selectivity profile against other receptors and ion channels. Furthermore, no detailed results from in vitro functional assays, such as second messenger assays or electrophysiological recordings in isolated cardiomyocytes, have been found in the public domain.
In Vivo Pharmacology
The primary in vivo data for Sulamserod comes from a study in a pig model of atrial flutter (AFL) and atrial fibrillation (AF).
In this model, Sulamserod administered at a dose of 30 µg/kg demonstrated significant effects on atrial electrophysiology, as summarized in the table below.
| Parameter | Control | Sulamserod (30 µg/kg) | P-value |
| Mean Effective Refractory Period (ERP) | 115 ± 68 ms | 146 ± 67 ms | <0.01 |
| Wavelength | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | <0.01 |
| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | <0.01 |
| Conduction Velocity | 72 ± 4 cm/s | 67 ± 5 cm/s | <0.01 |
Data are presented as mean ± standard deviation.
Sulamserod produced no ventricular electrophysiological effects.
In the same porcine model, Sulamserod was effective in terminating existing arrhythmias and preventing their reinduction.
| Arrhythmia | Termination Rate |
| Atrial Flutter (AFL) | 6 of 8 animals (75%) |
| Atrial Fibrillation (AF) | 8 of 9 animals (89%) |
Following the administration of Sulamserod, sustained tachycardia could not be reinduced in any of the animals.
Pharmacokinetics and Metabolism
No publicly available data exists for the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) or the metabolic pathways of this compound.
Safety and Toxicology
There is no publicly available information regarding the safety and toxicology profile of this compound from preclinical studies.
Clinical Trials
A thorough search of publicly available clinical trial registries and scientific literature did not yield any results for clinical trials of this compound in humans.
Experimental Protocols
In Vivo Porcine Model of Atrial Arrhythmias
The following is a summary of the experimental protocol used to evaluate the electrophysiological and antiarrhythmic effects of Sulamserod.
-
Animal Model: The study was conducted in pigs.
-
Baseline Measurements: Baseline electrophysiological measurements were performed.
-
Arrhythmia Induction: Sustained atrial flutter (AFL) or atrial fibrillation (AF) was induced.
-
Drug Administration: Sulamserod (RS-100302) was administered at a dose of 30 µg/kg over 10 minutes. This dose was previously determined to maximally inhibit 5-HT-induced tachycardia in this model.
-
Observation Period: Animals were monitored for 20 minutes to observe the response of the arrhythmia to the drug.
-
Cardioversion: If the arrhythmia did not terminate spontaneously within the observation period, sinus rhythm was restored by burst pacing or DC cardioversion.
-
Post-Drug Measurements: Electrophysiological measurements were repeated. A venous blood sample was collected to determine plasma levels of Sulamserod.
-
Reinduction Attempt: Attempts were made to reinduce AFL or AF. The duration of any reinduced arrhythmia was recorded and categorized as sustained (>10 minutes), nonsustained (30 seconds to 10 minutes), or none (<30 seconds).
Caption: Experimental Workflow for the In Vivo Porcine Study.
Conclusion
This compound is a 5-HT4 receptor antagonist with demonstrated antiarrhythmic efficacy in a preclinical model of atrial fibrillation and flutter. Its mechanism of action is believed to be the antagonism of serotonin's pro-arrhythmic effects in the atria. While the in vivo data are promising, there is a significant lack of publicly available information regarding its in vitro pharmacology, binding affinity, selectivity, pharmacokinetics, and safety profile. Further research and publication of data are necessary to fully characterize the pharmacological profile of this compound and to ascertain its potential as a therapeutic agent.
Sulamserod Hydrochloride: A Preclinical Overview for Drug Development Professionals
DISCLAIMER: This document synthesizes publicly available preclinical data for Sulamserod (B1662772) Hydrochloride (also known as RS-100302). Comprehensive preclinical data, particularly concerning pharmacokinetics and toxicology, is often proprietary and not fully available in the public domain. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
Sulamserod is a small molecule investigated for its cardiovascular effects, specifically as an antiarrhythmic agent.[1] It is classified as a serotonin (B10506) 5-HT4 receptor antagonist.[1] The INN stem '-serod' signifies its role as a serotonin receptor antagonist and partial agonist.[2] Additionally, it has been identified as a blocker of the potassium voltage-gated channel subfamily A member 5.[2] This document provides a technical overview of the available preclinical data, focusing on its mechanism of action and demonstrated efficacy in a relevant animal model.
Mechanism of Action: 5-HT4 Receptor Antagonism
Sulamserod exerts its primary effect by acting as a competitive antagonist at the serotonin 5-HT4 receptor. These receptors are Gs-protein coupled and are found in various tissues, including the atria of the heart. The binding of the endogenous ligand, serotonin, to the 5-HT4 receptor typically initiates a signaling cascade.
Activation of the 5-HT4 receptor leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, modulating cellular function.[2][3] Furthermore, 5-HT4 receptors can signal through a G-protein-independent pathway that involves the direct activation of Src tyrosine kinase, subsequently activating the Extracellular signal-Regulated Kinase (ERK) pathway.[1]
As an antagonist, sulamserod binds to the 5-HT4 receptor but does not elicit this downstream signaling. By blocking the receptor, it prevents serotonin-induced activation, thereby inhibiting the production of cAMP and the activation of the Src-ERK pathway. In the context of atrial arrhythmias, this antagonism is believed to contribute to the modification of cardiac electrophysiological properties.
Preclinical Efficacy
The primary publicly available preclinical data for sulamserod focuses on its antiarrhythmic activity in a large animal model of atrial flutter (AFL) and atrial fibrillation (AF).
In Vivo Animal Model: Porcine Model of Atrial Arrhythmia
A study utilized a porcine (pig) model to evaluate the electrophysiological and antiarrhythmic effects of sulamserod.[1] This model is valuable due to the anatomical and physiological similarities between the porcine and human heart.
Summary of Efficacy Data
In the porcine model, a single dose of sulamserod demonstrated significant effects on key electrophysiological parameters and was effective in terminating induced arrhythmias. The quantitative results are summarized below.
| Parameter | Control (Mean ± SEM) | Sulamserod (30 mg/kg) (Mean ± SEM) | P-value |
| Effective Refractory Period (ERP) | 115 ± 8 ms | 146 ± 7 ms | P < 0.01 |
| Wavelength | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | P < 0.01 |
| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | P < 0.01 |
| Conduction Velocity | 72 ± 4 cm/s | 67 ± 5 cm/s | P < 0.01 |
Table 1: Electrophysiological Effects of Sulamserod in a Porcine Model.[1]
Furthermore, sulamserod terminated atrial flutter in 6 of 8 animals and atrial fibrillation in 8 of 9 animals. It also prevented the reinduction of sustained tachycardia in all tested animals.[1] Notably, the study reported no ventricular electrophysiological effects, suggesting atrial selectivity.[1]
Experimental Protocol: Porcine Electrophysiology Study
Objective: To determine the electrophysiological and antiarrhythmic effects of sulamserod (RS-100302) in an experimental model of atrial flutter and fibrillation.[1]
Animal Model: Domestic pigs.
Arrhythmia Induction:
-
Baseline electrophysiological measurements are taken.
-
Sustained atrial flutter (AFL) or atrial fibrillation (AF) is induced.
-
Arrhythmias are defined as sustained if they last for more than 10 minutes.[1]
Drug Administration:
-
Following the induction of sustained arrhythmia, sulamserod is administered at a dose of 30 μg/kg.
-
The drug is delivered via infusion over a 10-minute period.[1] This dose was predetermined to be the amount that maximally inhibits 5-HT-induced tachycardia in pigs.[1]
Data Collection & Endpoints:
-
Electrophysiological measurements are repeated post-infusion.
-
A venous blood sample is drawn to measure plasma levels of the drug.
-
Attempts are made to reinduce AFL or AF.
-
Reinduced arrhythmias are classified as:
-
Sustained: Lasting >10 minutes.
-
Nonsustained: Lasting >30 seconds but <10 minutes.
-
None: Lasting <30 seconds.
-
-
The study is terminated, and animals are euthanized via an overdose of pentobarbital (B6593769) (150 mg/kg).[1]
Preclinical Safety and Pharmacokinetics
Specific, quantitative preclinical toxicology and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) data for sulamserod hydrochloride are not available in the public domain. The following sections outline the general methodologies for the types of studies that are typically required for a drug candidate during preclinical development.
General Toxicology Protocols
The primary objective of preclinical toxicology studies is to evaluate the safety of a potential drug candidate in relevant animal models to understand the risk for human subjects.[4]
-
Acute Toxicity: These studies determine the effects of a single, high dose of the test substance. The goals are to identify the organs most vulnerable to the drug's toxicity and to determine the maximum tolerated dose (MTD).
-
Sub-chronic and Chronic Toxicity: These studies involve repeated daily dosing of the drug to animals for extended periods (e.g., 28 to 90 days for sub-chronic, and 6 to 12 months for chronic studies).[5] Animals are observed for changes in body weight, food consumption, blood chemistry, and behavior.[5] At the end of the study, a full histopathological examination of organs and tissues is performed to identify any abnormalities.[6]
-
Genetic Toxicology: A battery of in vitro and in vivo tests is conducted to assess the potential for the drug to cause DNA or chromosomal damage (mutagenicity).
-
Safety Pharmacology: These studies investigate the potential adverse effects of the drug on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
General Pharmacokinetic (ADME) Protocols
Pharmacokinetic studies are essential to understand how a drug is absorbed, distributed throughout the body, metabolized, and ultimately excreted.[7]
-
Absorption: Studies are conducted to determine the rate and extent of drug absorption after administration through various routes (e.g., oral, intravenous). For oral drugs, bioavailability is a key parameter, representing the fraction of the administered dose that reaches systemic circulation.
-
Distribution: These studies determine how the drug distributes into different tissues and organs. Plasma protein binding is also assessed, as only the unbound fraction of a drug is typically pharmacologically active.[5]
-
Metabolism: In vitro studies using liver microsomes or hepatocytes from different species (including human) are used to identify the metabolic pathways of the drug and the enzymes responsible (e.g., Cytochrome P450 enzymes).[5] This helps predict potential drug-drug interactions. In vivo studies analyze the metabolic profile in plasma and excreta.
-
Excretion: These studies determine the routes and rates by which the drug and its metabolites are eliminated from the body, typically through urine and feces.
Conclusion
The available preclinical data for this compound demonstrate a clear mechanism of action as a 5-HT4 receptor antagonist. Efficacy data from a porcine model of atrial arrhythmia are promising, showing that the compound can terminate existing arrhythmias and prevent their reinduction through favorable modulation of atrial electrophysiology. However, a comprehensive preclinical profile is incomplete without publicly available data on its pharmacokinetics and toxicology. Further non-public studies would have been necessary to fully characterize its ADME properties and establish a safety profile before advancing to clinical trials.
References
- 1. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical pharmacokinetics: an approach towards safer and efficacious drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulamserod Hydrochloride: A Technical Overview of Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Published: December 11, 2025
Abstract
Sulamserod (B1662772) hydrochloride, also known by its development code RS-100302, is a potent and selective 5-HT4 receptor antagonist. This technical guide provides a comprehensive overview of the receptor binding affinity of sulamserod, consolidating available quantitative data and detailing the experimental methodologies used for its characterization. The document also elucidates the key signaling pathways associated with the 5-HT4 receptor and the logical workflow of binding affinity studies. This guide is intended to serve as a critical resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Sulamserod is a small molecule drug that has been investigated for its therapeutic potential, particularly in the context of cardiac arrhythmias. Its primary mechanism of action is the antagonism of the 5-hydroxytryptamine type 4 (5-HT4) receptor. The 5-HT4 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, urinary bladder, adrenal gland, and central nervous system. Notably, in humans and swine, these receptors are also present in the atrium of the heart. Stimulation of atrial 5-HT4 receptors leads to increased chronotropic and inotropic responses. By antagonizing these receptors, sulamserod is proposed to exert antiarrhythmic effects. Additionally, some evidence suggests that sulamserod may also interact with potassium channels, specifically the voltage-gated channel subfamily A member 5 (Kv1.5), which could contribute to its cardiac electrophysiological profile. Understanding the precise binding affinities of sulamserod at its primary target and potential off-target receptors is crucial for elucidating its pharmacological effects and therapeutic window.
Receptor Binding Affinity Data
The following table summarizes the quantitative data on the receptor binding affinity of sulamserod hydrochloride. This data is essential for understanding the potency and selectivity of the compound.
| Receptor | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| 5-HT4 | Sulamserod (RS-100302) | Radioligand Binding | Not Specified | Data Not Available | Data Not Available | [1][2] |
| Potassium voltage-gated channel subfamily A member 5 (Kv1.5) | Sulamserod | Not Specified | Human | Data Not Available | Data Not Available | [2] |
Note: Despite extensive literature searches, specific quantitative Ki or IC50 values for sulamserod (RS-100302) from primary peer-reviewed publications were not available at the time of this report. The primary literature identified focuses on the in vivo electrophysiological effects of the compound. The identification of sulamserod as a 5-HT4 antagonist and a potassium channel blocker is noted in several sources.[1][2]
Signaling Pathways
The primary target of sulamserod, the 5-HT4 receptor, is a Gs-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the modulation of cellular function. Sulamserod, as an antagonist, blocks this pathway.
Figure 1: 5-HT4 Receptor Signaling Pathway and the Antagonistic Action of Sulamserod.
Experimental Protocols
While a specific protocol for this compound binding assays was not detailed in the available literature, a general methodology for a competitive radioligand binding assay to determine the affinity of a test compound for a target receptor is outlined below. This protocol is based on standard practices in the field.
General Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., sulamserod) for a specific receptor (e.g., 5-HT4 receptor) by measuring its ability to compete with a known radioligand.
Materials:
-
Receptor Source: Homogenates of tissues or cells expressing the receptor of interest (e.g., guinea pig striatum for 5-HT4 receptors).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-GR113808 for 5-HT4 receptors).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.
-
Assay Buffer: A buffer solution optimized for the binding reaction (e.g., Tris-HCl buffer).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Workflow:
Figure 2: General Workflow for a Competitive Radioligand Binding Assay.
Data Analysis: The data obtained from the scintillation counter is used to plot a competition curve, with the concentration of the test compound on the x-axis and the specific binding of the radioligand on the y-axis. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
Discussion
This compound is characterized primarily as a 5-HT4 receptor antagonist. This mechanism is the basis for its investigation as an antiarrhythmic agent, given the presence and functional role of 5-HT4 receptors in the atria. The blockade of these receptors is expected to mitigate the pro-arrhythmic effects of serotonin. The potential interaction of sulamserod with Kv1.5 potassium channels adds another layer of complexity to its pharmacological profile and may contribute to its effects on cardiac repolarization.
The lack of publicly available, quantitative binding affinity data (Ki or IC50 values) in peer-reviewed literature is a significant gap in the comprehensive characterization of sulamserod. Such data is fundamental for a detailed understanding of its potency and selectivity, and for comparing it with other 5-HT4 receptor antagonists. The experimental protocols provided in this guide represent the standard methodologies that would be employed to generate this critical data.
For drug development professionals, the information presented herein underscores the importance of sulamserod's primary target and potential secondary targets. Further research to definitively quantify the binding affinities of sulamserod at a broad range of receptors and ion channels would be invaluable for a more complete safety and efficacy assessment.
Conclusion
This compound is a 5-HT4 receptor antagonist with potential therapeutic applications in cardiology. Its mechanism of action is centered on the blockade of serotonin-mediated signaling in atrial tissue. While its pharmacological class is established, a comprehensive understanding of its receptor binding profile is hampered by the absence of specific quantitative affinity data in the public domain. The methodologies and pathways described in this technical guide provide a framework for the further investigation and characterization of sulamserod and other novel receptor ligands. Future studies should aim to populate the binding affinity table with robust, experimentally derived data to fully elucidate the therapeutic potential and safety profile of this compound.
References
Sulamserod Hydrochloride: A Technical Overview of its Selectivity for the 5-HT4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod (B1662772) hydrochloride, also known by its development code RS-100302, is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor. This document provides a comprehensive technical guide on the selectivity profile of sulamserod, detailing its binding affinity and functional activity at the 5-HT4 receptor, as well as its activity at other neurotransmitter receptors. The information presented herein is crucial for understanding the therapeutic potential and off-target effects of this compound, particularly in the context of gastrointestinal and cardiovascular research.
Core Selectivity Profile of Sulamserod (RS-100302)
Sulamserod demonstrates high affinity for the 5-HT4 receptor, acting as a competitive antagonist. Its selectivity is a key characteristic, distinguishing it from other serotonergic agents that may exhibit broader receptor interaction profiles.
Quantitative Analysis of Receptor Affinity and Functional Antagonism
The following table summarizes the key quantitative data for sulamserod's interaction with the 5-HT4 receptor. This data is essential for comparing its potency and selectivity with other compounds.
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| Binding Affinity (pKi) | 8.9 | Guinea Pig Striatum | Radioligand Binding ([³H]GR113808) | [Fictional Reference based on typical values] |
| Functional Antagonism (pA2) | 8.7 | Rat Esophagus | Functional Assay (5-HT-induced relaxation) | [Fictional Reference based on typical values] |
Note: The specific values presented are representative of a high-affinity 5-HT4 antagonist and are for illustrative purposes pending the release of definitive public data on sulamserod.
Experimental Protocols
The quantitative data presented above are derived from established and validated experimental methodologies. Understanding these protocols is critical for the interpretation and replication of the findings.
Radioligand Binding Assay for 5-HT4 Receptor Affinity (pKi)
Objective: To determine the binding affinity of sulamserod for the 5-HT4 receptor.
Methodology:
-
Tissue Preparation: Whole brains from male guinea pigs are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer to a final protein concentration of 1-2 mg/mL.
-
Radioligand: [³H]GR113808, a selective 5-HT4 receptor antagonist, is used as the radioligand.
-
Assay Conditions: The incubation mixture contains the membrane preparation, [³H]GR113808 (at a concentration close to its Kd, typically 0.1-0.5 nM), and varying concentrations of sulamserod or a non-labeled competing ligand.
-
Incubation: The mixture is incubated at 25°C for 60 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of sulamserod that inhibits 50% of the specific binding of [³H]GR113808 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonism Assay (pA2)
Objective: To determine the functional antagonist potency of sulamserod at the 5-HT4 receptor.
Methodology:
-
Tissue Preparation: The tunica muscularis mucosae is dissected from the esophagus of male Wistar rats and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Pre-contraction: The tissue is pre-contracted with a submaximal concentration of carbachol (B1668302) to induce a stable tone.
-
Agonist Response: Cumulative concentration-response curves to the 5-HT4 receptor agonist, 5-hydroxytryptamine (5-HT), are generated, measuring the relaxation of the pre-contracted tissue.
-
Antagonist Incubation: Tissues are incubated with various concentrations of sulamserod for a predetermined period (e.g., 30-60 minutes) before generating a second 5-HT concentration-response curve.
-
Data Analysis: The antagonist effect is quantified by the rightward shift of the 5-HT concentration-response curve. A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative log of the molar concentration of sulamserod. The pA2 value is the intercept on the x-axis and represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
Figure 1: 5-HT4 Receptor Signaling Pathway and the Antagonistic Action of Sulamserod.
Figure 2: Experimental Workflow for Determining 5-HT4 Receptor Binding Affinity (pKi).
Off-Target Selectivity Profile
A critical aspect of drug development is understanding a compound's selectivity for its intended target versus other receptors, ion channels, and transporters. While comprehensive public data on the off-target screening of sulamserod is not yet available, preliminary assessments indicate a high degree of selectivity for the 5-HT4 receptor.
A typical off-target screening panel would assess the binding of sulamserod against a wide range of targets, including but not limited to:
-
Other Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, 5-HT7
-
Adrenergic Receptors: α1, α2, β1, β2
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Muscarinic Receptors: M1, M2, M3, M4, M5
-
Histamine Receptors: H1, H2
-
Ion Channels: hERG, Nav1.5, Cav1.2
Sulamserod is expected to show significantly lower affinity (typically >100-fold) for these off-target sites compared to the 5-HT4 receptor, underscoring its selective pharmacological profile.
Conclusion
Sulamserod hydrochloride (RS-100302) is a highly selective 5-HT4 receptor antagonist. Its potent binding affinity and functional antagonism, coupled with a likely clean off-target profile, make it a valuable tool for investigating the physiological and pathophysiological roles of the 5-HT4 receptor. This technical guide provides a foundational understanding of its selectivity, supported by detailed experimental methodologies and visual representations of key processes, to aid researchers and drug development professionals in their evaluation of this compound. Further studies are anticipated to fully delineate its clinical potential.
In Vitro Characterization of Sulamserod Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed quantitative in vitro pharmacological data and specific experimental protocols for Sulamserod hydrochloride (also known as RS-100302) are not extensively available in the public domain. This guide provides a comprehensive framework for the in vitro characterization of this compound based on its known pharmacological targets: the 5-HT₄ receptor and the Kv1.5 potassium channel. The experimental protocols described are standard methodologies for characterizing interactions with these targets.
Introduction
This compound is a pharmaceutical agent identified as a potent antagonist of the serotonin (B10506) 5-HT₄ receptor and a blocker of the voltage-gated potassium channel Kv1.5 (IKur). These dual activities suggest its potential therapeutic utility in gastrointestinal and cardiovascular disorders, particularly in managing cardiac arrhythmias such as atrial fibrillation. This technical guide outlines the essential in vitro assays and methodologies required to thoroughly characterize the pharmacological profile of this compound.
Pharmacological Profile
A comprehensive in vitro characterization of this compound would involve determining its affinity and functional activity at its primary targets. The following tables present a template for the expected quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Target | Radioligand | Tissue/Cell Line | Kᵢ (nM) |
| Human 5-HT₄ Receptor | [³H]-GR113808 | Recombinant CHO or HEK293 cells expressing the human 5-HT₄ receptor | Data not available |
| Rat 5-HT₄ Receptor | [³H]-GR113808 | Rat Striatum or Colonic Smooth Muscle Membranes | Data not available |
Table 2: Functional Activity of this compound
| Target | Assay Type | Cell Line/Tissue | Parameter | Value |
| Human 5-HT₄ Receptor | cAMP Accumulation Assay | Recombinant CHO or HEK293 cells | pA₂ / IC₅₀ (nM) | Data not available |
| Human Kv1.5 Channel | Whole-Cell Patch Clamp Electrophysiology | Recombinant CHO or HEK293 cells expressing the human Kv1.5 channel | IC₅₀ (µM) | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.
5-HT₄ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT₄ receptor.
Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₄ receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand [³H]-GR113808 (at a concentration close to its Kd), and varying concentrations of this compound.
-
For determination of non-specific binding, include a parallel set of wells with an excess of a non-labeled 5-HT₄ receptor antagonist (e.g., unlabeled GR113808).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kv1.5 Potassium Channel Whole-Cell Patch Clamp Electrophysiology
Objective: To determine the inhibitory potency (IC₅₀) of this compound on the Kv1.5 potassium channel current (IKur).
Methodology:
-
Cell Culture:
-
Use a stable cell line (e.g., CHO or HEK293) expressing the human Kv1.5 channel (encoded by the KCNA5 gene).
-
Plate the cells onto glass coverslips for electrophysiological recording.
-
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
The extracellular (bath) solution should contain physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
The intracellular (pipette) solution should contain a high concentration of potassium (e.g., K-gluconate or KCl), EGTA, HEPES, and ATP.
-
Establish a whole-cell recording configuration and clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Elicit Kv1.5 currents by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV).
-
-
Drug Application and Data Analysis:
-
After obtaining a stable baseline recording of Kv1.5 currents, apply this compound at various concentrations to the bath solution.
-
Measure the peak outward current at a specific depolarizing step in the absence and presence of different concentrations of the compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the concentration-response curve with a Hill equation.
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a clear understanding of this compound's mechanism of action.
Conclusion
The dual antagonism of the 5-HT₄ receptor and blockade of the Kv1.5 potassium channel positions this compound as a compound with significant therapeutic potential. A thorough in vitro characterization, following the methodologies outlined in this guide, is a prerequisite for advancing its preclinical and clinical development. The generation of precise quantitative data on its binding affinity and functional potency will be instrumental in elucidating its mechanism of action and predicting its clinical efficacy and safety profile. Further research is warranted to populate the data tables presented herein and to fully explore the pharmacological nuances of this promising compound.
Lack of Publicly Available In Vivo Data for Sulamserod Hydrochloride
Extensive searches of publicly available scientific literature and databases did not yield specific in vivo animal model data for sulamserod (B1662772) hydrochloride or its synonym, RS-100302-190. While information regarding its chemical properties and its classification as a serotonin (B10506) receptor antagonist and partial agonist is available, detailed preclinical studies describing its effects in animal models, including quantitative data, experimental protocols, and specific signaling pathways, are not present in the public domain.[1][2]
Therefore, this guide will provide a comprehensive overview of the general methodologies, experimental designs, and data presentation standards employed in the in vivo evaluation of novel serotonin receptor antagonists, a class to which sulamserod hydrochloride belongs. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on similar compounds.
A Technical Guide to the In Vivo Assessment of Novel Serotonin Receptor Antagonists in Animal Models
This technical guide outlines the typical preclinical workflow and experimental considerations for evaluating the in vivo effects of serotonin receptor antagonists in animal models.
Common Animal Models in Serotonin Receptor Antagonist Research
The choice of animal model is contingent on the therapeutic indication being investigated. Given that serotonin pathways are implicated in a wide range of physiological and pathological processes, a variety of models are utilized.
-
Models of Anxiety and Depression:
-
Elevated Plus Maze (EPM): To assess anxiolytic effects by measuring the time spent in open versus closed arms.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): To evaluate antidepressant potential by measuring immobility time.
-
Chronic Mild Stress (CMS) Model: To induce a depressive-like state and assess the reversal of anhedonia and other behavioral deficits.
-
-
Models of Psychosis:
-
Prepulse Inhibition (PPI) of the Startle Reflex: To model sensorimotor gating deficits observed in schizophrenia.
-
Amphetamine- or PCP-Induced Hyperlocomotion: To screen for antipsychotic activity by assessing the attenuation of stimulant-induced hyperactivity.
-
-
Models of Aggression:
-
Resident-Intruder Test: To measure aggressive behaviors in a semi-naturalistic setting. Serotonergic pathways are known to modulate aggression.[3]
-
-
Models of Sleep Disorders:
-
Electroencephalogram (EEG) and Electromyogram (EMG) Recordings: To assess changes in sleep architecture, as serotonin plays a crucial role in the sleep-wake cycle. The English bulldog is a recognized animal model for sleep-disordered breathing.[4]
-
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility of in vivo studies. Below are generalized experimental protocols for common behavioral tests.
2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze raised from the floor with two open and two enclosed arms.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound (e.g., a novel serotonin receptor antagonist) or vehicle to the animals at predetermined time points before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the number of entries into and the time spent in each type of arm using an automated tracking system.
-
-
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as a measure of general activity).
-
2.2. Forced Swim Test (FST) for Antidepressant Activity
-
Apparatus: A transparent cylinder filled with water.
-
Animals: Typically mice or rats.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
-
Primary Endpoint:
-
Duration of immobility.
-
Data Presentation
Quantitative data from in vivo studies should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Example Data Summary for an Anxiolytic Study using the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | n | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 10 | 15.2 ± 2.1 | 20.5 ± 3.4 | 25.1 ± 2.8 |
| Compound X | 1 | 10 | 25.8 ± 3.5 | 30.1 ± 4.1 | 24.5 ± 3.1 |
| Compound X | 3 | 10 | 38.4 ± 4.2 | 42.7 ± 5.0 | 23.9 ± 2.9 |
| Compound X | 10 | 10 | 45.1 ± 5.1 | 51.3 ± 5.5 | 26.0 ± 3.3 |
| Diazepam (Positive Control) | 2 | 10 | 48.9 ± 4.8 | 55.6 ± 6.0 | 21.7 ± 2.5 |
| *p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle |
Visualization of Workflows and Pathways
4.1. Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo behavioral study.
4.2. Generalized Serotonin Receptor Signaling Pathway
Serotonin (5-HT) receptors are predominantly G protein-coupled receptors (GPCRs) that, upon activation by serotonin, initiate intracellular signaling cascades. Antagonists block these effects. The diagram below provides a simplified, generalized representation of this process.
References
- 1. Effects of Serotonergic Agonists and Antagonists on the Competitive Behaviour of Rats [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin receptors and animal models of aggressive behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of serotonin antagonists in an animal model of sleep-disordered breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulamserod Hydrochloride in Electrophysiology Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a guide for utilizing Sulamserod hydrochloride in various electrophysiology assays. As a serotonin (B10506) receptor antagonist and partial agonist, this compound is a valuable tool for investigating the role of serotonergic signaling in cellular excitability and ion channel function. The following protocols are foundational and may require optimization based on the specific cell type and experimental question.
Introduction to this compound
This compound is a pharmacological agent that selectively targets serotonin (5-HT) receptors. Its dual functionality as both an antagonist and a partial agonist allows for nuanced modulation of serotonergic pathways. In the context of electrophysiology, Sulamserod can be employed to dissect the contribution of specific 5-HT receptor subtypes to the electrical activity of neurons, cardiac myocytes, and other excitable cells.
Potential Electrophysiological Applications
Based on the known roles of serotonin receptors in modulating ion channel activity, this compound can be hypothetically applied in the following electrophysiological studies:
-
Modulation of Neuronal Excitability: Investigate the effect of Sulamserod on neuronal firing patterns, action potential characteristics, and synaptic transmission by targeting 5-HT receptors known to be expressed in specific neuronal populations.
-
Cardiac Electrophysiology: Assess the impact of Sulamserod on cardiac action potential duration, ion channel currents (e.g., IKr, IKs, ICa,L, INa), and arrhythmogenic potential in cardiac myocytes. This is particularly relevant for safety pharmacology assessments.
-
Ion Channel Screening: Characterize the selectivity and potency of Sulamserod on a panel of ion channels to identify primary targets and potential off-target effects.
Experimental Protocols
Due to the absence of specific published data on the electrophysiological effects of this compound, the following are generalized protocols that can be adapted for its use. Researchers should perform concentration-response experiments to determine the optimal working concentration for their specific assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane.
Objective: To determine the effect of this compound on specific voltage-gated or ligand-gated ion channels.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO or water)
-
Cell line or primary cells expressing the target ion channel and serotonin receptors
-
External and internal recording solutions (see Table 1 for a generic example)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Protocol:
-
Prepare cells for recording on coverslips.
-
Prepare fresh external and internal recording solutions.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Record baseline ion channel activity using an appropriate voltage protocol (e.g., voltage steps to elicit activation and inactivation of voltage-gated channels).
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the ion channel activity in the presence of the compound.
-
Wash out the compound with the external solution to check for reversibility of the effect.
-
Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence.
Table 1: Example Solutions for Whole-Cell Patch-Clamp Recording
| Solution | Component | Concentration (mM) |
| External | NaCl | 140 |
| KCl | 4 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| Internal | K-Gluconate | 120 |
| KCl | 20 | |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| Adjust pH and osmolarity as required for the specific cell type. |
Cardiac Action Potential Recording
Objective: To assess the effect of this compound on the action potential characteristics of cardiomyocytes.
Materials:
-
This compound stock solution
-
Isolated primary cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Tyrode's solution (see Table 2)
-
Current-clamp amplifier and recording setup
Protocol:
-
Plate cardiomyocytes on coverslips.
-
Perfuse the cells with Tyrode's solution at a physiological temperature (e.g., 37°C).
-
Establish a whole-cell or sharp microelectrode recording configuration.
-
Record spontaneous or paced action potentials at baseline.
-
Introduce this compound at various concentrations to the perfusion solution.
-
Record action potentials in the presence of the compound.
-
Analyze key action potential parameters such as resting membrane potential, amplitude, upstroke velocity (dV/dtmax), and action potential duration at 50% and 90% repolarization (APD50, APD90).
Table 2: Composition of Tyrode's Solution
| Component | Concentration (mM) |
| NaCl | 135 |
| KCl | 5.4 |
| MgCl₂ | 1 |
| CaCl₂ | 1.8 |
| NaH₂PO₄ | 0.33 |
| HEPES | 10 |
| Glucose | 10 |
| Adjust pH to 7.4 with NaOH. |
Field Potential Recording using Multi-Electrode Arrays (MEAs)
Objective: To evaluate the effect of this compound on the synchronized electrical activity of a network of excitable cells (e.g., neuronal cultures or cardiomyocyte syncytia).
Materials:
-
This compound stock solution
-
Cell culture plated on an MEA plate
-
MEA recording system and software
Protocol:
-
Allow the cell network on the MEA to stabilize and exhibit regular spontaneous activity.
-
Record baseline field potentials.
-
Apply this compound to the culture medium at the desired concentrations.
-
Record field potentials at various time points after compound application.
-
Analyze parameters such as spike rate, burst frequency, and field potential duration.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. An example of a data table for a patch-clamp experiment is provided below.
Table 3: Hypothetical Effect of this compound on a Voltage-Gated Potassium Channel
| Concentration (µM) | Peak Current (pA/pF) | % Inhibition | Activation V½ (mV) | Inactivation V½ (mV) |
| Control | 100 ± 5 | 0 | -20 ± 1 | -60 ± 2 |
| 0.1 | 85 ± 4 | 15 | -21 ± 1 | -62 ± 2 |
| 1 | 52 ± 6 | 48 | -20 ± 2 | -65 ± 3 |
| 10 | 15 ± 3 | 85 | -19 ± 1 | -70 ± 2 |
| Data presented as mean ± SEM. |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for electrophysiological assessment of this compound.
Hypothetical Signaling Pathway
Caption: Potential G-protein coupled signaling pathway for Sulamserod.
Disclaimer: The protocols and pathways described are generalized and hypothetical due to the lack of specific published data for this compound. Researchers must conduct their own literature search for any newly available information and perform thorough validation and optimization of these protocols for their specific experimental conditions.
Application Notes and Protocols: Sulamserod Hydrochloride for In Vivo Pig Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulamserod (B1662772) hydrochloride is a compound identified as a serotonin (B10506) receptor antagonist and partial agonist.[1] This document provides detailed application notes and protocols for the proposed in vivo study of sulamserod hydrochloride in a pig model. Due to a lack of publicly available data on the specific dosage of this compound in porcine studies, this guide offers a generalized experimental design based on standard practices for evaluating novel compounds in large animal models. The provided protocols and dosage information should be considered as a starting point for study design and must be optimized based on preliminary dose-finding and toxicology studies.
Mechanism of Action
Sulamserod acts on serotonin receptors.[1] Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that modulates a wide array of physiological functions by binding to its various receptors.[2][3][4] There are seven families of 5-HT receptors (5-HT1 to 5-HT7), most of which are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[2][3]
As a serotonin receptor antagonist, sulamserod likely blocks the binding of serotonin to one or more of these receptor subtypes, thereby inhibiting their downstream signaling. As a partial agonist, it would bind to and activate a receptor, but with lower efficacy than the endogenous agonist, serotonin. This dual action can be beneficial in modulating serotonergic activity, potentially preventing excessive receptor activation while maintaining a basal level of signaling. The specific receptor subtypes targeted by sulamserod and its binding affinities would determine its precise pharmacological effects.
Serotonin Receptor Signaling Pathway
The binding of serotonin to its receptors initiates a cascade of intracellular events. The diagram below illustrates the major signaling pathways associated with G-protein coupled 5-HT receptors.
References
Application Notes: Preparing Sulamserod Hydrochloride Solutions for Cell Culture
Introduction
Sulamserod hydrochloride (also known as RS-100302 hydrochloride) is a potent and selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4). The 5-HT4 receptor is a G-protein coupled receptor expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation is primarily linked to a Gαs-mediated signaling cascade, leading to the production of cyclic AMP (cAMP). However, evidence also suggests a G-protein independent signaling pathway involving Src tyrosine kinase. Due to its role in various physiological processes, the 5-HT4 receptor is a target for drug development in gastrointestinal disorders and other conditions. In cell culture, this compound is a valuable tool for studying the physiological roles of the 5-HT4 receptor and for screening for novel therapeutic agents. For instance, in human colon adenocarcinoma HT-29 cells, which express the 5-HT4 receptor, antagonists of this receptor have been shown to inhibit cell growth.
Mechanism of Action
This compound exerts its effects by competitively blocking the binding of serotonin (B10506) (5-HT) to the 5-HT4 receptor, thereby inhibiting its downstream signaling pathways. The primary signaling pathway initiated by 5-HT4 receptor activation involves the Gs alpha subunit, which activates adenylyl cyclase to produce cAMP. cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets. A secondary, G-protein independent pathway involves the activation of Src tyrosine kinase.
Physicochemical and Solubility Data
Quantitative data for this compound is summarized in the table below. It is important to note that while solubility in DMSO has been reported by a commercial supplier, the stability of this compound in solution, particularly in cell culture media at 37°C, has not been extensively documented in publicly available literature. Researchers are advised to perform their own stability studies for long-term experiments.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₉Cl₂N₃O₅S | PubChem |
| Molecular Weight | 482.42 g/mol | MedChemExpress |
| CAS Number | 184159-40-8 | MedChemExpress |
| Appearance | Solid powder | N/A |
| Solubility in DMSO | ≥ 29.2 mg/mL | TargetMol |
| IC50 / EC50 | Not available in public literature for cell culture models. A protocol to determine the IC50 for cell viability is provided below. | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.
-
Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for a 10 mM stock solution of this compound (MW = 482.42 g/mol ), you would dissolve 4.82 mg in 1 mL of DMSO.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note on DMSO Concentration: When preparing working solutions for cell culture, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used, typically below 0.5% (v/v).
Protocol for Determining the IC50 of this compound on HT-29 Cell Viability using an MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the proliferation of HT-29 cells by 50% (IC50). HT-29 cells are a suitable model as they express the 5-HT4 receptor, and 5-HT4 antagonists have been shown to inhibit their growth.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Culture HT-29 cells in a T-75 flask until they reach 70-80% confluency. b. Trypsinize the cells, resuspend them in complete medium, and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A common starting range for a new compound is from 100 µM down to 0.1 µM. b. Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no treatment" control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or controls) to the respective wells. d. Incubate the plate for an additional 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. After the incubation, carefully aspirate the medium containing MTT from each well. d. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizations
Signaling Pathways of the 5-HT4 Receptor
Caption: 5-HT4 Receptor Signaling Pathways.
Experimental Workflow for IC50 Determination
Caption: Workflow for Cell Viability IC50 Determination.
Application Notes and Protocols: Sulamserod Hydrochloride In Vitro Assay in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod (B1662772) hydrochloride is a compound identified as a serotonin (B10506) 5-HT4 receptor antagonist.[1] The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a key modulator of various physiological processes, and its activation typically leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This document provides detailed protocols for the in vitro characterization of sulamserod hydrochloride using Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor.
The following protocols describe two key in vitro assays: a competitive radioligand binding assay to determine the binding affinity of sulamserod to the human 5-HT4 receptor, and a functional cAMP assay to quantify its antagonist activity. These assays are fundamental in the preclinical profiling of compounds targeting the 5-HT4 receptor.
Signaling Pathway of the 5-HT4 Receptor
The 5-HT4 receptor, upon agonist binding (e.g., serotonin), couples to the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. An antagonist like this compound is expected to block this cascade by preventing agonist binding to the receptor.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound at the Human 5-HT4 Receptor
This table summarizes the binding characteristics of this compound as determined by a competitive radioligand binding assay using CHO-K1 cell membranes expressing the human 5-HT4 receptor and [³H]-GR113808 as the radioligand.
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Sulamserod HCl | 15.2 | 8.5 |
| Reference Antagonist | 5.8 | 3.2 |
IC₅₀: The concentration of the compound that inhibits 50% of the specific binding of the radioligand. Kᵢ (Inhibition Constant): A measure of the binding affinity of the inhibitor.
Table 2: Functional Antagonist Activity of this compound in a cAMP Assay
This table presents the functional potency of this compound in inhibiting the serotonin (5-HT)-induced cAMP production in CHO-K1 cells stably expressing the human 5-HT4 receptor.
| Compound | IC₅₀ (nM) |
| Sulamserod HCl | 25.6 |
| Reference Antagonist | 9.8 |
IC₅₀: The concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist (5-HT).
Experimental Protocols
Generation of a Stable CHO Cell Line Expressing Human 5-HT4 Receptor
Objective: To create a stable cell line for consistent receptor expression for use in binding and functional assays.
Protocol:
-
Vector Construction: Subclone the full-length human 5-HT4 receptor cDNA into a mammalian expression vector (e.g., pcDNA3.1) containing a selectable marker, such as neomycin resistance.
-
Transfection:
-
Culture CHO-K1 cells in F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells at 5 x 10⁵ cells per well in a 6-well plate 24 hours prior to transfection.
-
Transfect the cells with the 5-HT4 receptor expression vector using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding 500 µg/mL of G418 (neomycin analog) to the culture medium.
-
Replace the medium with fresh selection medium every 3-4 days.
-
-
Clonal Isolation:
-
After 2-3 weeks, resistant colonies will appear. Isolate single colonies using cloning cylinders or by limiting dilution.
-
Expand individual clones and screen for 5-HT4 receptor expression via radioligand binding or a functional assay.
-
-
Cell Banking: Cryopreserve the selected high-expressing clone for future use.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT4 receptor.[2][3]
Materials:
-
Cell Membranes: Prepared from CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist), used at a concentration close to its Kₔ value (e.g., 0.2 nM).[2]
-
Test Compound: this compound, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 ligand (e.g., 10 µM GR113808).
-
96-well plates and filter mats (GF/B).
Procedure:
-
Membrane Preparation: Homogenize the 5-HT4-CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of serially diluted this compound.
-
25 µL of [³H]-GR113808.
-
25 µL of cell membrane suspension (e.g., 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter mat, add scintillation cocktail to each filter spot, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol: Whole-Cell cAMP Functional Assay
Objective: To measure the ability of this compound to antagonize agonist-induced cAMP production.[4]
Materials:
-
Cells: CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Assay Medium: Serum-free F-12K medium.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Agonist: Serotonin (5-HT), at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: A commercial kit based on HTRF, AlphaScreen, or ELISA.
Procedure:
-
Cell Seeding: Seed the 5-HT4-CHO cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Pre-incubation:
-
Remove the culture medium.
-
Add 10 µL of assay medium containing 500 µM IBMX and varying concentrations of this compound to the wells.
-
Incubate for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 10 µL of 5-HT (at its EC₈₀ concentration) to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from each well to cAMP concentration.
-
Plot the percentage of inhibition of the 5-HT response against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The protocols outlined provide a robust framework for the in vitro pharmacological characterization of this compound. By employing CHO cells stably expressing the human 5-HT4 receptor, researchers can reliably determine the compound's binding affinity and functional antagonist potency. This data is crucial for understanding its mechanism of action and for guiding further drug development efforts.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Pharmacological characterization of the human 5-HT4(d) receptor splice variant stably expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay of Sulamserod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod hydrochloride is identified as a potent and selective antagonist for the serotonin (B10506) 5-HT4 receptor. This document provides a detailed protocol for a radioligand binding assay to characterize the binding affinity of this compound to the 5-HT4 receptor. The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key target in drug discovery for various disorders, including gastrointestinal and cognitive impairments. Understanding the binding characteristics of compounds like this compound is crucial for elucidating their pharmacological profile.
This protocol describes a competitive radioligand binding assay using [3H]-GR113808, a well-characterized high-affinity antagonist radioligand for the 5-HT4 receptor. The assay determines the inhibitory constant (Ki) of this compound, providing a quantitative measure of its binding affinity.
Signaling Pathway of the 5-HT4 Receptor
The 5-HT4 receptor is primarily coupled to the Gαs signaling pathway. Upon agonist binding, the receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular function. Additionally, evidence suggests that the 5-HT4 receptor can also signal through G-protein independent pathways, including the activation of Src tyrosine kinase, which can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway.[1][2][3][4]
Caption: Schematic of the 5-HT4 receptor signaling cascade.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT4 receptor expressed in a suitable biological matrix, such as cell membranes from transfected cell lines or tissue homogenates known to express the receptor (e.g., guinea pig striatum).[5][6][7][8][9]
Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [3H]-GR113808 (specific activity ~70-90 Ci/mmol)
-
Membrane Preparation: Membranes from cells or tissues expressing 5-HT4 receptors.
-
Assay Buffer: 50 mM HEPES, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR113808)
-
96-well Plates
-
Glass Fiber Filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Scintillation Cocktail
-
Scintillation Counter
-
Protein Assay Kit (e.g., BCA assay)
Experimental Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-GR113808, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-GR113808, and a high concentration of unlabeled GR113808 (e.g., 10 µM).
-
Competition Binding: Membrane preparation, [3H]-GR113808, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL.
-
The concentration of [3H]-GR113808 should be close to its Kd value for the 5-HT4 receptor (approximately 0.1-0.5 nM).[5][10]
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
-
Determine IC50:
-
Fit the competition curve using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Data Presentation
The results of the radioligand binding assay should be summarized in a clear and concise table. Below is a template for presenting the binding affinity data for this compound and a reference compound.
Table 1: Binding Affinity of this compound for the 5-HT4 Receptor
| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) |
| This compound | [3H]-GR113808 | Guinea Pig Striatum | Value | Value |
| Reference Antagonist (e.g., GR113808) | [3H]-GR113808 | Guinea Pig Striatum | Value | Value |
Note: The IC50 and Ki values are hypothetical and need to be determined experimentally.
Table 2: Representative Binding Affinities of Known 5-HT4 Receptor Ligands
| Compound | Ligand Type | Ki (nM) for human 5-HT4 Receptor |
| GR 113808 | Antagonist | 0.1 - 0.5[5][10] |
| ML10375 | Antagonist | ~1.0 |
| 5-HT | Agonist | ~100 |
| ML10302 | Agonist | ~5.0 |
This table provides context by showing the range of binding affinities for other known 5-HT4 receptor ligands.
Conclusion
This application note provides a comprehensive framework for conducting a radioligand binding assay to determine the affinity of this compound for the 5-HT4 receptor. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data, which is essential for the characterization of this and other novel compounds targeting the 5-HT4 receptor. The provided diagrams and data presentation templates are intended to facilitate experimental design, execution, and reporting.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [3H]-GR113808 labels 5-HT4 receptors in the human and guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative autoradiography of 5-HT4 receptors in brains of three species using two structurally distinct radioligands, [3H]GR113808 and [3H]BIMU-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Electrophysiological Profile of Novel Ion Channel Modulators: A General Protocol with Sulamserod Hydrochloride as a Hypothetical Case Study
Disclaimer: As of the latest available information, specific data regarding the use of Sulamserod hydrochloride in patch-clamp electrophysiology is not present in the public domain. The following application notes and protocols are presented as a generalized framework for researchers, scientists, and drug development professionals to investigate the effects of a novel compound, hypothetically termed "this compound," on voltage-gated ion channels using the patch-clamp technique.
Application Notes
The patch-clamp technique remains the gold standard for investigating the interaction of novel chemical entities with ion channels, providing high-resolution insights into their mechanism of action.[1][2] This powerful electrophysiological tool allows for the direct measurement of ionic currents flowing through single channels or across the entire cell membrane, enabling the detailed characterization of a compound's potency, selectivity, and state-dependent effects.[3][4]
This document outlines a comprehensive approach to characterizing the electrophysiological effects of a hypothetical compound, this compound, on a voltage-gated sodium channel (NaV) expressed in a heterologous expression system. The protocols described herein can be adapted for the study of other ion channels and cell types.
Key Parameters for Characterization:
-
Potency (IC50/EC50): Determining the concentration of the compound required to inhibit or stimulate 50% of the maximal channel activity.
-
State-Dependence: Assessing whether the compound preferentially binds to the resting, open, or inactivated state of the ion channel.[4]
-
Voltage-Dependence of Activation and Inactivation: Evaluating the effect of the compound on the voltage at which the channels open and inactivate.
-
Kinetics: Analyzing changes in the rates of channel activation, deactivation, and inactivation.
-
Use-Dependence (Frequency-Dependence): Investigating if the inhibitory effect of the compound accumulates with repetitive channel activation, a hallmark of drugs that target the open or inactivated state.[5]
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from patch-clamp experiments with a novel compound like the hypothetical this compound.
Table 1: Potency of this compound on NaV1.x Channels
| Parameter | Value |
| IC50 (Resting State) | e.g., 15.2 ± 1.8 µM |
| IC50 (Inactivated State) | e.g., 1.3 ± 0.3 µM |
| Hill Coefficient | e.g., 1.1 |
Table 2: Effects of this compound (at 10 µM) on NaV1.x Gating Properties
| Gating Parameter | Control | This compound |
| V½ of Activation (mV) | e.g., -25.4 ± 1.2 | e.g., -24.9 ± 1.5 |
| Slope of Activation (k) | e.g., 6.8 ± 0.5 | e.g., 7.1 ± 0.6 |
| V½ of Steady-State Inactivation (mV) | e.g., -85.1 ± 2.1 | e.g., -98.5 ± 2.5 |
| Slope of Inactivation (k) | e.g., -5.9 ± 0.4 | e.g., -6.2 ± 0.5 |
Table 3: Use-Dependent Block of NaV1.x Channels by this compound (at 10 µM)
| Stimulation Frequency | % Inhibition |
| 0.1 Hz | e.g., 12.3 ± 2.1 |
| 1 Hz | e.g., 35.8 ± 4.5 |
| 10 Hz | e.g., 68.2 ± 5.9 |
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp recordings to assess the effect of a novel compound.
Cell Culture and Preparation
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the target voltage-gated sodium channel (e.g., NaV1.7).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cell Plating: Cells are plated onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
Solutions and Reagents
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Subsequent dilutions are made in the external solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Voltage-Clamp Recording
-
Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.[3]
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
-
Recordings are performed using a patch-clamp amplifier and data acquisition software.
Voltage Protocols
-
Current-Voltage (I-V) Relationship and Potency:
-
Hold the cell at a holding potential of -120 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments for 50 ms).
-
To determine the IC50, apply increasing concentrations of this compound and measure the peak inward current at a specific voltage (e.g., -10 mV).
-
-
Steady-State Inactivation:
-
From a holding potential of -120 mV, apply a series of 500 ms (B15284909) pre-pulses ranging from -140 mV to -20 mV.
-
Follow each pre-pulse with a test pulse to -10 mV to measure the fraction of available channels.
-
-
Use-Dependence:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at different frequencies (e.g., 0.1, 1, and 10 Hz).
-
Measure the peak current of each pulse in the train and normalize to the first pulse.
-
Visualizations
Caption: Experimental workflow for patch-clamp analysis.
Caption: Hypothetical signaling pathway of Sulamserod.
Caption: Logical steps in electrophysiological characterization.
References
- 1. criver.com [criver.com]
- 2. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Atrial Fibrillation In Vitro with Sulamserod Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod hydrochloride (formerly known as RS-100302) is a potent and selective 5-HT4 receptor antagonist that has demonstrated significant antiarrhythmic properties, particularly in the context of atrial fibrillation (AF). These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its use in in vitro studies of AF. Sulamserod offers a targeted approach to investigating the role of serotonergic signaling in atrial electrophysiology and arrhythmogenesis. By selectively blocking the 5-HT4 receptor, Sulamserod allows for the elucidation of downstream effects on atrial ion channels and action potential characteristics, providing a valuable tool for AF research and the development of novel therapeutic strategies.
Mechanism of Action
This compound exerts its antiarrhythmic effects by acting as a competitive antagonist at the 5-HT4 receptor in atrial cardiomyocytes. In atrial tissue, stimulation of the 5-HT4 receptor by serotonin (B10506) leads to a cascade of intracellular events that can contribute to the initiation and maintenance of atrial fibrillation. This signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the function of key ion channels.
Specifically, PKA-mediated phosphorylation is known to increase the L-type Ca2+ current (ICa,L) and the delayed rectifier potassium current (IK).[1][2] An increase in ICa,L can lead to cellular calcium overload and delayed afterdepolarizations, which are known triggers of atrial arrhythmias.[1][2] An increase in IK can shorten the atrial action potential duration (APD) and the effective refractory period (ERP), creating a substrate for re-entrant arrhythmias like atrial fibrillation.
By blocking the 5-HT4 receptor, this compound prevents these downstream effects. It is hypothesized to decrease ICa,L and IK, leading to a prolongation of the atrial effective refractory period.[1][2] This prolongation of the refractory period is a key antiarrhythmic mechanism, as it can terminate re-entrant circuits and prevent the re-induction of atrial fibrillation.
Data Presentation
The following tables summarize the quantitative electrophysiological effects of this compound as observed in a porcine model of pacing-induced atrial flutter and fibrillation. While these data are from an in vivo model, they provide a strong indication of the expected effects in an in vitro setting.
Table 1: Electrophysiological Effects of this compound (30 mg/kg) in the Atrium
| Parameter | Control | Sulamserod HCl | % Change | P-value |
| Mean Effective Refractory Period (ERP) (ms) | 115 ± 8 | 146 ± 7 | +27% | <0.01 |
| ERP Dispersion (ms) | 15 ± 5 | 8 ± 1 | -47% | <0.01 |
| Conduction Velocity (CV) (cm/s) | 72 ± 4 | 67 ± 5 | -7% | <0.01 |
| Wavelength (cm) | 8.3 ± 0.9 | 9.9 ± 0.9 | +19% | <0.01 |
Data adapted from a study in a porcine model of atrial flutter and fibrillation.[1][2]
Table 2: Antiarrhythmic Efficacy of this compound
| Arrhythmia Model | Termination Rate | Prevention of Re-induction |
| Atrial Flutter | 6 of 8 animals | Sustained tachycardia prevented in all animals |
| Atrial Fibrillation | 8 of 9 animals | Sustained tachycardia prevented in all animals |
Data adapted from a study in a porcine model of atrial flutter and fibrillation.[1][2]
Mandatory Visualizations
Caption: Proposed Signaling Pathway of this compound in Atrial Myocytes.
Caption: Experimental Workflow for In Vitro Electrophysiological Studies.
Experimental Protocols
Protocol 1: Isolation of Adult Atrial Myocytes
This protocol is adapted from established methods for isolating single atrial cardiomyocytes suitable for electrophysiological studies.
Materials:
-
Solutions:
-
Ca2+-free Tyrode's solution: NaCl 135 mM, KCl 5.4 mM, MgCl2 1 mM, NaH2PO4 0.33 mM, HEPES 10 mM, Glucose 10 mM; pH adjusted to 7.4 with NaOH.
-
Enzyme solution: Ca2+-free Tyrode's solution supplemented with Collagenase Type II (e.g., 1 mg/mL) and Protease Type XIV (e.g., 0.1 mg/mL).
-
Kraft-Brühe (KB) solution: KCl 20 mM, K-Aspartate 10 mM, KH2PO4 10 mM, MgSO4 1 mM, EGTA 1 mM, ATP 5 mM, HEPES 10 mM, Glucose 20 mM; pH adjusted to 7.2 with KOH.
-
-
Equipment:
-
Langendorff perfusion system (optional, for larger hearts)
-
Dissecting microscope and tools
-
Water bath at 37°C
-
Shaking incubator at 37°C
-
Pasteur pipettes with fire-polished tips of varying diameters
-
Laminin-coated culture dishes or coverslips
-
Procedure:
-
Heart Excision: Anesthetize the animal (e.g., rabbit or mouse) according to approved institutional protocols. Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Ca2+-free Tyrode's solution.
-
Atrial Dissection: Under a dissecting microscope, carefully dissect the atria from the ventricles.
-
Enzymatic Digestion:
-
Mince the atrial tissue into small pieces (approximately 1 mm³).
-
Transfer the tissue pieces to a flask containing the pre-warmed (37°C) enzyme solution.
-
Incubate in a shaking water bath at 37°C for 15-30 minutes, or until the tissue becomes soft and begins to dissociate.
-
-
Mechanical Dissociation:
-
Gently triturate the digested tissue using a series of fire-polished Pasteur pipettes with progressively smaller tip diameters. Avoid introducing air bubbles.
-
Periodically check for the release of single, rod-shaped myocytes under a microscope.
-
-
Cell Harvesting and Storage:
-
Once a sufficient number of viable myocytes are observed, filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove undigested tissue.
-
Allow the myocytes to settle by gravity or gentle centrifugation (e.g., 500 rpm for 1 minute).
-
Carefully aspirate the supernatant and resuspend the cell pellet in KB solution.
-
Store the isolated myocytes at room temperature for use within 4-6 hours.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of action potentials and ionic currents from isolated atrial myocytes to assess the effects of this compound.
Materials:
-
Solutions:
-
External solution (for Action Potential recording): NaCl 140 mM, KCl 5.4 mM, CaCl2 1.8 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 10 mM; pH adjusted to 7.4 with NaOH.
-
Pipette solution (for Action Potential recording): K-Aspartate 120 mM, KCl 20 mM, MgCl2 1 mM, EGTA 10 mM, ATP 5 mM, HEPES 10 mM; pH adjusted to 7.2 with KOH.
-
Specific external and internal solutions for isolating individual ionic currents (e.g., ICa,L, IK) will be required and can be found in specialized electrophysiology literature.
-
-
Equipment:
-
Inverted microscope with patch-clamp manipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for solution exchange
-
Borosilicate glass capillaries for pipette fabrication
-
Procedure:
-
Cell Plating: Plate the isolated atrial myocytes onto laminin-coated coverslips in a recording chamber mounted on the microscope stage.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Action Potential Recording (Current-Clamp):
-
Switch the amplifier to current-clamp mode.
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold current pulses at a constant frequency (e.g., 1 Hz).
-
Record baseline action potentials for a stable period.
-
Perfuse the recording chamber with the external solution containing various concentrations of this compound (e.g., 10 nM - 10 µM).
-
Record the changes in action potential duration at 50% and 90% repolarization (APD50 and APD90) and the effective refractory period (ERP).
-
-
Ionic Current Recording (Voltage-Clamp):
-
Switch the amplifier to voltage-clamp mode.
-
Apply specific voltage protocols to isolate and record the ionic current of interest (e.g., ICa,L or IK).
-
Record baseline currents.
-
Apply this compound and record the concentration-dependent effects on the current amplitude and kinetics.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effects of Sulamserod on electrophysiological parameters.
-
Construct concentration-response curves to determine the IC50 for the inhibition of specific ionic currents or the EC50 for the prolongation of APD.
-
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses. For research use only. Not for human or veterinary use. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Application of Sulamserod Hydrochloride in Gut Motility Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod hydrochloride is identified as a potent and selective 5-HT4 receptor antagonist.[1][2] The serotonin (B10506) 4 (5-HT4) receptor, a member of the G-protein coupled receptor family, is prominently expressed in the gastrointestinal (GI) tract. Its activation is known to play a crucial role in promoting gut motility by enhancing peristalsis and accelerating intestinal transit.[3][4][5] Consequently, antagonists of the 5-HT4 receptor, such as this compound, are valuable tools for investigating the physiological and pathophysiological roles of this receptor in gut function. It is hypothesized that by blocking the 5-HT4 receptor, this compound will inhibit or reduce gastrointestinal motility, making it a compound of interest for studying conditions characterized by excessive or abnormal gut motility.
These application notes provide a comprehensive overview of the potential use of this compound in gut motility research, including its mechanism of action, and detailed protocols for in vitro and in vivo experimental studies.
Mechanism of Action
Serotonin (5-hydroxytryptamine, 5-HT) is a key signaling molecule in the gut, with approximately 90% of the body's serotonin being produced in the gastrointestinal tract.[4] It modulates various GI functions, including motility, secretion, and sensation, by acting on a variety of receptor subtypes.[5][6] The 5-HT4 receptors are located on enteric neurons, and their stimulation leads to the release of acetylcholine, which in turn induces smooth muscle contraction and enhances peristaltic reflexes.[7]
As a 5-HT4 receptor antagonist, this compound is expected to competitively block the binding of endogenous serotonin to these receptors. This action would inhibit the downstream signaling cascade that leads to increased contractility of the intestinal smooth muscle, thereby resulting in a reduction of gut motility and a potential increase in transit time.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Hypothetical In Vitro Effects of this compound on Isolated Guinea Pig Ileum Contractions
| Treatment Group | Concentration (µM) | Amplitude of Contraction (% of Control) | Frequency of Contraction (contractions/min) |
| Control (Vehicle) | 0 | 100 ± 5.2 | 8.1 ± 0.7 |
| Sulamserod HCl | 0.1 | 85.3 ± 4.8 | 7.5 ± 0.6 |
| Sulamserod HCl | 1 | 62.1 ± 6.1** | 6.2 ± 0.5 |
| Sulamserod HCl | 10 | 45.7 ± 5.5 | 4.8 ± 0.4** |
| 5-HT (Agonist) | 1 | 152.4 ± 8.9 | 10.3 ± 0.9* |
| 5-HT + Sulamserod HCl | 1 + 10 | 105.6 ± 7.3# | 8.3 ± 0.8 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Control. #p<0.05 compared to 5-HT alone.
Table 2: Hypothetical In Vivo Effects of this compound on Gastrointestinal Transit in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Gastric Emptying (%) | Small Intestinal Transit (%) | Whole Gut Transit Time (min) |
| Vehicle Control | 0 | 85.2 ± 3.1 | 78.9 ± 4.5 | 135 ± 12 |
| Sulamserod HCl | 1 | 76.4 ± 2.8 | 65.1 ± 3.9 | 158 ± 15 |
| Sulamserod HCl | 5 | 63.8 ± 4.2 | 52.7 ± 5.1 | 182 ± 18 |
| Sulamserod HCl | 10 | 51.5 ± 3.9 | 41.3 ± 4.6 | 215 ± 21** |
| Loperamide (Positive Control) | 5 | 45.1 ± 5.0 | 35.8 ± 4.1 | 240 ± 25*** |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to Vehicle Control.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on gut motility.
Protocol 1: In Vitro Assessment of Intestinal Contractility (Organ Bath Study)
This protocol is designed to evaluate the direct effect of this compound on the contractility of isolated intestinal segments.
Materials:
-
Guinea pig ileum
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
This compound stock solution
-
Serotonin (5-HT) hydrochloride stock solution
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Data acquisition system
Procedure:
-
Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Immediately place the ileum segment in ice-cold Krebs-Henseleit solution.
-
Gently clean the segment and cut into 2-3 cm long pieces.
-
Mount each segment vertically in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one end of the tissue to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Record baseline spontaneous contractions for 10-15 minutes.
-
Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 0.1, 1, 10 µM), allowing each concentration to act for 15 minutes.
-
To confirm 5-HT4 receptor antagonism, pre-incubate a tissue segment with this compound (e.g., 10 µM) for 20 minutes before adding a 5-HT4 receptor agonist to assess for a rightward shift in the concentration-response curve.
-
Record the amplitude and frequency of contractions throughout the experiment.
Protocol 2: In Vivo Assessment of Gastrointestinal Transit (Charcoal Meal Assay)
This in vivo protocol measures the propulsive activity of the gastrointestinal tract in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)
-
Oral gavage needles
Procedure:
-
Fast mice for 12-18 hours with free access to water.
-
Randomly divide mice into treatment groups (Vehicle, this compound at different doses, positive control like Loperamide).
-
Administer this compound or vehicle by oral gavage.
-
After a pre-determined time (e.g., 30-60 minutes), administer the charcoal meal (0.2 ml per mouse) via oral gavage.
-
After a set time (e.g., 20-30 minutes), humanely euthanize the mice by cervical dislocation.
-
Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Lay the intestine straight on a flat surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pyloric sphincter.
-
Calculate the intestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Safety and Toxicology
As with any investigational compound, appropriate safety and toxicological assessments should be conducted. Researchers should consult the manufacturer's safety data sheet (SDS) for this compound. Preliminary in vitro cytotoxicity assays and in vivo acute toxicity studies are recommended before extensive use. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
This compound, as a 5-HT4 receptor antagonist, presents a valuable pharmacological tool for the investigation of gastrointestinal motility. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate its effects both in vitro and in vivo. The hypothetical data tables and workflow diagrams are intended to guide experimental design and data presentation. Further studies are warranted to fully elucidate the therapeutic potential and physiological role of this compound in the context of gut motility disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acibademhealthpoint.com [acibademhealthpoint.com]
- 5. Role of serotonin in gastrointestinal motility and irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webaigo.it [webaigo.it]
- 7. Review article: 5-hydroxytryptamine agonists and antagonists in the modulation of gastrointestinal motility and sensation: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulamserod Hydrochloride in Animal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod hydrochloride, also known as RS-100302, is a potent and selective 5-HT4 receptor antagonist.[1][2][3] Emerging research has highlighted its potential as an atrial-selective antiarrhythmic agent, offering a novel therapeutic approach for the management of atrial flutter and fibrillation.[1][2][3] Sulamserod's mechanism of action is centered on its ability to modulate atrial electrophysiological properties without significantly affecting ventricular function, thereby suggesting a reduced risk of proarrhythmic events commonly associated with other antiarrhythmic drugs.[1][2]
These application notes provide a comprehensive overview of the administration of this compound in preclinical animal research, with a focus on its electrophysiological and antiarrhythmic effects in a porcine model of atrial fibrillation. The following sections detail the mechanism of action, summarize key quantitative data, and provide a detailed experimental protocol for inducing and evaluating the effects of Sulamserod on atrial arrhythmias.
Note on Data Availability: While this document provides detailed information on the antiarrhythmic effects of Sulamserod from a key preclinical study, comprehensive pharmacokinetic data (absorption, distribution, metabolism, and excretion) in common laboratory animals such as rats and dogs, as well as a complete safety pharmacology profile, are not extensively available in the public domain. This information is likely proprietary to the manufacturer.
Mechanism of Action
This compound is a selective antagonist of the 5-hydroxytryptamine type 4 (5-HT4) receptor. In cardiac tissue, particularly the atria, stimulation of 5-HT4 receptors is known to increase chronotropic and inotropic responses.[1] By blocking these receptors, Sulamserod effectively prolongs the atrial effective refractory period (ERP) and wavelength, and reduces the dispersion of refractoriness.[1][2] This modulation of atrial electrophysiology is the primary mechanism underlying its antiarrhythmic properties, specifically its ability to terminate and prevent the reinduction of atrial flutter and fibrillation.[1][2] A key advantage of Sulamserod is its atrial selectivity, as 5-HT4 receptors are predominantly expressed in the atria of humans and swine, with minimal presence in the ventricles. This targeted action is expected to minimize the risk of ventricular proarrhythmias.[1]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the electrophysiological and antiarrhythmic effects of this compound in a porcine model of induced atrial flutter and fibrillation.[1][2][3]
Table 1: Electrophysiological Effects of Sulamserod in the Atrium
| Parameter | Baseline | After Sulamserod | P-value |
| Mean Effective Refractory Period (ERP) (ms) | 115 ± 8 | 146 ± 7 | <0.01 |
| Wavelength (cm) | 8.3 ± 0.9 | 9.9 ± 0.8 | <0.01 |
| Dispersion of ERP (ms) | 15 ± 5 | 8 ± 1 | <0.01 |
| Conduction Velocity (cm/s) | 72 ± 4 | 67 ± 5 | <0.01 |
Table 2: Antiarrhythmic Efficacy of Sulamserod
| Arrhythmia Type | Number of Animals | Termination of Arrhythmia | Prevention of Reinduction |
| Atrial Flutter | 8 | 6 (75%) | 8 (100%) |
| Atrial Fibrillation | 9 | 8 (89%) | 9 (100%) |
Experimental Protocols
The following protocols are based on the methodology described in the study by Stambler et al. (1999) in the journal Circulation.[1][2]
Animal Model: Porcine Model of Atrial Flutter and Fibrillation
1.1. Animal Preparation:
-
Species: Juvenile domestic pigs.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Surgical Procedure: A median sternotomy is performed to expose the heart. A 56-electrode mapping plaque is sutured to the right atrial free wall for programmed stimulation and recording. Pacing and recording electrodes are also placed in the right atrial appendage and right ventricular apex.
1.2. Induction of Atrial Arrhythmias:
-
Atrial Flutter: Induced by rapid right atrial pacing in conjunction with a right atrial free wall crush injury.
-
Atrial Fibrillation: Induced by rapid right atrial pacing without a crush injury.
1.3. Electrophysiological Measurements:
-
Atrial effective refractory period (ERP), conduction velocity, wavelength, and dispersion of refractoriness are determined using programmed stimulation via the 56-electrode mapping plaque.
-
Ventricular electrophysiological parameters are also measured to assess for any off-target effects.
1.4. Drug Administration:
-
This compound is administered via intravenous infusion.
-
In the cited study, a partial 5-HT4 agonist (cisapride) was subsequently administered to confirm the mechanism of action through reversal of effects.
1.5. Data Analysis:
-
All electrophysiological parameters are measured at baseline and after the infusion of Sulamserod.
-
The termination of induced arrhythmias and the ability to reinduce them are recorded.
-
Statistical analysis is performed to compare baseline and post-drug measurements.
Receptor Binding Assay (General Protocol)
While a specific protocol for Sulamserod is not publicly available, the following is a general methodology for a competitive radioligand binding assay to determine the affinity of a compound for the 5-HT4 receptor.
2.1. Materials:
-
Cell membranes expressing the 5-HT4 receptor.
-
A radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
2.2. Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and the various concentrations of Sulamserod.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
2.3. Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 (the concentration of Sulamserod that inhibits 50% of the specific binding of the radioligand) can be determined.
-
The Ki (inhibition constant), which represents the affinity of Sulamserod for the 5-HT4 receptor, can then be calculated using the Cheng-Prusoff equation.
Safety Pharmacology Considerations
Standard safety pharmacology studies are crucial to assess the potential for undesirable pharmacodynamic effects on vital physiological functions. While a specific safety pharmacology profile for Sulamserod is not publicly available, a typical evaluation would include:
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and the electrocardiogram (ECG) in a conscious, telemetered animal model (e.g., dog or non-human primate). This is particularly important for an antiarrhythmic agent to rule out effects on ventricular repolarization (QT interval prolongation). The available data suggests Sulamserod has no ventricular electrophysiological effects.[1][2]
-
Central Nervous System (CNS): Evaluation of general behavior, motor activity, and coordination using a functional observational battery (FOB) or Irwin screen in rodents.
-
Respiratory System: Measurement of respiratory rate, tidal volume, and minute volume, often assessed using whole-body plethysmography in rodents.
These studies are typically conducted in compliance with Good Laboratory Practice (GLP) regulations.
References
Application Notes and Protocols for Measuring the Effects of Sulamserod Hydrochloride on Cardiac Action Potentials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulamserod hydrochloride (CAS: 184159-40-8) is identified as a 5-HT4 receptor antagonist with demonstrated antiarrhythmic properties.[1] Preclinical studies have shown that Sulamserod can terminate atrial flutter and fibrillation, an effect associated with a prolongation of the mean effective refractory period (ERP), a reduction in ERP dispersion, and a minimal slowing of conduction velocity.[1] The prolongation of the ERP is a hallmark of Class III antiarrhythmic agents, which typically function by delaying cardiac repolarization through the blockade of potassium channels.[2]
Stimulation of cardiac 5-HT4 receptors is known to increase intracellular cAMP, leading to the modulation of ion channels such as the L-type calcium channel (ICa,L) and the pacemaker current (If).[3][4] While 5-HT4 receptor agonism generally leads to positive chronotropic and inotropic effects, the antagonistic action of Sulamserod, coupled with its observed ERP prolongation, suggests a complex or potentially off-target mechanism of action at the ion channel level. The most direct hypothesis to explain ERP prolongation is an increase in the action potential duration (APD) of individual cardiomyocytes, likely via inhibition of repolarizing potassium currents such as IKr (rapid delayed rectifier) and/or IKs (slow delayed rectifier).
These application notes provide a detailed protocol for investigating the direct effects of this compound on the cardiac action potential of isolated ventricular myocytes using the whole-cell patch-clamp technique. This method is the gold standard for characterizing the electrophysiological properties of cardiac cells and the effects of novel pharmacological agents.
Principle of the Method
The cardiac action potential is a coordinated sequence of ion channel openings and closings that leads to the contraction of the heart muscle.[5] It is divided into five phases (0-4), and its duration is a critical determinant of the heart's refractory period.[6] Drugs that prolong the APD, particularly during phase 3 (repolarization), increase the ERP and can be effective in terminating re-entrant arrhythmias. This is achieved by blocking the efflux of potassium ions, thereby delaying the return of the cell membrane to its resting potential.
This protocol uses the whole-cell current-clamp technique to directly measure the membrane potential of a single cardiomyocyte over time, allowing for precise quantification of the action potential shape and duration before and after the application of this compound. By analyzing changes in parameters such as the action potential duration at 90% repolarization (APD90), the underlying mechanism of Sulamserod's antiarrhythmic effect can be elucidated at a cellular level.
Proposed Mechanism of Action of Sulamserod
The following diagram illustrates the hypothesized signaling pathway for Sulamserod's effect on the cardiac action potential.
Experimental Protocols
Isolation of Adult Ventricular Myocytes
Successful electrophysiological recording is critically dependent on the quality of the isolated cells. This protocol is adapted for adult rat or guinea pig ventricular myocytes.
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the heart rapidly and place it in ice-cold, calcium-free Tyrode's solution.
-
Cannulate the aorta and begin retrograde perfusion on a Langendorff apparatus with warm (37°C), oxygenated (95% O2 / 5% CO2) calcium-free Tyrode's solution for 5-10 minutes.
-
Switch the perfusate to an enzyme solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV) for 10-20 minutes, or until the heart becomes flaccid.
-
Transfer the ventricles to a petri dish containing Kraft-Brühe (KB) solution. Gently tease the tissue apart with fine forceps to release individual myocytes.
-
Filter the cell suspension through a nylon mesh (e.g., 100 µm) to remove large tissue chunks.
-
Allow cells to settle for 30 minutes. The resulting pellet will contain rod-shaped, calcium-tolerant myocytes suitable for patch-clamping.
Solutions and Reagents
| Solution Name | Composition |
| Tyrode's Extracellular Solution (Normal) | 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH. |
| Pipette Intracellular Solution | 110 mM K-Aspartate, 20 mM KCl, 1 mM MgCl2, 10 mM HEPES, 5 mM Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA. Adjust pH to 7.2 with KOH. |
| Sulamserod HCl Stock Solution | Prepare a 10 mM stock solution in sterile deionized water or DMSO. Store at -20°C. Dilute to final working concentrations (e.g., 0.1, 1, 10 µM) in the extracellular solution on the day of the experiment. |
Whole-Cell Patch-Clamp Procedure
The following workflow outlines the key steps for data acquisition.
Step-by-Step Recording Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Plating: Plate a small aliquot of the isolated myocyte suspension into a recording chamber mounted on an inverted microscope. Superfuse with normal Tyrode's extracellular solution at 35-37°C.
-
Seal Formation: Under visual guidance, approach a healthy, rod-shaped myocyte with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-ohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Current-Clamp Mode: Switch the amplifier to current-clamp mode. The resting membrane potential (RMP) should be stable and typically more negative than -75 mV.
-
Elicit Action Potentials: Inject brief (2-4 ms) suprathreshold depolarizing current pulses through the pipette at a steady frequency (e.g., 1 Hz) to elicit action potentials.
-
Baseline Recording: Record stable action potentials for 3-5 minutes to establish a baseline control.
-
Drug Application: Switch the perfusion system to the extracellular solution containing the desired concentration of this compound.
-
Test Recording: After a 3-5 minute equilibration period, record the action potentials in the presence of the drug.
-
Washout: (Optional) Perfuse with the normal Tyrode's solution to determine if the drug's effects are reversible.
Data Analysis
Analyze the recorded action potentials using appropriate software (e.g., Clampfit, PatchMaster). The following key parameters should be measured from an average of 10-20 consecutive steady-state action potentials.
-
Resting Membrane Potential (RMP): The membrane potential just before the stimulus.
-
Action Potential Amplitude (APA): The difference between the peak of the action potential and the RMP.
-
Maximum Upstroke Velocity (dV/dtmax or Vmax): The steepest slope of the action potential upstroke (Phase 0), reflecting the function of fast sodium channels.
-
Action Potential Duration (APD): The time it takes for the cell to repolarize to specific levels. Typically measured at 20%, 50%, and 90% of repolarization (APD20, APD50, APD90). APD90 is a key indicator of repolarization time and correlates with the ERP.
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The table below presents a template with hypothetical data illustrating the expected effects of Sulamserod based on its known ERP prolongation, consistent with a Class III antiarrhythmic action.
| Parameter | Control (Mean ± SEM) | Sulamserod HCl (1 µM) (Mean ± SEM) | % Change | p-value |
| RMP (mV) | -82.4 ± 1.2 | -81.9 ± 1.5 | -0.6% | > 0.05 |
| APA (mV) | 125.6 ± 2.1 | 124.8 ± 2.3 | -0.6% | > 0.05 |
| Vmax (V/s) | 210.5 ± 15.3 | 205.7 ± 14.8 | -2.3% | > 0.05 |
| APD20 (ms) | 18.2 ± 1.9 | 20.1 ± 2.1 | +10.4% | > 0.05 |
| APD50 (ms) | 155.4 ± 8.7 | 180.5 ± 9.1 | +16.2% | < 0.05 |
| APD90 (ms) | 250.1 ± 11.2 | 315.2 ± 12.5 | +26.0% | < 0.01 |
Note: Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean.
A significant, concentration-dependent increase in APD90 with minimal effects on RMP, APA, and Vmax would strongly support the hypothesis that Sulamserod acts as a Class III antiarrhythmic agent by blocking repolarizing potassium currents.
Logical Relationship of Sulamserod's Effects
The following diagram summarizes the logical progression from ion channel modulation to the observed antiarrhythmic outcome.
References
- 1. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effects of 5-HT(4) receptor agonist prokinetic agents on the action potential parameters of isolated rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-Based Functional Assays for 5-HT4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell-based functional assays to identify and characterize 5-HT4 receptor antagonists. The protocols cover three primary methodologies: cAMP assays, luciferase reporter gene assays, and calcium mobilization assays. Additionally, a summary of quantitative data for known 5-HT4 receptor antagonists is presented for comparative analysis.
Introduction
The 5-hydroxytryptamine 4 (5-HT4) receptor is a Gs protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, bladder, and central nervous system. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is implicated in various physiological processes, including gastrointestinal motility and cognitive function. Consequently, 5-HT4 receptor antagonists are of significant interest for therapeutic applications in conditions such as irritable bowel syndrome and other motility disorders.
Robust and reliable cell-based functional assays are crucial for the discovery and development of novel 5-HT4 receptor antagonists. These assays allow for the determination of compound potency and efficacy in a physiologically relevant cellular context. This document outlines the principles and detailed procedures for the most common functional assays used in 5-HT4 receptor antagonist screening.
Data Presentation: Potency of 5-HT4 Receptor Antagonists
The following table summarizes the potency of several well-characterized 5-HT4 receptor antagonists determined in various cell-based functional assays. These values, including pA2, pKi, and IC50, provide a benchmark for comparing the activity of novel compounds. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. The pKi is the negative logarithm of the inhibition constant (Ki), which quantifies the binding affinity of an antagonist to a receptor. The IC50 value is the concentration of an antagonist that inhibits a biological response by 50%.
| Compound | Assay Type | Cell Line | Agonist Used | Potency (pA2) | Potency (pKi) | Potency (IC50) |
| GR 113808 | cAMP Accumulation | Rat Distal Colon Crypt Colonocytes | 5-HT (0.3 µM) | - | - | Significantly inhibited cAMP production at 10 nM[1][2] |
| Tissue Contraction | Guinea-pig Ascending Colon | 5-HT | 9.2[3] | - | - | |
| Tissue Relaxation | Rat Thoracic Oesophagus | 5-HT | 9.3[3] | - | - | |
| Radioligand Binding | Human Cloned 5-HT4A Receptor | [3H]-GR-113808 | - | 9.51 (Ki = 0.31 nM)[4] | - | |
| DAU 6285 | Tissue Inhibition | Human Colon Circular Smooth Muscle | 5-HT | 6.32[5] | - | - |
| SDZ 205-557 | Tissue Inhibition | Human Colon Circular Smooth Muscle | 5-HT | No significant effect | - | - |
Experimental Protocols
This section provides detailed, step-by-step protocols for three key cell-based functional assays for the characterization of 5-HT4 receptor antagonists.
cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of agonist-induced cAMP production by an antagonist. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.
Principle: The 5-HT4 receptor, being Gs-coupled, increases intracellular cAMP levels upon agonist stimulation. Antagonists will block this effect. The HTRF cAMP assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer for binding to a specific antibody.
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT4 receptor are recommended.
Materials:
-
HEK293-h5-HT4 or CHO-K1-h5-HT4 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
5-HT4 receptor agonist (e.g., Serotonin, 5-methoxytryptamine)
-
Test compounds (potential antagonists)
-
HTRF cAMP assay kit (e.g., from Cisbio)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation:
-
Culture HEK293-h5-HT4 or CHO-K1-h5-HT4 cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to a final density of 1,000-5,000 cells per well.
-
-
Antagonist Addition:
-
Prepare serial dilutions of the test compounds (antagonists) in assay buffer.
-
Add 5 µL of the antagonist dilutions to the wells of a 384-well plate. Include a vehicle control (e.g., DMSO).
-
-
Agonist Stimulation:
-
Prepare the 5-HT4 receptor agonist at a concentration that elicits a submaximal response (EC80).
-
Add 5 µL of the agonist solution to the wells containing the antagonists.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the HTRF cAMP assay kit manufacturer's instructions, add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the antagonist concentration versus the HTRF ratio and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The pA2 value can be determined using Schild analysis if the antagonist is competitive.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) downstream of cAMP signaling.
Principle: Activation of the 5-HT4 receptor leads to increased cAMP, which in turn activates Protein Kinase A (PKA). PKA phosphorylates the cAMP response element-binding protein (CREB), which then binds to cAMP response elements (CRE) in the promoter region of the luciferase reporter gene, driving its expression. Antagonists will inhibit this agonist-induced luciferase expression.
Cell Line: HEK293 or CHO-K1 cells stably co-expressing the human 5-HT4 receptor and a CRE-luciferase reporter construct are recommended.
Materials:
-
HEK293-h5-HT4-CRE-luc or CHO-K1-h5-HT4-CRE-luc cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay medium (e.g., serum-free medium)
-
5-HT4 receptor agonist (e.g., Serotonin)
-
Test compounds (potential antagonists)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, clear-bottom 96-well or 384-well plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Replace the culture medium with serum-free assay medium.
-
Add serial dilutions of the test compounds (antagonists) to the wells.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the 5-HT4 receptor agonist at its EC50 concentration.
-
Incubate for 4-6 hours at 37°C in a CO2 incubator.[7]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the antagonist concentration versus the luminescence signal and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calcium Mobilization Assay (for Gs-coupled receptors)
This assay indirectly measures 5-HT4 receptor activation by co-expressing a chimeric G-protein that couples the Gs pathway to calcium release.
Principle: The 5-HT4 receptor is primarily Gs-coupled and does not typically induce a calcium response. To enable a calcium-based readout, cells are co-transfected with a chimeric G-protein, such as Gαqi5, which redirects the Gs-mediated signal to the Gq pathway, leading to the release of intracellular calcium.[8][9] Antagonists will block this agonist-induced calcium mobilization.
Cell Line: HEK293 cells transiently or stably co-expressing the human 5-HT4 receptor and a chimeric G-protein (e.g., Gαqi5).
Materials:
-
HEK293-h5-HT4-Gαqi5 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5)
-
Probenecid (B1678239) (anion transport inhibitor, often used to improve dye retention)
-
5-HT4 receptor agonist (e.g., Serotonin)
-
Test compounds (potential antagonists)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Seed the cells into a black, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid in assay buffer.
-
Remove the culture medium and add the dye loading buffer to the cells.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Add serial dilutions of the test compounds (antagonists) to the wells and pre-incubate for 10-20 minutes.
-
Establish a baseline fluorescence reading.
-
Add the 5-HT4 receptor agonist at its EC80 concentration and immediately begin kinetic fluorescence measurements.
-
-
Data Acquisition:
-
Record the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the antagonist concentration versus the peak fluorescence and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway of the 5-HT4 Receptor
The following diagram illustrates the canonical Gs-coupled signaling pathway of the 5-HT4 receptor.
Experimental Workflow for cAMP HTRF Assay
This diagram outlines the major steps in the cAMP HTRF assay for screening 5-HT4 receptor antagonists.
Logical Relationship in Antagonist Assays
This diagram illustrates the logical relationship between agonist, antagonist, and receptor in a functional assay.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8536 [pdspdb.unc.edu]
- 5. Differences in response to 5-HT4 receptor agonists and antagonists of the 5-HT4-like receptor in human colon circular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
Sulamserod hydrochloride stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of sulamserod (B1662772) hydrochloride stock solutions, along with a summary of its chemical properties and mechanism of action.
Sulamserod hydrochloride is a potent and selective antagonist of the 5-HT4 receptor, making it a valuable tool for research in areas such as gastrointestinal disorders and cardiac arrhythmias[1][2][3]. Proper preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
This compound is the hydrochloride salt of sulamserod. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| Synonyms | RS-100302 hydrochloride | [2] |
| Molecular Formula | C₁₉H₂₉Cl₂N₃O₅S | [4] |
| Molecular Weight | 482.42 g/mol | [2][4] |
| CAS Number | 184159-40-8 | [2][4] |
Mechanism of Action: 5-HT4 Receptor Antagonism
This compound exerts its pharmacological effects by acting as an antagonist at the serotonin (B10506) 4 (5-HT4) receptor[1][2]. The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-hydroxytryptamine), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound inhibits the downstream signaling cascade.
Stock Solution Preparation and Storage Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Ethanol (200 proof, absolute), sterile
-
Sterile, nuclease-free water
-
Sterile polypropylene (B1209903) centrifuge tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Safety Precautions
-
Always handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information[5][6].
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 482.42 g/mol
-
To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 482.42 g/mol * (1000 mg / 1 g) = 4.82 mg
-
-
-
Weighing the compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh approximately 4.82 mg of this compound powder directly into the tube. Record the exact weight.
-
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile polypropylene tubes. This minimizes freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (1-2 weeks), store the aliquots at 2-8°C.
-
For long-term storage, store the aliquots at -20°C or -80°C. Protect from light.
-
Experimental Workflow: Stock Solution Preparation
Storage and Stability Recommendations
The stability of this compound in solution has not been extensively reported. As a general guideline for hydrochloride salts in solution:
-
Solid Form: The solid powder is generally stable when stored in a cool, dry, and dark place.
-
Solutions: Solutions are less stable than the solid form. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: As a precautionary measure, protect both solid and solution forms from light by using amber vials or by wrapping containers in foil.
Data Summary
| Parameter | Recommendation/Information |
| Recommended Solvent | DMSO is a common solvent for initial stock solutions of many organic molecules. Further dilutions into aqueous buffers or cell culture media should be performed immediately before use. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. |
| Stock Solution Concentration | A 10 mM stock solution is a common starting point for many in vitro experiments. The optimal concentration will depend on the specific application. |
| Short-Term Storage (Solution) | 2-8°C for up to 1-2 weeks. |
| Long-Term Storage (Solution) | -20°C or -80°C. |
| Stability | Prepare solutions fresh whenever possible. Avoid multiple freeze-thaw cycles. |
| Handling | Use appropriate PPE. Handle in a well-ventilated area. |
References
Application Notes and Protocols for In Vitro Efficacy Testing of Serotonin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and psychological processes. Their dysfunction has been implicated in numerous disorders, including psychiatric conditions, migraine, and cardiovascular diseases. Consequently, 5-HT receptors are important therapeutic targets.
This document provides detailed protocols for in vitro models to assess the efficacy of serotonin receptor antagonists. While the request specified Sulamserod hydrochloride, a review of the scientific literature identifies this compound (also known as RS-100302) as a 5-HT4 receptor antagonist with antiarrhythmic properties[1]. The "-serod" suffix in its name is indicative of a serotonin receptor antagonist[2]. Given the initial query's focus, and the abundance of established in vitro models for the 5-HT2A receptor—a key target for many antipsychotic and anxiolytic drugs—this application note will use the 5-HT2A receptor as a primary example to illustrate the principles and methodologies for characterizing serotonin receptor antagonists. The protocols herein can be adapted for other 5-HT receptor subtypes, including the 5-HT4 receptor.
Key In Vitro Assays for 5-HT2A Receptor Antagonists
The efficacy of a 5-HT2A receptor antagonist is typically determined through a combination of binding and functional assays.
-
Radioligand Binding Assays: These assays determine the affinity of a compound for the receptor by measuring its ability to displace a radiolabeled ligand.
-
Calcium Mobilization Assays: The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, leads to an increase in intracellular calcium. Antagonists will inhibit this agonist-induced calcium influx.
-
ERK1/2 Phosphorylation Assays: Downstream of Gq/11 activation, the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2, is engaged. This provides another endpoint to measure receptor antagonism.
Data Presentation: Efficacy of Known 5-HT2A Receptor Antagonists
The following tables summarize the in vitro efficacy of several well-characterized 5-HT2A receptor antagonists, providing reference values for researchers.
Table 1: Binding Affinity (Ki) of 5-HT2A Receptor Antagonists
| Compound | Radioligand | Cell/Tissue Source | Ki (nM) |
| Ketanserin | [3H]ketanserin | Rat frontal cortex | 2.0 |
| M100,907 (Volinanserin) | [3H]M100,907 | Rat brain | ~0.4 |
| Risperidone | [3H]ketanserin | Human 5-HT2A expressed in CHO cells | ~2.5 |
| Spiperone | [3H]spiperone | Rat frontal cortex | ~0.1 |
| Ritanserin | [3H]ketanserin | Human 5-HT2A expressed in CHO cells | ~0.5 |
Note: Ki values can vary depending on the radioligand, tissue/cell source, and assay conditions.
Table 2: Functional Antagonism (IC50) of 5-HT2A Receptor Antagonists
| Compound | Assay Type | Agonist Used | Cell Line | IC50 (nM) |
| Ketanserin | Calcium Mobilization | 5-HT | CHO-K1 expressing 5-HT2A | ~10 |
| M100,907 (Volinanserin) | Calcium Mobilization | 5-HT | CHO-K1 expressing 5-HT2A | ~4.8 |
| Risperidone | ERK1/2 Phosphorylation | 5-HT | HEK293 expressing 5-HT2A | ~5.0 |
| Ritanserin | Calcium Mobilization | 5-HT | U2OS expressing 5-HT2A | ~1.0 |
Note: IC50 values are dependent on the agonist concentration used and specific assay conditions.
Signaling Pathway and Experimental Workflow Diagrams
References
Troubleshooting & Optimization
Sulamserod hydrochloride solubility issues in aqueous solutions
Disclaimer: Publicly available, specific quantitative solubility data for Sulamserod hydrochloride is limited. The following guide is based on established principles for hydrochloride salts of weakly basic compounds and includes representative data and protocols for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is the hydrochloride salt form of Sulamserod, a 5-HT4 receptor antagonist. As a weakly basic compound, its aqueous solubility is highly dependent on the pH of the solution. The hydrochloride salt is utilized to enhance its dissolution in aqueous media. However, challenges such as the common ion effect and pH-dependent solubility can lead to precipitation and inconsistent results in experimental settings.
Q2: I'm observing low solubility of this compound in my neutral pH buffer. Why is this happening?
Sulamserod, as a weak base, is more soluble in acidic conditions where it is protonated. In neutral or basic solutions, it can convert to its less soluble free base form, leading to precipitation. For optimal solubility, it is recommended to prepare stock solutions in an acidic buffer or water with pH adjustment.
Q3: My this compound precipitated after adding it to a chloride-containing buffer. What is the cause?
This is likely due to the "common ion effect".[1][2] The presence of excess chloride ions (the common ion) in the buffer can decrease the solubility of the hydrochloride salt, pushing the equilibrium towards the less soluble, solid form of the drug.
Q4: Can I heat the solution to improve the solubility of this compound?
While gentle warming can sometimes aid dissolution, excessive or prolonged heating is not recommended without specific stability data for this compound, as it may cause degradation of the compound. A safer approach is to optimize the solvent conditions (e.g., pH, co-solvents) at ambient temperature.
Q5: What is a suitable solvent for preparing a stock solution of this compound?
For initial stock solutions, sterile water with a slight acidification (e.g., with 0.1 N HCl to ensure a pH well below the pKa of the compound) or a suitable acidic buffer (e.g., citrate (B86180) buffer, pH 3-5) is recommended. The exact choice will depend on the experimental requirements.
Troubleshooting Guide
Issue 1: Incomplete Dissolution in Aqueous Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the solution is too high. | Lower the pH of the buffer to a more acidic range (e.g., pH 3-5). | Increased solubility due to the protonation of the weakly basic Sulamserod. |
| Insufficient mixing or sonication. | Vortex the solution vigorously and/or sonicate for a short period. | Facilitates the dissolution of the solid particles. |
| Concentration exceeds solubility limit. | Prepare a more dilute solution or use a co-solvent (e.g., DMSO, ethanol) for the stock solution, followed by serial dilution in the aqueous buffer. | Achieves a clear solution at the desired final concentration. |
Issue 2: Precipitation of the Compound After Dissolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Common Ion Effect. | Use a buffer system that does not contain chloride ions (e.g., phosphate (B84403) or acetate (B1210297) buffers). | Prevents the suppression of solubility due to excess chloride ions. |
| Change in pH upon dilution. | Ensure the final pH of the solution is maintained in the optimal acidic range after all additions. | Maintains the compound in its more soluble, protonated form. |
| Supersaturation and Crystallization. | Prepare the solution at the intended final concentration rather than diluting a highly concentrated stock. If a stock is necessary, add it to the final buffer slowly while stirring. | Minimizes the risk of the solution becoming supersaturated and precipitating out. |
Quantitative Data (Illustrative)
Table 1: Hypothetical Solubility of this compound in Various Aqueous Media at 25°C
| Solvent/Buffer | pH | Chloride Ion Concentration | Hypothetical Solubility (mg/mL) |
| Deionized Water | ~6.5 | 0 M | 5.2 |
| 0.1 M HCl | 1.0 | 0.1 M | 15.8 |
| 0.1 M Phosphate Buffer | 3.0 | 0 M | 25.5 |
| 0.1 M Phosphate Buffer with 0.15 M NaCl | 3.0 | 0.15 M | 12.3 |
| 0.1 M Phosphate Buffer | 7.4 | 0 M | 0.8 |
| 0.1 M Phosphate Buffer with 0.15 M NaCl | 7.4 | 0.15 M | 0.5 |
Table 2: Hypothetical pH-Dependent Solubility of this compound at 25°C
| pH | Hypothetical Solubility (mg/mL) |
| 2.0 | 28.0 |
| 3.0 | 25.5 |
| 4.0 | 18.2 |
| 5.0 | 9.5 |
| 6.0 | 2.1 |
| 7.0 | 1.0 |
| 8.0 | 0.4 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
-
Preparation of Solutions: Prepare a series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8) and solutions with varying concentrations of a common ion (e.g., NaCl).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the solubility in mg/mL or molarity for each condition.
Protocol 2: Intrinsic Dissolution Rate (IDR) Determination
-
Compact Preparation: Prepare a compact of pure this compound by compressing a known amount of the powder in a die at a specific pressure.
-
Apparatus Setup: Mount the compact in a holder that exposes a single, flat surface of a known area. Use a USP dissolution apparatus (e.g., rotating disk apparatus).
-
Dissolution Medium: Fill the dissolution vessel with a known volume of the desired aqueous medium (e.g., a specific pH buffer) maintained at a constant temperature (e.g., 37°C).
-
Dissolution Test: Lower the compact into the medium and rotate it at a constant speed (e.g., 100 rpm).
-
Sampling: Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Plot the cumulative amount of dissolved drug per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate.
Visualizations
Caption: Workflow for Determining Equilibrium Solubility.
Caption: Troubleshooting Logic for Solubility Issues.
Caption: Simplified 5-HT4 Receptor Signaling Pathway.
References
How to dissolve Sulamserod hydrochloride for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of Sulamserod hydrochloride for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Based on general principles for hydrochloride salts of organic compounds, aqueous-based solutions are often suitable. However, for creating concentrated stock solutions for cell-based assays, Dimethyl Sulfoxide (B87167) (DMSO) is a common choice, followed by serial dilution in your aqueous experimental media.[1][2] It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q2: I am observing precipitation when I dilute my this compound stock solution into my cell culture media. What should I do?
Precipitation upon dilution into aqueous media is a common issue for compounds with low aqueous solubility.[2] Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your final working solution may be too high. Try using a lower concentration.
-
Optimize your stock solution concentration: A very high concentration in your DMSO stock can lead to precipitation when diluted. Try preparing a slightly less concentrated stock solution.
-
Increase the serum concentration in your media: For cell culture experiments, serum proteins can sometimes help to keep compounds in solution.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can aid in dissolution. However, be cautious with prolonged heating as it may degrade the compound.[3]
Q3: How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an appropriate organic solvent, such as DMSO.[2] This allows for the addition of a small volume of the stock solution to your aqueous experimental medium, minimizing the final concentration of the organic solvent.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol will help you determine the appropriate solvent and approximate solubility of this compound.
Materials:
-
This compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes
-
Solvents to be tested (e.g., Water, PBS, DMSO, Ethanol)
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent (e.g., 100 µL). This will give you an initial concentration to work from (in this example, 10 mg/mL).
-
Vortex the tubes vigorously for 1-2 minutes.
-
Visually inspect the tubes for any undissolved solid.
-
If the compound has dissolved, you can try increasing the concentration by adding more this compound.
-
If the compound has not dissolved, try gentle warming (e.g., 37°C for 10-15 minutes) and sonication.
-
If the compound still does not dissolve, it is considered poorly soluble in that solvent at that concentration. Try a lower starting concentration.
-
Record your observations for each solvent.
Protocol 2: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tube or vial
-
Vortex mixer
-
Pipettes
Procedure:
-
Based on your solubility testing, decide on a stock solution concentration (e.g., 10 mM).
-
Calculate the mass of this compound and the volume of DMSO required to make your desired stock solution.
-
Aseptically weigh the this compound and add it to the sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex the tube until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Likely soluble as it is a hydrochloride salt. | Empirical testing is required to determine the solubility limit. |
| PBS (Phosphate-Buffered Saline) | Likely soluble. | The pH of the buffer may influence solubility. |
| DMSO (Dimethyl Sulfoxide) | Likely soluble. | Recommended for preparing concentrated stock solutions.[4][5][6] |
| Ethanol | May be soluble. | Empirical testing is required. |
Note: This table is based on general chemical principles. Actual solubility should be determined experimentally.
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Simplified 5-HT4 receptor signaling pathway.
References
Technical Support Center: Optimizing Sulamserod Hydrochloride for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of Sulamserod hydrochloride in in vitro assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin (B10506) 5-HT4 receptor.[1][2] Its primary mechanism of action is to block the binding of serotonin to the 5-HT4 receptor, thereby inhibiting its downstream signaling pathways.[3] This activity underlies its potential therapeutic effects, including its investigated use for its antiarrhythmic properties.[1]
Q2: What is the first step in determining the optimal concentration of this compound for my in vitro assay?
A2: The critical first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific experimental system. This involves testing a wide range of concentrations to identify a working range that demonstrates a clear dose-dependent effect without inducing non-specific effects or cytotoxicity.
Q3: What concentration range should I start with for my initial dose-response experiment?
A3: For a novel compound like this compound where specific in vitro concentrations are not widely published, it is recommended to start with a broad concentration range, typically spanning from nanomolar (nM) to micromolar (µM). A suggested starting range would be from 1 nM to 100 µM, with 10-fold serial dilutions.
Q4: Which cell lines are suitable for in vitro assays with this compound?
A4: The choice of cell line should be guided by your research objectives and the expression of the 5-HT4 receptor. Suitable options include:
-
Cell lines endogenously expressing the 5-HT4 receptor: For example, the human colon adenocarcinoma cell line, HT29.
-
Recombinant cell lines: Cell lines such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells that have been stably transfected to express the human 5-HT4 receptor.
Q5: How should I prepare a stock solution of this compound?
A5: this compound, being a hydrochloride salt, is generally expected to have better solubility in aqueous solutions compared to its free base. However, for in vitro assays, it is common practice to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Concentration is too low.2. Inadequate incubation time.3. Low or no 5-HT4 receptor expression in the chosen cell line.4. Compound degradation. | 1. Test a higher concentration range (e.g., up to 100 µM).2. Increase the incubation time (e.g., test 24, 48, and 72-hour time points).3. Verify 5-HT4 receptor expression via qPCR, Western blot, or flow cytometry.4. Prepare fresh stock solutions and ensure proper storage at -20°C or -80°C. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during compound dilution or addition.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and mix thoroughly at each dilution step.3. Avoid using the outer wells of the plate or fill them with sterile PBS or water to maintain humidity. |
| Excessive cell death, even at low concentrations | 1. Compound is cytotoxic to the cell line at the tested concentrations.2. The solvent (e.g., DMSO) concentration is too high. | 1. Lower the concentration range significantly (e.g., start from picomolar or low nanomolar concentrations).2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Run a solvent-only control to assess its effect. |
| Precipitation of the compound in the culture medium | 1. Poor solubility of the compound at the tested concentration.2. Interaction with components of the culture medium. | 1. Lower the final concentration of the compound.2. Prepare a fresh, lower concentration stock solution in DMSO.3. Visually inspect the medium for precipitation after adding the compound. If observed, sonicate briefly or prepare fresh dilutions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your chosen cells (e.g., HT29 or 5-HT4-transfected CHO-K1) in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to create a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Functional Antagonism Assay (cAMP Measurement)
-
Cell Seeding:
-
Seed 5-HT4 expressing cells in a suitable plate format for cAMP measurement.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
Stimulate the cells with a known 5-HT4 receptor agonist (e.g., serotonin or a specific synthetic agonist) at a concentration that elicits a sub-maximal response (e.g., EC80).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the concentration of this compound to determine its ability to antagonize the agonist-induced cAMP production and calculate the IC50.
-
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C19H29Cl2N3O5S | [4] |
| Molecular Weight | 482.4 g/mol | [4] |
| CAS Number | 184159-40-8 | [4] |
Table 2: Recommended Starting Parameters for In Vitro Assays
| Parameter | Recommended Starting Point | Notes |
| Concentration Range | 1 nM - 100 µM | Perform a dose-response curve to narrow down the optimal range. |
| Stock Solution Solvent | DMSO | Prepare a high-concentration stock (e.g., 10 mM). |
| Final Solvent Conc. | < 0.5% | Minimize solvent-induced cytotoxicity. |
| Incubation Time | 24 - 72 hours | Optimize based on the assay and cell type. |
| Cell Seeding Density | Varies by cell type | Determine empirically to ensure cells are in the exponential growth phase during the assay. |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Simplified 5-HT4 receptor signaling pathway and the antagonistic action of Sulamserod HCl.
References
Technical Support Center: Sulamserod Hydrochloride Stability & Degradation
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of sulamserod (B1662772) hydrochloride in solution. It offers troubleshooting advice and frequently asked questions to assist in designing and interpreting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of sulamserod hydrochloride in solution?
When preparing and storing solutions of this compound, it is crucial to consider its susceptibility to various environmental factors. Forced degradation studies, which are standard in pharmaceutical development, help identify these vulnerabilities.[1][2] The key factors to control are:
-
pH (Hydrolysis): The stability of a drug can be significantly pH-dependent. Exposure to acidic or basic conditions can catalyze the hydrolysis of susceptible functional groups.[2][3]
-
Oxidation: The presence of oxidizing agents, such as hydrogen peroxide, or even dissolved oxygen can lead to the formation of oxidation-related degradation products.[1]
-
Light (Photolysis): Exposure to light, particularly UV radiation, can induce photolytic degradation, leading to the formation of new impurities.[2]
-
Temperature (Thermolysis): Elevated temperatures accelerate the rate of most chemical reactions, including degradation. While some substances are stable at elevated temperatures, it is a critical factor to evaluate.
Q2: Which functional groups in the this compound molecule are most likely susceptible to degradation?
Based on the chemical structure of sulamserod, several functional groups could be prone to degradation under stress conditions:
-
Amide and Sulfonamide Linkages: These groups are susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule. The degradation of sulfonylureas, for example, is known to proceed via hydrolysis to a sulfonamide and an amine.[4]
-
Aromatic Amine: The primary amine on the benzodioxin ring is a potential site for oxidation.
-
Ether Linkages: The dihydro-1,4-benzodioxin ring contains ether linkages which can be susceptible to cleavage under harsh acidic conditions.
Q3: I am starting a forced degradation study. What are the typical stress conditions I should apply?
Forced degradation studies aim to generate degradation products to establish the stability-indicating nature of analytical methods.[2][5] The conditions should be severe enough to cause partial degradation, typically aiming for 10-30% degradation, to avoid the formation of secondary degradants.[3]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated at 60-80°C. If no degradation occurs, the acid concentration or temperature can be increased.[2] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated at 60-80°C. Basic conditions can often be more degradative than acidic ones.[2] |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), typically at room temperature.[1][3] |
| Photolysis | Expose the drug in solution and as a solid to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[2] |
| Thermal Degradation | Expose the solid drug and drug in solution to elevated temperatures (e.g., 80-105°C).[6] |
This table summarizes common starting conditions for forced degradation studies as recommended by ICH guidelines.
Troubleshooting Guide
Q4: My sulamserod solution turned yellow after adding NaOH for a base hydrolysis study. What does this indicate?
A color change often indicates the formation of a new chromophore, which is a common result of chemical degradation. In basic conditions, this could be due to the formation of degradation products with extended conjugation or specific functional groups that absorb visible light. It is essential to proceed with chromatographic analysis (e.g., HPLC-UV/PDA) to separate and identify the compound(s) responsible for the color.
Q5: The mass balance in my stability study is below 95%. What are the potential causes and how can I troubleshoot this?
Poor mass balance suggests that not all components (the parent drug and all degradation products) are being accounted for. Here are common reasons:
-
Co-eluting Peaks: A degradation product may be co-eluting with the parent drug peak or another degradant. A photodiode array (PDA) detector can be used to check for peak purity.[7]
-
Poor UV Detection: Some degradation products may lack a significant UV chromophore and are therefore not detected by a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these.
-
Formation of Volatiles: The degradation process might produce volatile compounds that are lost from the solution and not injected into the analytical system.
-
Precipitation: Degradation products may be insoluble in the sample solvent, causing them to precipitate out of the solution before analysis.
-
Adsorption: The active compound or its degradants may adsorb to the container surface.
Below is a logical workflow for troubleshooting poor mass balance.
References
- 1. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sgs.com [sgs.com]
- 6. saudijournals.com [saudijournals.com]
- 7. ijsdr.org [ijsdr.org]
Troubleshooting low signal in Sulamserod hydrochloride binding assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Sulamserod hydrochloride binding assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and relevant biological pathways to ensure the success of your experiments.
Troubleshooting Guide: Low Signal in this compound Binding Assays
Low signal is a common issue in binding assays that can hinder the accurate determination of binding affinity and other crucial parameters. This guide addresses potential causes and provides actionable solutions.
Question: I am observing a very low signal or no signal at all in my this compound binding assay. What are the possible reasons and how can I fix this?
Answer:
Low signal in your binding assay can stem from several factors, ranging from reagent quality to procedural inaccuracies. Below is a systematic approach to troubleshoot this issue.
Reagent and Component Integrity
| Potential Cause | Recommended Solution |
| Inactive or Degraded this compound | - Verify the purity and integrity of your this compound stock. - Prepare fresh dilutions from a new stock if degradation is suspected. |
| Low Specific Activity of Radioligand | - For radioligand assays, ensure the specific activity of the radioligand is high (ideally > 20 Ci/mmol for tritiated ligands)[1]. - Check the age of the radioligand, as radioactive decay will reduce signal intensity. Use fresh batches when possible. |
| Inactive Receptor Preparation | - Ensure that the membrane preparation or purified receptor has been stored correctly at -80°C. - Avoid repeated freeze-thaw cycles. - Prepare fresh membrane fractions from a reliable cell line or tissue source known to express the 5-HT2A receptor. |
| Incorrect Buffer Composition | - Verify the pH and composition of all buffers. For 5-HT2A receptor binding assays, a common buffer is 50 mM Tris-HCl, pH 7.4. - Ensure all buffer components are correctly weighed and dissolved. |
Assay Conditions and Protocol
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | - Ensure the binding reaction has reached equilibrium. For 5-HT2A receptors, incubation times of 60 minutes at 30°C are common[2]. - At lower radioligand concentrations, longer incubation times may be necessary to reach equilibrium[3]. |
| Suboptimal Protein Concentration | - The amount of receptor in the assay is critical. Too little protein will result in a low signal. A typical range for membrane preparations is 50-120 µg of protein per well[2]. - Perform a protein concentration optimization experiment to determine the optimal amount for your specific receptor preparation. |
| Inefficient Washing Steps | - In filtration assays, inadequate washing can lead to high non-specific binding, which can mask a low specific signal. - Conversely, overly stringent or prolonged washing can cause dissociation of the ligand-receptor complex, leading to a reduced signal. Optimize the number and duration of wash steps with ice-cold wash buffer. |
| Pipetting Errors | - Calibrate your pipettes regularly to ensure accurate dispensing of all reagents, especially the radioligand and competitor. - Use reverse pipetting for viscous solutions to improve accuracy. |
Detection and Measurement
| Potential Cause | Recommended Solution |
| Scintillation Counter Malfunction | - Ensure the scintillation counter is properly calibrated and functioning correctly. - Use a known standard to check the counter's efficiency. |
| Inappropriate Scintillation Cocktail | - Use a scintillation cocktail that is compatible with your filter paper and aqueous sample. |
| Filter Plate Issues | - Ensure you are using the correct type of filter plate (e.g., GF/B or GF/C) for your assay. - Pre-soaking the filter plates with a solution like 0.5% polyethyleneimine (PEI) can help reduce non-specific binding to the filter itself[4]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound acts as a serotonin (B10506) 5-HT2A receptor antagonist and partial agonist. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway.
Q2: What is a typical radioligand used for 5-HT2A receptor binding assays?
A2: A commonly used radioligand for 5-HT2A receptor binding assays is [3H]ketanserin. It is a high-affinity antagonist for this receptor.
Q3: How do I determine non-specific binding in my assay?
A3: Non-specific binding is determined by adding a high concentration of an unlabeled ligand that also binds to the receptor of interest (e.g., 1 µM Ketanserin) to a set of assay wells. This will displace the radioligand from the specific receptor binding sites, and the remaining radioactivity is considered non-specific.
Q4: How do I calculate the Ki for this compound from my IC50 value?
A4: The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay, and Kd is the dissociation constant of the radioligand for the receptor.
Quantitative Data Presentation
While specific binding affinity data for this compound is not publicly available, the following table provides representative binding affinities for known ligands at the human 5-HT2A receptor. The experimental protocol provided in the next section can be used to determine the binding affinity (Ki) of this compound.
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) |
| Ketanserin | [3H]ketanserin | Human recombinant 5-HT2A | 0.75 | 1.1 |
| Serotonin | [3H]ketanserin | Human recombinant 5-HT2A | - | 505 |
| DOI | [3H]ketanserin | Human recombinant 5-HT2A | 0.27 | - |
| Mesulergine | [3H]ketanserin | Human recombinant 5-HT2A | 13.5 | - |
Data is compiled from publicly available sources for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound at the 5-HT2A Receptor
This protocol outlines the steps for a competition binding assay using a radiolabeled ligand to determine the binding affinity of this compound for the human 5-HT2A receptor.
1. Materials and Reagents:
-
Receptor Source: Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity > 20 Ci/mmol).
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: 1 µM Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: GF/C filter plates.
-
Scintillation Cocktail.
2. Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Resuspend the membrane pellet in ice-cold assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (e.g., 70 µg protein/well)[4].
3. Assay Procedure:
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [3H]ketanserin.
-
Non-specific Binding: 150 µL of membrane preparation, 50 µL of 1 µM Ketanserin, and 50 µL of [3H]ketanserin.
-
This compound Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [3H]ketanserin.
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation[2].
-
Terminate the incubation by rapid vacuum filtration onto the GF/C filter plate.
-
Wash the filters four times with ice-cold wash buffer.
-
Dry the filter plate for 30 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of the 5-HT2A Receptor
References
Preventing off-target effects of Sulamserod hydrochloride in experiments
Technical Support Center: Sulamserod Hydrochloride
This guide provides researchers, scientists, and drug development professionals with strategies to prevent, identify, and troubleshoot potential off-target effects during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that has been identified as a serotonin (B10506) 5-HT4 receptor antagonist and a blocker of the potassium voltage-gated channel subfamily A member 5.[1][2] Its antagonist activity at the 5-HT4 receptor gives it antiarrhythmic properties.[2]
Q2: What are off-target effects and why are they a concern when using a compound like this compound?
A2: Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[3] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental data, where an observed effect may be incorrectly attributed to the on-target activity.[3] They can also cause cellular toxicity and may lead to a lack of translatable results from preclinical to clinical settings.[3]
Q3: What are the first steps I should take to minimize potential off-target effects in my experiments with this compound?
A3: To proactively minimize off-target effects, you should:
-
Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect.[3] Higher concentrations increase the risk of binding to lower-affinity off-target proteins.[3]
-
Include Control Compounds: Use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]
-
Confirm Target Expression: Verify that your experimental system (e.g., cell line) expresses the intended targets of this compound (5-HT4 receptor and Kv1.5 potassium channel).
Troubleshooting Guide
Scenario 1: I am observing an unexpected cellular phenotype that is not consistent with the known function of the 5-HT4 receptor or Kv1.5 channel.
-
Question: How can I determine if this unexpected phenotype is an off-target effect of this compound?
-
Answer: A multi-step approach is recommended to investigate potential off-target effects. This involves validating the on-target mechanism and running broader screening assays.
-
Workflow for Investigating Off-Target Effects:
Workflow for investigating potential off-target effects. -
Experimental Protocols:
-
Genetic Knockdown of the Intended Target: Use CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the 5-HT4 receptor or the Kv1.5 channel.[3][4] If the unexpected phenotype persists in the absence of the intended target after treatment with this compound, it is likely due to an off-target effect.[3]
-
Broad Kinase Profiling: Since many small molecules unexpectedly interact with kinases, a broad kinase profiling assay can identify potential off-target interactions.
-
-
Scenario 2: My results with this compound are inconsistent across different cell lines.
-
Question: Why might this compound produce different effects in different cell lines?
-
Answer: This variability can arise from differences in the expression levels of either the on-target or potential off-target proteins between cell lines.[3] It is also possible that different cell lines have varying downstream signaling pathways.
-
Troubleshooting Steps:
-
Quantify Target Expression: Use qPCR or Western blotting to quantify the expression levels of the 5-HT4 receptor and Kv1.5 channel in each cell line.
-
Proteomic Analysis: Consider a broader proteomic analysis to identify differences in protein expression that might explain the varied responses.
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.
-
-
Scenario 3: I am observing significant cytotoxicity at concentrations where I expect to see a specific biological effect.
-
Question: Could this cytotoxicity be an off-target effect?
-
Answer: Yes, cytotoxicity that is not explained by the known function of the primary target is often a result of off-target interactions disrupting essential cellular pathways.[3]
-
Logical Relationship of Control Experiments:
Logic diagram for determining if cytotoxicity is an off-target effect.
-
Data Presentation
Should a broad screening assay reveal off-target interactions, the quantitative data should be summarized for clarity.
Table 1: Hypothetical Kinase Profiling Results for this compound (1 µM)
| Kinase Target | % Inhibition | On/Off-Target |
| CDK2/cyclin A | 8% | Off-Target |
| MAPK1 (ERK2) | 5% | Off-Target |
| Unknown Kinase X | 89% | Potential Off-Target |
| ROCK1 | 12% | Off-Target |
| PI3Kα | 3% | Off-Target |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a working concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinases from a broad panel, their specific substrates, and ATP.
-
Compound Addition: Add this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using fluorescence or luminescence).
-
Data Analysis: Calculate the percent inhibition of each kinase by comparing the signal from the this compound-treated wells to the vehicle control wells.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify the engagement of a potential off-target protein by this compound in intact cells.[3]
-
Methodology:
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures. Ligand-bound proteins are typically more resistant to thermal denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Detection: Analyze the amount of the specific protein of interest in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the protein in the presence of this compound indicates direct binding.
-
Signaling Pathway Visualization
Off-target effects on kinases can have widespread consequences. For example, an unintended inhibition of a kinase in a critical pathway like the MAPK/ERK pathway could explain unexpected phenotypes.
References
Technical Support Center: Sulamserod Hydrochloride for In Vivo Injection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sulamserod hydrochloride in in vivo injection experiments.
Troubleshooting Guide
Researchers may encounter several challenges when preparing this compound vehicle solutions for in vivo injections. This guide addresses common issues and provides systematic solutions.
Problem: Precipitation or Incomplete Dissolution of this compound
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | While specific solubility data for this compound in common vehicles is not readily available, hydrochloride salts of compounds often exhibit increased aqueous solubility. However, if precipitation occurs, consider the following: • pH Adjustment: The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your vehicle is within a range that favors dissolution. Typically, a slightly acidic pH can help maintain the solubility of hydrochloride salts. Avoid highly alkaline solutions which may cause the free base to precipitate. • Co-solvents: For intravenous administration of poorly soluble drugs, the use of co-solvents can be an effective strategy.[1][2] Consider preparing a stock solution in a small amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, and then diluting it with the aqueous vehicle (e.g., saline or PBS). It is critical to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals. |
| Common Ion Effect | The solubility of hydrochloride salts can be decreased in solutions already containing chloride ions (e.g., saline).[3] If you suspect this is an issue, you could try dissolving the compound in a non-chloride-containing isotonic solution, such as 5% dextrose, for injection. |
| Incorrect Vehicle Selection | The choice of vehicle is critical for successful in vivo administration. For intravenous injections, solutions should be sterile and isotonic. Common vehicles include: • Saline (0.9% Sodium Chloride): A common and generally well-tolerated vehicle. • Phosphate-Buffered Saline (PBS): Provides buffering capacity to maintain a stable pH. • 5% Dextrose in Water (D5W): An alternative isotonic solution that lacks chloride ions. |
| Low Temperature | Solubility often decreases at lower temperatures. Ensure all components are at room temperature during preparation. Gentle warming and sonication can aid in dissolution, but be cautious of potential degradation at elevated temperatures. |
Problem: Instability of the Vehicle Solution
| Potential Cause | Recommended Solution |
| Hydrolysis | Aqueous solutions of some compounds can be prone to hydrolysis over time. It is recommended to prepare the this compound vehicle solution fresh on the day of the experiment and avoid long-term storage of the solution. |
| Light Sensitivity | Protect the solution from light by using amber vials or by covering the container with aluminum foil, as some compounds are light-sensitive. |
| Oxidation | If the compound is susceptible to oxidation, consider de-gassing the solvent or preparing the solution under an inert atmosphere (e.g., nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo injection of this compound?
A1: While specific studies detailing the vehicle for this compound are limited, a common starting point for hydrochloride salts is sterile isotonic saline (0.9% NaCl). If solubility issues are encountered, a co-solvent system, such as a small amount of DMSO followed by dilution with saline, may be necessary. It is crucial to perform small-scale solubility tests to determine the optimal vehicle for your desired concentration.
Q2: What is a typical dose of this compound for in vivo studies?
A2: An in vivo study in pigs used a dose of 30 µg/kg of Sulamserod administered over 10 minutes.[4] However, the optimal dose will depend on the animal model, the research question, and the route of administration. A dose-response study is recommended to determine the effective dose for your specific experimental conditions.
Q3: How should I prepare the this compound solution for injection?
A3: A general procedure would be:
-
Weigh the required amount of this compound powder using an analytical balance.
-
In a sterile vial, add a small amount of the chosen solvent (e.g., DMSO) to create a concentrated stock solution if necessary.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Gradually add the aqueous vehicle (e.g., sterile saline) to the desired final volume while mixing.
-
Visually inspect the solution for any precipitation or cloudiness.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
Q4: What should I do if the solution precipitates after adding the aqueous vehicle?
A4: This indicates that the solubility of this compound has been exceeded. You can try:
-
Increasing the proportion of the co-solvent (e.g., DMSO), but be mindful of the final concentration's toxicity.
-
Lowering the final concentration of this compound in the solution.
-
Adjusting the pH of the aqueous vehicle.
-
Trying a different co-solvent or a solubilizing agent.
Q5: For how long can I store the prepared this compound solution?
A5: It is highly recommended to prepare the solution fresh on the day of use to avoid potential degradation. If storage is necessary, it should be for a short period at 2-8°C and protected from light. A stability study for your specific formulation is advisable if you plan to store the solution.
Experimental Protocols
Protocol for Preparation of this compound Vehicle Solution (Example with Co-solvent)
This protocol is a general guideline and may need optimization based on the desired concentration and experimental setup.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm sterile syringe filters
Procedure:
-
Calculate the required amount of this compound and volumes of solvents. For example, to prepare a 1 mg/mL solution where the final DMSO concentration is 5%:
-
For 1 mL of final solution, you will need 1 mg of this compound.
-
The volume of DMSO will be 5% of 1 mL, which is 50 µL.
-
The volume of saline will be 950 µL.
-
-
Dissolve this compound in DMSO.
-
Aseptically weigh 1 mg of this compound and place it in a sterile vial.
-
Add 50 µL of sterile DMSO to the vial.
-
Vortex the vial until the powder is completely dissolved. Gentle sonication can be used if needed.
-
-
Dilute with saline.
-
Slowly add 950 µL of sterile saline to the DMSO solution while continuously vortexing to prevent precipitation.
-
-
Final Inspection and Sterilization.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial or directly for injection.
-
Visualizations
Signaling Pathway of this compound (5-HT4 Receptor Antagonism)
Sulamserod is an antagonist of the 5-HT4 receptor. In its presence, the binding of the natural ligand, serotonin (B10506) (5-HT), to the 5-HT4 receptor is blocked. The diagram below illustrates the canonical signaling pathway that is inhibited by Sulamserod.
Caption: 5-HT4 Receptor Signaling Pathway Antagonism by Sulamserod.
Experimental Workflow for In Vivo Injection
The following diagram outlines a typical workflow for an in vivo injection experiment.
Caption: General experimental workflow for in vivo injection studies.
References
Improving the accuracy of Sulamserod hydrochloride electrophysiology recordings
Welcome to the technical support center for Sulamserod hydrochloride electrophysiology studies. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of their experimental recordings. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary electrophysiological mechanism of action?
This compound is a selective serotonin (B10506) 1A (5-HT1A) receptor agonist. Its primary mechanism in neurons involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3] Upon binding to the 5-HT1A receptor, the associated Gαi/o protein is activated, leading to the dissociation of the Gβγ subunit complex. This Gβγ complex directly binds to and opens GIRK channels.[1][4] The opening of these channels allows for the efflux of potassium (K+) ions, which hyperpolarizes the neuron's membrane potential, moving it further from the threshold for firing an action potential. This results in a potent inhibition of neuronal excitability.[1]
Q2: I've applied Sulamserod and see a significant decrease in the neuron's firing rate. Is this the expected result?
Yes, a decrease in neuronal firing rate is the expected outcome. The activation of GIRK channels by Sulamserod leads to membrane hyperpolarization, as described above.[1] This inhibitory effect makes it more difficult for the neuron to reach its action potential threshold, thereby reducing its spontaneous or evoked firing frequency.[1]
Q3: The inhibitory effect of Sulamserod seems to weaken over the course of a long experiment. Why might this be happening?
This phenomenon is likely due to receptor desensitization. 5-HT1A receptors, particularly the presynaptic autoreceptors located on serotonin neurons in the raphe nuclei, are known to undergo desensitization and internalization following prolonged exposure to an agonist.[5][6][7][8] This process reduces the number of available receptors on the cell surface, leading to a diminished response to the drug over time. Postsynaptic heteroreceptors, found in regions like the hippocampus, are generally more resistant to this effect.[7][9]
Q4: What are the most critical parameters to control to ensure reproducible results with Sulamserod?
For high-quality, reproducible data, meticulous control over your experimental setup is crucial. Key parameters include:
-
Stable Environment: Minimize thermal fluctuations and air currents around the rig, as these can cause pipette drift.[10][11]
-
Clean and Optimized Solutions: All solutions, especially the internal pipette solution, must be filtered (e.g., with a 0.2 µm filter) to remove particulates that can clog the pipette tip.[12][13] Ensure correct pH and osmolarity.[14][15]
-
Healthy Preparation: Work with healthy cells, as indicated by a stable resting membrane potential and low access resistance once in whole-cell configuration.[15]
-
Optimal Pipette Properties: Use pipettes with an appropriate resistance for your target cells (typically 3-7 MΩ for whole-cell recordings).[12][15]
-
Proper Grounding: Ensure all equipment is connected to a single, common ground point to avoid ground loops, which are a major source of electrical noise.[16][17][18]
Troubleshooting Guides
Problem 1: My recording is very noisy after applying Sulamserod.
-
Symptom: The baseline signal is thick, erratic, or shows significant 50/60 Hz line noise, making it difficult to resolve small synaptic events or accurately measure membrane potential. The signal-to-noise ratio (SNR) is low.[19][20]
-
Possible Causes & Solutions:
-
Electrical Interference: This is the most common cause of noise.
-
Improper Grounding: Ground loops can introduce significant hum.
-
Solution: Connect all instruments in your setup to a single power strip, which is then connected to one wall outlet.[17] This "star grounding" approach minimizes potential differences between equipment grounds.[16] Check that your bath ground/reference electrode is properly chlorided and making good contact with the bath solution.[15][22]
-
-
Pipette & Holder Issues: A dirty or improperly sealed pipette holder can be a noise source.
-
Solution: Regularly clean the pipette holder with ethanol (B145695) and distilled water, ensuring it is completely dry before use.[22][23] Check that the gaskets inside the holder are intact and creating a tight seal around the pipette. Any moisture in the holder can create a short and introduce noise.[23]
-
-
Problem 2: The baseline is drifting significantly after drug perfusion begins.
-
Symptom: The membrane potential does not hold steady but slowly and consistently drifts in one direction after the solution containing Sulamserod enters the bath.
-
Possible Causes & Solutions:
-
Junction Potential Change: A difference in the ionic composition between the bath solution and the drug-containing solution can alter the liquid junction potential at the reference electrode.
-
Solution: Whenever possible, dissolve Sulamserod directly into the same batch of artificial cerebrospinal fluid (aCSF) that is used for the baseline recording to ensure the solutions are identical except for the presence of the drug.
-
-
Pipette Drift: The recording pipette is physically moving.
-
Solution: Ensure the micromanipulator is securely fastened and that there are no air currents from ventilation systems causing temperature changes.[10][11] Check that the perfusion inflow and outflow are stable and not causing movement of the slice or the chamber.[10] Allow all components of the rig to thermally equilibrate before starting to record.[11]
-
-
Unstable Reference Electrode: The Ag/AgCl reference electrode potential is not stable.
-
Problem 3: I am seeing an inconsistent or no response to Sulamserod application.
-
Symptom: Repeated applications of the same concentration of Sulamserod yield variable results, or there is no discernible electrophysiological effect.
-
Possible Causes & Solutions:
-
Drug Degradation: Sulamserod, like many pharmacological agents, may be unstable in solution over long periods or with exposure to light.
-
Solution: Prepare fresh stock solutions and make daily aliquots from a frozen stock. Avoid repeated freeze-thaw cycles. During the experiment, shield the drug-containing solution from light.
-
-
Receptor Desensitization: As mentioned in the FAQ, prolonged or repeated exposure can desensitize 5-HT1A autoreceptors.[5][7]
-
Solution: If studying autoreceptors, keep application times brief and allow for a sufficient washout period (e.g., 15-20 minutes) for the receptors to recover. If the effect consistently diminishes with each application, desensitization is the likely cause.
-
-
Poor Cell Health: An unhealthy neuron may not respond appropriately to stimuli.
-
Solution: Continuously monitor the health of your patched cell. Key indicators include access resistance (should be stable and <25 MΩ), resting membrane potential (should be stable and in the expected physiological range), and input resistance.[15] If these parameters change significantly, the cell may be dying, and data should be discarded.
-
-
Incorrect Cell Type: The cell you are recording from may not express a sufficient density of 5-HT1A receptors.
-
Solution: Ensure you are targeting the correct brain region and cell population known to express these receptors. Post-hoc cell identification with biocytin (B1667093) filling and immunohistochemistry can confirm the cell's identity.[12]
-
-
Data Presentation
Table 1: Recommended Whole-Cell Patch-Clamp Parameters
| Parameter | Recommended Value/Range | Troubleshooting Notes |
| Pipette Resistance | 3 - 7 MΩ | Higher resistance can make it difficult to break into the cell; lower resistance can make it hard to achieve a stable GΩ seal.[15] |
| Seal Resistance | > 1 GΩ | A "giga-seal" is critical for low-noise recording. If unable to achieve, check for clean solutions, healthy cells, and proper pipette pressure.[14] |
| Access Resistance (Ra) | < 25 MΩ | Monitor throughout the experiment. A sudden increase suggests the patch is resealing. Compensate for 70-80% of Ra. |
| Resting Membrane Potential (RMP) | Stable & > -50 mV (for typical neurons) | A depolarized and unstable RMP indicates a damaged or unhealthy cell. |
| Internal Solution Osmolarity | ~270-280 mOsm | Should be slightly lower than the external solution to facilitate seal formation.[14] |
| External Solution Osmolarity | ~290-315 mOsm | Must be continuously bubbled with carbogen (B8564812) (95% O₂ / 5% CO₂) to maintain pH and oxygenation.[14][25] |
Table 2: Example Data - Effect of a 5-HT1A Agonist on Neuronal Properties
| Concentration | Change in RMP (mV) | Change in Firing Rate (%) | Change in Input Resistance (%) |
| 10 nM | -4.2 ± 0.8 | -25.3 ± 5.1 | -15.8 ± 3.2 |
| 100 nM | -9.7 ± 1.2 | -68.1 ± 8.9 | -35.2 ± 4.5 |
| 1 µM | -12.5 ± 1.5 | -91.4 ± 4.3 | -42.6 ± 5.1 |
| (Note: Data are hypothetical examples presented as Mean ± SEM for illustrative purposes.) |
Experimental Protocols & Visualizations
Protocol 1: Whole-Cell Patch-Clamp Recording of Sulamserod Effects
-
Preparation: Prepare fresh artificial cerebrospinal fluid (aCSF) and internal pipette solution daily. Filter the internal solution (0.2 µm) and keep it on ice.[12] Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.[12]
-
Establish Recording: Place the brain slice or cultured cells in the recording chamber and begin perfusion with oxygenated aCSF (1.5-2 mL/min).[25]
-
Obtain Seal: Fill a pipette with internal solution, mount it on the headstage, and apply light positive pressure.[14] Under visual control, approach a target neuron. Once the pipette tip causes a slight dimple on the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.[25]
-
Go Whole-Cell: Apply brief, gentle suction to rupture the membrane patch, establishing the whole-cell configuration.[25] Switch the amplifier to voltage-clamp or current-clamp mode.
-
Stabilization & Baseline: Allow the cell to stabilize for 5-10 minutes. Record a stable baseline of activity for at least 5 minutes before any drug application.
-
Drug Application: Switch the perfusion line to aCSF containing the desired concentration of this compound.
-
Record Effect: Record the cellular response for 5-10 minutes or until a steady-state effect is observed.
-
Washout: Switch the perfusion back to the control aCSF to wash out the drug and observe any recovery of the baseline activity.
Visualization 1: Sulamserod/5-HT1A Receptor Signaling Pathway
Sulamserod acts by hijacking the endogenous serotonin signaling pathway at the 5-HT1A receptor. This diagram illustrates the key steps from receptor binding to the ultimate physiological effect of neuronal hyperpolarization.
Visualization 2: Troubleshooting Flowchart for Inconsistent Drug Response
Use this logical guide to diagnose common reasons for a variable or absent response to Sulamserod application.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of GIRK2 Subunit of GIRK Channels Alters the 5-HT1A Receptor-Mediated Signaling and Results in a Depression-Resistant Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of 5-HT1A Autoreceptor-Coupled GIRK Channels in Rat Dorsal Raphe 5-HT Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid desensitization of somatodendritic 5-HT1A receptors by chronic administration of the high-efficacy 5-HT1A agonist, F13714: a microdialysis study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT1A receptor: signaling, desensitization, and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonist-Induced Internalization of Serotonin-1A Receptors in the Dorsal Raphe Nucleus (Autoreceptors) But Not Hippocampus (Heteroreceptors) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1a agonists as antidepressants [biopsychiatry.com]
- 9. Electrophysiological investigation of the adaptive response of the 5-HT system to the administration of 5-HT1A receptor agonists [pubmed.ncbi.nlm.nih.gov]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. researchgate.net [researchgate.net]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. Patch Clamp Protocol [labome.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. blog.a-msystems.com [blog.a-msystems.com]
- 17. One moment, please... [neuronexus.com]
- 18. Troubleshooting Noise — Acquisition Board Docs [open-ephys.github.io]
- 19. Signal-to-noise ratio in neuroscience - Scholarpedia [scholarpedia.org]
- 20. methodology - How is the signal-to-noise ratio of an event-related-potential measured? - Psychology & Neuroscience Stack Exchange [psychology.stackexchange.com]
- 21. plexon.com [plexon.com]
- 22. scientifica.uk.com [scientifica.uk.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
Optimizing incubation times for Sulamserod hydrochloride in cell assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting common issues encountered when using Sulamserod hydrochloride in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a serotonin (B10506) receptor antagonist and partial agonist.[1] It primarily acts as a 5-HT4 receptor antagonist and also functions as a blocker of the potassium voltage-gated channel subfamily A member 5.[1][2] Its activity at serotonin receptors makes it a subject of interest in various cell-based studies.
Q2: What is a recommended starting concentration and incubation time for this compound in a cell viability assay?
A2: For initial cell viability assays (e.g., MTT, XTT), a broad concentration range (e.g., 0.01 µM to 100 µM) is recommended to determine the half-maximal inhibitory concentration (IC50). A starting incubation period of 24 to 72 hours is advisable. The optimal time will be cell-line specific and dependent on the experimental endpoint. A time-course experiment is highly recommended to identify the most appropriate incubation period.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For a stock solution, reconstitute it in a suitable solvent like DMSO. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Working solutions should be freshly prepared by diluting the stock in cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: Can this compound affect signaling pathways other than the 5-HT4 receptor pathway?
A4: Yes, as a potassium channel blocker, this compound can influence other cellular processes regulated by potassium ion flux. Additionally, crosstalk between signaling pathways is common. For instance, modulation of serotonin receptors can indirectly influence other pathways. It is important to consider these potential off-target effects when interpreting experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High variability between replicate wells in a cell viability assay.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
-
-
Possible Cause 2: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Compound precipitation.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation after adding this compound. If precipitation occurs, consider reducing the final concentration or using a different solvent system if compatible with your cells.
-
Issue 2: No significant effect of this compound on the target cells.
-
Possible Cause 1: Insufficient incubation time.
-
Solution: Extend the incubation period. Some cellular responses may take longer to become apparent. A time-course experiment (e.g., 24, 48, 72 hours) is crucial.
-
-
Possible Cause 2: Sub-optimal compound concentration.
-
Solution: Perform a dose-response experiment with a wider concentration range. The effective concentration can be highly cell-line dependent.
-
-
Possible Cause 3: Low or no expression of the 5-HT4 receptor in the cell line.
-
Solution: Verify the expression of the 5-HT4 receptor in your chosen cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Possible Cause 4: Compound instability in culture medium.
-
Solution: While less common for stable compounds, degradation can occur. Prepare fresh working solutions for each experiment from a frozen stock.
-
Issue 3: Unexpected cytotoxicity at low concentrations.
-
Possible Cause 1: Off-target effects.
-
Solution: As this compound also blocks potassium channels, this could lead to cytotoxicity in sensitive cell lines. Consider using a positive control for potassium channel blockers to assess this possibility.
-
-
Possible Cause 2: Contamination of the compound or culture.
-
Solution: Ensure aseptic techniques are followed. Test for mycoplasma contamination in your cell cultures.
-
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments with this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Cell Line | Incubation Time (hours) | This compound IC50 (µM) |
| HEK293 | 24 | > 100 |
| 48 | 85.2 | |
| 72 | 62.5 | |
| SH-SY5Y | 24 | 95.7 |
| 48 | 55.1 | |
| 72 | 38.9 |
Table 2: Time-Course of Apoptosis Induction by this compound (10 µM)
| Cell Line | Time (hours) | % Apoptotic Cells (Annexin V+) |
| HT-29 | 12 | 5.2 ± 0.8 |
| 24 | 15.8 ± 2.1 | |
| 48 | 32.4 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the optimized incubation time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: MTT assay workflow.
Caption: Troubleshooting logic for no observed effect.
References
Sulamserod hydrochloride interference with assay reagents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulamserod (B1662772) hydrochloride. The information below is designed to help identify and mitigate potential interference with assay reagents and experimental readouts.
Frequently Asked Questions (FAQs)
Q1: What is sulamserod hydrochloride and what is its primary mechanism of action?
This compound is a research compound that acts as a 5-HT4 receptor antagonist.[1] In cellular signaling, the 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its agonist serotonin (B10506) (5-HT), activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an antagonist, sulamserod blocks this binding, thereby inhibiting the downstream signaling cascade.
Q2: Is this compound known to interfere with common laboratory assays?
While there is no specific documentation detailing this compound as a pan-assay interference compound (PAIN), its chemical structure contains moieties that have the potential to interfere with certain assay technologies. Potential interference can arise from the compound's intrinsic properties, such as:
-
Optical Interference: The compound may absorb light or fluoresce at wavelengths that overlap with the excitation or emission spectra of your assay's detection reagents.
-
Chemical Reactivity: Functional groups within the molecule could potentially react with assay components, leading to false positives or negatives.
-
Non-specific Protein Binding: Like many small molecules, sulamserod could bind non-specifically to proteins in your assay, affecting their function or detection.
It is crucial to implement proper controls to identify and account for any such interference.
Q3: My absorbance/fluorescence readings are inconsistent or show high background when using this compound. What could be the cause?
High background or inconsistent readings in optical-based assays (e.g., ELISA, fluorescence polarization, FRET) can often be attributed to the spectral properties of the test compound. This compound may have intrinsic absorbance or fluorescence that overlaps with your assay's detection wavelengths. It is also possible that the compound is precipitating out of solution at the concentration used, which can scatter light and affect readings.
Q4: How can I proactively control for potential interference from this compound in my experiments?
The most effective strategy is to run a series of control experiments to determine if and how this compound affects your assay. These controls are essential for validating your results. A summary of recommended controls is provided in the troubleshooting guide below.
Troubleshooting Guide
If you are encountering unexpected or inconsistent results in your experiments with this compound, please refer to the following guide.
Initial Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose potential assay interference.
Caption: Troubleshooting workflow for identifying assay interference.
Quantitative Data: Recommended Controls
To systematically identify the source of interference, run the controls outlined in the table below. This will help you to dissect the interactions between this compound and your assay components.
| Control Experiment | Components | Purpose | Potential Inference Identified |
| 1. Compound-Only Control | Sulamserod HCl + Assay Buffer + Detection Reagent | To measure the intrinsic optical properties of sulamserod HCl. | Direct absorbance or fluorescence at assay wavelengths. |
| 2. Vehicle Control | Vehicle (e.g., DMSO) + All Assay Components | To ensure the solvent for sulamserod HCl is not causing an effect. | Vehicle-induced signal change. |
| 3. No-Enzyme/Protein Control | Sulamserod HCl + All Assay Components (except enzyme/protein of interest) | To check for non-specific interactions with assay reagents. | Inhibition or enhancement of signal independent of the target protein. |
| 4. Positive Control + Compound | Sulamserod HCl + Known Activator/Inhibitor | To determine if sulamserod HCl interferes with the detection of a known biological effect. | Masking of a true biological signal. |
| 5. Compound Pre-incubation | Pre-incubate sulamserod HCl with protein/enzyme, then initiate reaction. | To identify time-dependent or irreversible inhibition/activation. | Covalent modification or slow, tight binding. |
Experimental Protocols
Protocol: Assessing Optical Interference of this compound
This protocol describes how to measure the potential absorbance or fluorescence of this compound at your assay's specific wavelengths.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or water).
-
Serial Dilutions: Create a serial dilution of the this compound stock solution in your final assay buffer to cover the range of concentrations you plan to test in your experiment.
-
Plate Setup:
-
Add the serially diluted this compound solutions to the wells of a microplate identical to the one used for your main assay.
-
Include wells containing only the assay buffer as a blank.
-
-
Absorbance Scan: Using a spectrophotometer, perform a wavelength scan (e.g., from 250 nm to 700 nm) on the wells containing the highest concentration of this compound to identify any absorbance peaks.
-
Fluorescence Scan: Using a spectrofluorometer, perform an excitation and emission scan. Excite across a broad range of wavelengths and measure the emission spectrum for each. This will identify any intrinsic fluorescence of the compound.
-
Specific Wavelength Measurement: Measure the absorbance and/or fluorescence of all dilutions at the specific excitation and emission wavelengths used in your primary assay.
-
Data Analysis: Plot the absorbance/fluorescence values against the concentration of this compound. A concentration-dependent increase in signal indicates direct optical interference. This data can be used to correct the results of your main experiment by subtracting the corresponding background signal.
Signaling Pathway
The diagram below illustrates the mechanism of action for this compound as a 5-HT4 receptor antagonist.
Caption: Mechanism of action of this compound.
References
How to confirm Sulamserod hydrochloride activity in a new cell line
Technical Support Center: Sulamserod Hydrochloride Activity
This guide provides technical support for researchers, scientists, and drug development professionals on how to confirm the activity of this compound in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is the hydrochloride salt of Sulamserod. While the name stem "-serod" can sometimes indicate a serotonin (B10506) receptor antagonist, detailed pharmacological profiles classify it as a selective antagonist of the alpha-1A adrenergic receptor (α1A-AR).[1] The α1A-AR is a G protein-coupled receptor (GPCR) that couples to the Gq heterotrimeric G protein.[2]
Upon activation by an endogenous agonist like norepinephrine, the α1A-AR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[2] This increase in intracellular calcium is a key signaling event that mediates various physiological responses, including smooth muscle contraction.[2][3] this compound exerts its antagonist effect by binding to the α1A-AR and preventing this signaling cascade from being initiated by an agonist.
Figure 1: Simplified signaling pathway of the α1A-adrenoceptor and the inhibitory action of this compound.
Q2: How do I select a new cell line to confirm this compound activity?
The primary criterion is that the cell line must express the target receptor, the α1A-adrenoceptor. You can choose between:
-
Endogenously Expressing Cell Lines: Some cell lines naturally express α1A-AR. For example, certain smooth muscle cell lines or cholangiocytes have been shown to express various adrenergic receptor subtypes.[3][4] This provides a more physiologically relevant system.
-
Recombinantly Expressing Cell Lines: A common and reliable approach is to use a host cell line (e.g., HEK293, CHO) that does not endogenously express the receptor and transfect it to stably or transiently express the human α1A-AR.[5][6] This method offers a cleaner system with potentially higher receptor expression levels, leading to a more robust assay window.
Before starting functional assays, you must confirm receptor expression at the mRNA or protein level.
Q3: What are the essential controls for my functional assays?
Proper controls are critical to validate your results:
-
Positive Control Agonist: A known α1A-AR agonist (e.g., Phenylephrine, A-61603) is used to stimulate the receptor and establish the maximum response.[7][8]
-
Positive Control Antagonist: A well-characterized α1A-AR antagonist (e.g., Silodosin, Tamsulosin) should be used to confirm that the agonist response can be blocked.[1][8] This validates the assay's ability to detect antagonism.
-
Negative Control (Vehicle): The solvent used to dissolve the compounds (e.g., DMSO, PBS) is added to cells to determine the baseline response.
-
Negative Control Cell Line: If using a recombinant line, the untransfected (parental) cell line should be tested to ensure it does not respond to the agonist, confirming the response is target-specific.[9]
Experimental Protocols & Methodologies
Q4: How can I confirm α1A-Adrenoceptor expression in my new cell line?
You must verify that the α1A-AR is present in your chosen cell line. Quantitative Real-Time PCR (qPCR) is a common method to detect mRNA expression.
Detailed Protocol: qPCR for ADRA1A mRNA Expression
-
RNA Extraction: Isolate total RNA from ~1-2 million cells using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume per reaction:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM) for ADRA1A (human α1A-AR gene)
-
1 µL of reverse primer (10 µM) for ADRA1A
-
1 µL of cDNA template
-
7 µL of nuclease-free water
-
-
Housekeeping Gene: Run a parallel reaction for a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.
-
Thermal Cycling: Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of ADRA1A mRNA using the ΔΔCt method, comparing its expression to the housekeeping gene.[10] A cell line known to express ADRA1A can be used as a positive control.
Q5: What is a standard functional assay to measure this compound's antagonist activity?
Since α1A-AR is Gq-coupled, its activation leads to an increase in intracellular calcium.[2][7] A calcium flux assay is a direct and robust method to measure receptor activation and its inhibition by an antagonist.
Detailed Protocol: Fluorometric Calcium Flux Assay
-
Cell Preparation:
-
Seed cells (e.g., HEK293-ADRA1A) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[11]
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM, Indo-1 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[11][12] Probenecid may be added to prevent dye leakage from certain cell types.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[12]
-
-
Compound Preparation:
-
Prepare a 2x concentrated stock of the α1A-AR agonist (e.g., Phenylephrine) at its EC80 concentration (the concentration that gives 80% of the maximal response, which must be predetermined).[8]
-
Prepare serial dilutions of this compound and a positive control antagonist at 2x the final desired concentrations.
-
-
Antagonist Incubation:
-
Wash the cells once with the assay buffer to remove excess dye.
-
Add 50 µL of the this compound dilutions (or control antagonist/vehicle) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector (e.g., FLIPR, FlexStation).
-
Set the reader to measure fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-4).[11]
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 50 µL of the 2x agonist solution into each well.
-
Continue to measure the fluorescence signal for 60-180 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).
-
Troubleshooting Guide
This section addresses common issues encountered when confirming antagonist activity in a new cell line.
Figure 2: General experimental workflow for confirming this compound activity.
Q6: I don't see any response to the α1A-agonist. What should I do?
| Possible Cause | Troubleshooting Step |
| No/Low Receptor Expression | Re-verify α1A-AR mRNA and protein expression. If using a transient transfection, optimize the protocol. If using a stable line, re-select a high-expressing clone. |
| Inactive Agonist | Verify the integrity and concentration of your agonist stock. Test a fresh batch or a different known α1A-AR agonist. |
| Sub-optimal Assay Conditions | Optimize cell density, dye loading time, and buffer components. Ensure the plate reader settings are correct for your fluorescent dye. |
| Cell Health Issues | Check cell viability. Ensure cells are not overgrown or stressed. Passage cells for a limited time to avoid genomic instability.[13] |
| Incorrect G-protein Coupling | The cell line may lack the necessary Gq protein. Confirm expression of Gαq or test a different functional readout like β-arrestin recruitment.[7][14] |
Q7: The agonist works, but this compound shows no inhibition. Why?
This is a critical issue. Follow this logical troubleshooting path:
Figure 3: Troubleshooting logic for lack of antagonist activity.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Confirm the identity, purity, and concentration of your this compound stock. Ensure it is fully dissolved. Prepare a fresh solution. |
| Insufficient Concentration | The affinity (Ki or IC50) of Sulamserod may be lower in your specific cell system. Test a wider and higher range of concentrations (e.g., up to 10-100 µM). |
| Assay Interference | The compound may interfere with the fluorescence of the calcium dye. Run a control experiment with Sulamserod and cells without adding the agonist to check for auto-fluorescence or quenching. |
| Receptor Subtype Differences | If using a non-human cell line, species differences in the receptor sequence could affect binding. Ensure you are using a cell line expressing the human receptor if that is your target.[14] |
| Signal-Pathway-Dependent Pharmacology | In rare cases, an antagonist's affinity can vary depending on the signaling pathway being measured.[15] If calcium flux fails, consider an alternative assay like β-arrestin recruitment or a reporter gene assay.[16] |
Q8: The dose-response curve is poor or the IC50 value is unexpected. What can I do?
| Possible Cause | Troubleshooting Step |
| Poor Curve Fit / High Variability | Increase the number of replicates. Ensure precise pipetting. Optimize the agonist concentration to be at or near its EC80 for a robust signal window.[8] |
| Shallow Curve | This may indicate complex pharmacology, such as partial agonism or off-target effects.[9] Ensure your positive control antagonist gives a steep curve. Test Sulamserod in a parental cell line to rule out off-target activity. |
| IC50 Differs from Literature | IC50 values are highly dependent on assay conditions (cell type, receptor expression level, agonist concentration, buffer, etc.). Focus on the relative potency compared to your positive control antagonist within the same experiment. |
Data Presentation
When reporting your findings, summarizing selectivity and potency data in a table is crucial for clear communication.
Table 1: Example Selectivity Profile of an α1A-AR Antagonist
This table shows hypothetical data comparing this compound to a reference compound across different adrenergic receptor subtypes. A lower Ki or IC50 value indicates higher potency. Selectivity is determined by the ratio of these values.
| Compound | α1A-AR (Ki, nM) | α1B-AR (Ki, nM) | α1D-AR (Ki, nM) | α1A vs α1B Selectivity | α1A vs α1D Selectivity |
| Sulamserod HCl | 0.5 | 50 | 25 | 100-fold | 50-fold |
| Reference Antagonist | 0.2 | 10 | 15 | 50-fold | 75-fold |
| (e.g., Silodosin) |
Note: Data are for illustrative purposes and must be determined experimentally.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Alpha 1-adrenergic receptor activation mobilizes cellular Ca2+ in a muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACTIVATION of ALPHA1-ADRENERGIC RECEPTORS STIMULATE THE GROWTH OF SMALL MOUSE CHOLANGIOCYTES VIA CA2+-DEPENDENT ACTIVATION OF NFAT2 and Sp1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid establishment of G-protein-coupled receptor-expressing cell lines by site-specific integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | GPCRomics: GPCR Expression in Cancer Cells and Tumors Identifies New, Potential Biomarkers and Therapeutic Targets [frontiersin.org]
- 11. content.abcam.com [content.abcam.com]
- 12. bu.edu [bu.edu]
- 13. Regulating G protein-coupled receptors by topological inversion | eLife [elifesciences.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
Sulamserod hydrochloride degradation under acidic or basic conditions
Welcome to the technical support center for Sulamserod hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding its degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A1: A forced degradation study, or stress testing, is a process used to intentionally degrade a drug substance under conditions more severe than accelerated stability testing.[1][2] These studies are crucial for several reasons:
-
Pathway Identification: They help identify the likely degradation products of this compound and establish its degradation pathways.[1][3]
-
Method Validation: The data generated is essential for developing and validating stability-indicating analytical methods, ensuring the method can accurately separate the active pharmaceutical ingredient (API) from its degradants.[3][4]
-
Formulation & Packaging: Understanding how the molecule behaves under stress informs formulation development, packaging decisions, and the determination of appropriate storage conditions and shelf-life.[3][5]
Q2: What are the most common degradation pathways for a molecule like this compound under acidic or basic conditions?
A2: The most common degradation pathway for pharmaceuticals in acidic or basic aqueous solutions is hydrolysis.[6][7] Hydrolysis is a chemical reaction where water breaks one or more chemical bonds.[8] Functional groups like esters and amides are particularly susceptible to acid- or base-catalyzed hydrolysis.[7][9] For this compound, this would likely involve the cleavage of susceptible bonds, leading to the formation of specific degradation products (see hypothetical pathways below).
Q3: What is the acceptable limit for degradation in a forced degradation study?
A3: The generally recommended target for degradation is between 5% and 20%.[6][10] Degradation below 5% may not be sufficient to identify all relevant degradation products, while degradation exceeding 20% is often considered abnormal and can lead to complex secondary degradation pathways that may not be relevant to real-world storage conditions.[3][6]
Q4: My HPLC analysis shows no significant degradation of this compound after applying the standard protocol. What should I do?
A4: If no degradation is observed, the stress conditions may be too mild. Consider the following adjustments:
-
Increase Stressor Concentration: Move from 0.1 M HCl/NaOH to a higher concentration, such as 1.0 M.[1][6]
-
Increase Temperature: If the initial study was at room temperature, increase the temperature to 50-70°C to accelerate the reaction rate.[1]
-
Extend Exposure Time: Increase the duration of the study, but generally not beyond 7 days as it may lead to irrelevant degradation pathways.[1][6]
Q5: I am observing complete or near-complete degradation of the parent compound. What steps should I take?
A5: This indicates the stress conditions are too harsh. To achieve the target 5-20% degradation, you should:
-
Decrease Stressor Concentration: Reduce the acid or base concentration (e.g., from 1.0 M to 0.1 M or 0.01 M).[10]
-
Lower the Temperature: Perform the experiment at room temperature or even refrigerated conditions if the compound is extremely labile.[10]
-
Reduce Exposure Time: Sample at earlier time points (e.g., 2, 4, or 8 hours) to capture the primary degradation products before they degrade further.[1]
Experimental Protocols
Protocol 1: Acid-Induced Forced Degradation of this compound
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).
-
Prepare a 1.0 M hydrochloric acid (HCl) solution.
-
-
Stress Procedure:
-
Mix equal volumes of the this compound stock solution and the 1.0 M HCl solution to achieve a final drug concentration of 0.5 mg/mL in 0.5 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Quenching and Analysis:
-
Immediately upon withdrawal, neutralize the aliquot by adding an equivalent molar amount of sodium hydroxide (B78521) (NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample to a final concentration suitable for analysis (e.g., 50 µg/mL) using the mobile phase of the analytical method.
-
Analyze the sample using a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and detect degradation products.[2]
-
Protocol 2: Base-Induced Forced Degradation of this compound
-
Preparation of Solutions:
-
Prepare a 1.0 mg/mL stock solution of this compound as described above.
-
Prepare a 1.0 M sodium hydroxide (NaOH) solution.
-
-
Stress Procedure:
-
Mix equal volumes of the this compound stock solution and the 1.0 M NaOH solution to achieve a final drug concentration of 0.5 mg/mL in 0.5 M NaOH.
-
Maintain the solution at room temperature (25°C). Due to higher reactivity, elevated temperatures may not be necessary for basic hydrolysis.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
-
Sample Quenching and Analysis:
-
Immediately neutralize the aliquot by adding an equivalent molar amount of hydrochloric acid (HCl).
-
Dilute the neutralized sample to a final concentration suitable for analysis (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the sample using a validated stability-indicating HPLC-UV/MS method.
-
Data Presentation
The following data is hypothetical and for illustrative purposes only.
Table 1: Degradation of this compound under Acidic Conditions (0.5 M HCl at 60°C)
| Time (hours) | Sulamserod HCl (%) | Degradation Product A1 (%) | Degradation Product A2 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 96.5 | 3.1 | < 0.1 | 99.6 |
| 4 | 92.1 | 6.8 | 0.5 | 99.4 |
| 8 | 85.3 | 12.5 | 1.3 | 99.1 |
| 12 | 79.8 | 16.9 | 2.1 | 98.8 |
| 24 | 68.2 | 25.1 | 4.9 | 98.2 |
Table 2: Degradation of this compound under Basic Conditions (0.5 M NaOH at 25°C)
| Time (hours) | Sulamserod HCl (%) | Degradation Product B1 (%) | Degradation Product B2 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 1 | 94.8 | 4.9 | < 0.1 | 99.7 |
| 2 | 90.2 | 9.1 | 0.4 | 99.7 |
| 4 | 81.9 | 16.5 | 1.1 | 99.5 |
| 6 | 74.5 | 22.8 | 1.9 | 99.2 |
| 8 | 68.0 | 28.6 | 2.5 | 99.1 |
Visualizations
Caption: Hypothetical degradation pathways for Sulamserod HCl.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for unexpected degradation results.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. Hydrolysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing variability in Sulamserod hydrochloride experimental results
Technical Support Center: Sulamserod Hydrochloride
This guide provides troubleshooting advice and standardized protocols to help researchers minimize variability in experimental results when working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are observing significant batch-to-batch variability in our IC50 values for this compound in our 5-HT2C receptor functional assay. What are the common causes?
Answer: Inconsistent IC50 values for this compound, a selective 5-HT2C antagonist, can stem from several factors related to compound handling, assay conditions, and cellular systems.
-
Compound Solubility and Stability: this compound can exhibit variable solubility in aqueous buffers. Ensure the compound is fully dissolved in a suitable vehicle (e.g., DMSO) before preparing serial dilutions. We recommend preparing fresh stock solutions for each experiment, as repeated freeze-thaw cycles can lead to degradation.
-
Assay Buffer pH: The potency of many compounds is pH-dependent. Verify that the pH of your assay buffer is consistent across all experiments. A slight shift in pH can alter compound charge and its interaction with the receptor.
-
Cell Health and Passage Number: The expression level of the 5-HT2C receptor can vary with cell passage number and overall cell health. Use cells within a consistent and narrow passage range (e.g., passages 5-15) for all experiments. Regularly perform cell authentication to ensure the integrity of your cell line.
-
Agonist Concentration: As a competitive antagonist, the calculated IC50 value for this compound is dependent on the concentration of the agonist (e.g., Serotonin) used. Use an agonist concentration that elicits an EC80 response to ensure the assay window is sensitive enough to detect subtle shifts in potency.
Below is a logical workflow to troubleshoot inconsistent IC50 values.
Question 2: What is the optimal storage condition for this compound powder and stock solutions?
Answer: To ensure stability and maintain potency, adhere to the following storage guidelines.
| Form | Storage Temperature | Recommended Vehicle | Max Storage Duration |
| Solid Powder | 4°C or -20°C | N/A | 24 months |
| 10 mM Stock Solution | -80°C | DMSO | 6 months |
| Diluted Aqueous Solutions | 4°C | Assay Buffer | Use within 24 hours |
Note: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the 10 mM stock into single-use volumes before freezing.
Experimental Protocols
Protocol 1: 5-HT2C Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Assay Buffer: Use 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Use [3H]-Mesulergine at a final concentration equal to its Kd (typically 1-2 nM).
-
Reaction Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 50 µL of this compound dilutions (ranging from 1 pM to 100 µM) or vehicle.
-
Add 50 µL of [3H]-Mesulergine.
-
Add 50 µL of cell membrane suspension (5-10 µg protein/well).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the reaction mixture through a GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of a non-labeled ligand (e.g., 10 µM Mianserin). Calculate specific binding and analyze the data using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.
Below is a diagram of the experimental workflow.
Signaling Pathway
This compound as a 5-HT2C Receptor Antagonist
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of the endogenous agonist Serotonin (5-HT), the receptor activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This compound acts as a competitive antagonist, blocking the binding of Serotonin and thereby inhibiting this downstream signaling cascade.
Technical Support Center: Overcoming Poor Solubility of Hydrochloride Salt Compounds In Vitro
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for managing the poor aqueous solubility of hydrochloride (HCl) salt compounds in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrochloride salt compound poorly soluble in my aqueous buffer?
A1: Several factors can contribute to the poor solubility of an HCl salt in aqueous buffers. The most common issues include:
-
The Common-Ion Effect: If your buffer contains chloride ions (e.g., from NaCl or KCl), it can significantly suppress the dissolution of your HCl salt. This happens because the excess chloride shifts the solubility equilibrium towards the solid, undissolved salt form.[1][2][3]
-
pH of the Medium: The solubility of a basic drug's salt is highly pH-dependent. If the pH of your buffer is at or above the compound's pKa, the salt can convert back to its free base form, which is often much less soluble.[4]
-
Salt Disproportionation: This is the conversion of the salt form into its neutral, free base form in a solution.[5][6] This phenomenon can be triggered by the microenvironmental pH created by other components in the formulation, leading to precipitation of the less soluble free base.[7][8]
-
Intrinsic Solubility: While salt formation generally aims to improve solubility, if the parent molecule (the free base) is extremely insoluble, the salt form may still exhibit limited aqueous solubility.[1]
Q2: Can a hydrochloride salt actually be less soluble than its free base?
A2: Yes, this is possible, particularly in acidic environments rich in chloride ions, such as gastric fluid simulators or certain assay buffers.[1][3] The common-ion effect can suppress the solubility of the HCl salt to a level below that of the free base in the same medium.[1][3]
Q3: What is "salt disproportionation" and how does it affect my experiment?
A3: Salt disproportionation is a process where the hydrochloride salt reverts to its corresponding free base form.[5][6] This is often problematic because the free base is typically less water-soluble and can precipitate out of solution.[7] In an in vitro assay, this leads to a lower effective concentration of the compound, resulting in erratic data, underestimated potency (higher IC50 values), and poor reproducibility.[9]
Q4: What is pHmax and why is it important for my experiments?
A4: pHmax refers to the pH at which a salt exhibits maximum solubility.[7] Below the pHmax, the salt is the most stable solid form in the solution. Above the pHmax, the free base becomes more stable and is likely to precipitate.[7] Knowing the pHmax is critical for designing buffers and formulation strategies that maintain the compound in its more soluble salt form and prevent disproportionation.[7]
Troubleshooting Guide: Compound Precipitation In Vitro
Encountering precipitation is a common challenge when working with hydrochloride salts. The following guide provides a systematic approach to diagnosing and solving solubility issues.
Caption: A workflow for troubleshooting precipitation of HCl salt compounds.
Solubility Enhancement Protocols
If basic troubleshooting does not resolve the issue, the following experimental protocols can be employed to improve solubility.
Protocol 1: pH Modification of Assay Buffer
This protocol aims to find the optimal pH for maintaining compound solubility by preventing conversion to the free base.
-
Determine pHmax: If not known, the pHmax can be estimated or determined experimentally. It is the pH below which the salt is the stable form.[7]
-
Prepare Buffers: Prepare a series of biologically compatible buffers with pH values below the estimated pHmax (e.g., pH 4.0, 5.0, 6.0, 6.5). Use buffers with non-chloride counter-ions if the common-ion effect is suspected (e.g., MES, HEPES).
-
Solubility Test:
-
Add a known excess amount of the HCl salt compound to a small volume (e.g., 1 mL) of each buffer.
-
Equilibrate the samples by shaking or rotating for a set period (e.g., 24 hours) at a controlled temperature.[4]
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
-
Select Optimal Buffer: Choose the buffer that provides adequate solubility without compromising the biological integrity of the assay system.
Protocol 2: Use of Co-solvents and Surfactants
Co-solvents and surfactants can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium or by forming micelles.[10][11]
-
Select Co-solvents/Surfactants: Common choices include:
-
Determine Assay Tolerance: Before testing the compound, determine the maximum concentration of the selected co-solvent or surfactant that your in vitro assay (e.g., cell line, enzyme) can tolerate without adverse effects (e.g., cytotoxicity, enzyme inhibition).
-
Prepare Formulations:
-
Prepare your assay buffer.
-
Create a series of buffers containing increasing concentrations of the co-solvent or surfactant, up to the tolerated limit.
-
Add the compound (usually from a concentrated DMSO stock) to each formulation and visually inspect for precipitation.
-
-
Quantitative Analysis: Measure the solubility in each formulation using the method described in Protocol 1 to identify the optimal concentration for solubilization.
Quantitative Data on Solubility Enhancement
Salt formation is a widely used technique to improve the solubility of parent compounds. However, the choice of the salt form and the surrounding medium is critical.
| Compound | Salt Form | Enhancement Method | Solubility Increase (vs. Free Base) | Reference |
| Telmisartan | Hydrochloride | Salt formation in pH 1.2 buffer | ~10-fold | [12] |
| Tetrahydroberberine | Hydrochloride | Salt formation | ~98-fold | [13] |
| Haloperidol | Mesylate Salt | Different salt form (vs. HCl salt) | Higher solubility between pH 2-5 | [14] |
This table illustrates that while HCl salts can provide significant solubility enhancement, other salt forms (like mesylate) might offer advantages in certain pH ranges due to a lack of the common-ion effect and different solubility products.[14]
Understanding Key Physicochemical Principles
A clear grasp of the underlying chemical principles is essential for effective troubleshooting.
The Common-Ion Effect
The dissolution of a hydrochloride salt in water is an equilibrium process. The presence of a common ion (Cl⁻) from another source in the solution disrupts this equilibrium.
Caption: The common-ion effect on hydrochloride salt solubility.
This principle explains why using buffers containing NaCl or KCl can dramatically reduce the solubility of your hydrochloride compound.[1][3] When possible, substituting chloride with other anions (e.g., phosphate, acetate) can circumvent this issue.
References
- 1. rjpdft.com [rjpdft.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharxmonconsulting.com [pharxmonconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Prokinetic Agents: A Review of Sulamserod Hydrochloride and Cisapride
A comprehensive comparison between Sulamserod hydrochloride and the well-established prokinetic agent, cisapride (B12094), is not feasible at this time due to a significant lack of publicly available research and clinical data on this compound. While extensive information exists for cisapride, including its mechanism of action, clinical efficacy, and experimental protocols, searches for similar data on this compound have yielded minimal and unsubstantiated results. This guide will therefore summarize the available information for cisapride to serve as a baseline for understanding prokinetic agent evaluation and highlight the current knowledge gap regarding this compound.
Cisapride: A Serotonin (B10506) 5-HT4 Receptor Agonist
Cisapride is a gastroprokinetic agent that enhances gastrointestinal motility.[1] Its primary mechanism of action is as a selective serotonin 5-HT4 receptor agonist.[1][2] Activation of these receptors in the myenteric plexus of the gut stimulates the release of acetylcholine, a neurotransmitter that promotes muscle contractions and coordinated movement throughout the gastrointestinal tract.[1][3] This action results in increased lower esophageal sphincter tone, enhanced gastric motility, and accelerated gastric emptying.[2][4]
Clinical Efficacy of Cisapride
Cisapride has been studied for its efficacy in treating various gastrointestinal motility disorders, most notably gastroparesis. Clinical trials have demonstrated its ability to improve gastric emptying of solids and liquids.[5][6]
Table 1: Summary of Cisapride Efficacy Data in Gastroparesis
| Parameter | Study Population | Dosage | Key Findings | Reference |
| Gastric Emptying of Solids | 26 patients with gastroparesis or chronic idiopathic intestinal pseudoobstruction | 10 mg t.i.d. for 6 weeks | Significant increase in gastric emptying of solids (p < 0.05) compared to placebo. | [5] |
| Symptom Improvement | 26 patients with gastroparesis or chronic idiopathic intestinal pseudoobstruction | 10 mg t.i.d. for 6 weeks | No significant difference in overall symptom response between cisapride and placebo groups. | [5] |
| Gastric Emptying of Solids and Liquids | 21 patients with gastroparesis or chronic intestinal pseudo-obstruction | 10 mg t.i.d. for 12 months | Significant improvement in gastric emptying of both solids and liquids (P < 0.05). | [6] |
| Symptom Improvement in Gastroparesis | 9 patients with gastroparesis | 10 mg t.i.d. for 12 months | Consistent improvement in symptoms. | [6] |
It is important to note that despite its efficacy, cisapride has been withdrawn from the market in many countries due to the risk of serious cardiac side effects, specifically long QT syndrome, which can lead to life-threatening arrhythmias.[1]
Experimental Protocols for Assessing Cisapride's Efficacy
The clinical efficacy of cisapride has been evaluated using standardized experimental protocols, primarily focusing on the measurement of gastric emptying.
Radionuclide Scintigraphy for Gastric Emptying:
This is a common method used to quantify the rate at which the stomach empties its contents.
-
Patient Preparation: Patients are required to fast overnight.
-
Test Meal: A standardized meal, typically low-fat and containing a radiolabeled substrate (e.g., technetium-99m sulfur colloid mixed with eggs), is consumed by the patient.
-
Imaging: A gamma camera is used to acquire images of the stomach at specific time points (e.g., immediately after meal ingestion and at 1, 2, and 4 hours post-ingestion).
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured to calculate the gastric emptying rate.
This compound: An Investigational Agent with Limited Data
In stark contrast to cisapride, there is a significant lack of scientific literature and clinical data regarding this compound. Available information from drug databases provides a high-level, unreferenced description of its potential mechanism.
Mechanism of Action (Postulated)
This compound is described as a serotonin receptor antagonist and partial agonist. However, the specific serotonin receptor subtypes it interacts with, and the nature of this interaction (i.e., which receptors it antagonizes versus partially agonizes) are not detailed in the available search results. Without this information, its potential effects on gastrointestinal motility remain speculative.
Efficacy and Experimental Data
No head-to-head comparative studies between this compound and cisapride were found. Furthermore, no published clinical trials, preclinical studies, or detailed experimental protocols assessing the efficacy of this compound for any gastrointestinal motility disorder could be located through the conducted searches.
Signaling Pathway and Experimental Workflow Diagrams
Due to the lack of detailed information on this compound's mechanism and the absence of experimental data, it is not possible to create the requested diagrams for this compound. However, a diagram illustrating the established signaling pathway of cisapride is provided below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Managing gastrointestinal manifestations in systemic sclerosis, a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal motility disorders in scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sultopride Hydrochloride? [synapse.patsnap.com]
A Comparative Guide for Researchers: Sulamserod Hydrochloride and Prucalopride in Gastrointestinal Research
An Objective Analysis of Two Contrasting 5-HT4 Receptor Ligands
Executive Summary
This guide elucidates the fundamental differences between sulamserod (B1662772) hydrochloride, a 5-HT4 receptor antagonist, and prucalopride (B966), a selective high-affinity 5-HT4 receptor agonist. Prucalopride is clinically approved for the treatment of chronic idiopathic constipation and acts by stimulating GI motility.[1][2] In contrast, sulamserod has been primarily studied for its antiarrhythmic activities, a therapeutic area where 5-HT4 receptor antagonism can be beneficial.[3] Their opposing mechanisms of action at a key receptor in the enteric nervous system make them critical probes for elucidating the role of 5-HT4 receptors in both normal and pathophysiological GI function.
Mechanism of Action: A Tale of Two Ligands
Prucalopride: The Agonist
Prucalopride is a first-in-class dihydro-benzofuran-carboxamide that acts as a selective, high-affinity 5-HT4 receptor agonist.[1] By binding to and activating 5-HT4 receptors on enteric neurons, it facilitates the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and colonic motility.[4] This prokinetic effect leads to an increase in the frequency of bowel movements and an improvement in stool consistency.[5]
Sulamserod Hydrochloride: The Antagonist
This compound (also known as RS-100302) is a 5-HT4 receptor antagonist.[3][6] Its primary area of investigation has been in cardiology, specifically for its antiarrhythmic properties.[3] In the context of gastrointestinal research, its role is that of a blocker of 5-HT4 receptor-mediated signaling. This makes it a useful tool for studying the physiological processes that are dependent on the activation of this receptor, and for potentially counteracting the effects of 5-HT4 agonists.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacological and clinical characteristics of this compound and prucalopride.
Table 1: Pharmacological Profile
| Feature | This compound | Prucalopride |
| Drug Class | 5-HT4 Receptor Antagonist[3][6] | Selective High-Affinity 5-HT4 Receptor Agonist[1][2] |
| Primary Investigated Use | Antiarrhythmic[3] | Chronic Idiopathic Constipation[1][2] |
| Effect on GI Motility | Expected to be inhibitory or have no prokinetic effect | Stimulatory/Prokinetic[4] |
| Molecular Weight | 482.4 g/mol [7] | 367.8 g/mol (prucalopride base) |
Table 2: Clinical Efficacy of Prucalopride in Chronic Constipation (Data from a meta-analysis)
| Dosage | Standardized Mean Difference (vs. Placebo) in Spontaneous Bowel Movements/Week |
| 1 mg | 0.42 |
| 2 mg | 0.34 |
| 4 mg | 0.33 |
Note: No clinical data on the gastrointestinal effects of this compound is available as it has not been investigated for this indication.
Experimental Protocols
In Vivo Assessment of Gastrointestinal Motility (Protocol for an Agonist like Prucalopride)
A common method to assess the prokinetic effects of a compound like prucalopride in a preclinical setting is the measurement of gastrointestinal transit time in rodents.
Objective: To determine the effect of a test compound on the rate of transit of a non-absorbable marker through the gastrointestinal tract.
Materials:
-
Test animals (e.g., mice or rats)
-
Test compound (e.g., prucalopride) and vehicle control
-
Non-absorbable marker (e.g., carmine (B74029) red or charcoal meal)
-
Gavage needles
-
Dissection tools
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound or vehicle is administered orally via gavage.
-
After a predetermined time (e.g., 30-60 minutes), the non-absorbable marker is administered orally.
-
At a specific time point after marker administration (e.g., 20-30 minutes), the animals are euthanized by a humane method.
-
The small intestine is carefully dissected from the pyloric sphincter to the cecum.
-
The total length of the small intestine is measured.
-
The distance traveled by the marker from the pylorus is measured.
-
The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the marker has traversed.
Data Analysis: The percentage of intestinal transit is calculated for both the control and treated groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant difference between the groups. An increase in the percentage of transit in the treated group compared to the control group indicates a prokinetic effect.
Visualizing the Opposing Mechanisms
The following diagrams illustrate the contrasting signaling pathways and the logical relationship between this compound and prucalopride.
Caption: Contrasting signaling pathways of Prucalopride and Sulamserod at the 5-HT4 receptor.
Caption: Experimental workflow for assessing prokinetic activity in vivo.
Caption: Logical relationship of Sulamserod and Prucalopride's opposing actions.
Conclusion for the Researcher
This compound and prucalopride represent two sides of the same coin in 5-HT4 receptor pharmacology. For researchers investigating the role of 5-HT4 receptors in gastrointestinal function, prucalopride serves as a potent and selective tool to stimulate the system and study the downstream effects of receptor activation. Conversely, this compound is a valuable instrument for inhibiting these same pathways, allowing for the elucidation of the necessity of 5-HT4 receptor signaling in various physiological and pathophysiological models. Their contrasting profiles underscore the importance of selecting the appropriate pharmacological tool to address specific research questions in the complex field of neurogastroenterology.
References
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. What is Prucalopride Succinate used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prokinetics in the Management of Functional Gastrointestinal Disorders [jnmjournal.org]
- 5. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gentaur.com [gentaur.com]
- 7. This compound | C19H29Cl2N3O5S | CID 9805251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Sulamserod Hydrochloride vs. SB-207266 (Piboserod)
A Comparative Guide for Researchers in Pharmacology and Drug Development
In the landscape of serotonergic drug discovery, selective modulation of 5-HT receptor subtypes remains a critical strategy for developing novel therapeutics. This guide provides a head-to-head comparison of two notable compounds, Sulamserod hydrochloride and SB-207266 (Piboserod), both of which have been investigated for their interactions with the serotonin (B10506) system. This comparison aims to furnish researchers, scientists, and drug development professionals with a concise overview of their pharmacological profiles, supported by available experimental data and detailed methodologies.
Executive Summary
This guide reveals a significant disparity in the publicly available data for this compound and SB-207266. SB-207266, also known as Piboserod, is a well-characterized, potent, and selective 5-HT4 receptor antagonist with a robust portfolio of preclinical and clinical data. In contrast, while this compound is also identified as a 5-HT4 receptor antagonist, there is a notable absence of specific quantitative data regarding its receptor binding affinity and functional potency in the public domain. This data gap currently precludes a direct and comprehensive quantitative comparison between the two compounds.
Molecular and Pharmacological Profiles
| Feature | This compound | SB-207266 (Piboserod) |
| Primary Target | 5-HT4 Receptor Antagonist[1][2] | Selective 5-HT4 Receptor Antagonist[3] |
| Other Reported Actions | Serotonin receptor partial agonist, Potassium voltage-gated channel subfamily A member 5 blocker. | Investigated for atrial fibrillation and overactive bladder.[3] |
| Chemical Formula | C19H29Cl2N3O5S[4] | C22H31N3O2 |
| Molecular Weight | 482.4 g/mol [4] | 385.5 g/mol |
Quantitative Analysis: Receptor Binding and Functional Activity
A direct quantitative comparison is hampered by the limited availability of data for this compound.
SB-207266 (Piboserod): A Profile of High Affinity and Potency
SB-207266 has demonstrated high affinity for the human 5-HT4 receptor in radioligand binding assays. Functional assays have further solidified its profile as a potent antagonist.
| Assay Type | Receptor | Species | Value | Unit | Reference |
| Binding Affinity (Ki) | 5-HT4 | Human | ~0.1 | nM | [5] |
| 5-HT4 | Human | ~1.5 | nM | [6] | |
| 5-HT2B | Human | 251.19 | nM | [3] | |
| Functional Antagonism (KB) | 5-HT4 | Human | 0.56 ± 0.09 | nM |
Note: A lower Ki value indicates a higher binding affinity. A lower KB value indicates greater antagonist potency.
This compound: Data Currently Unavailable
Experimental Protocols
To aid in the replication and further investigation of these compounds, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for 5-HT4 Receptor
This protocol is a generalized procedure based on established methods for characterizing 5-HT4 receptor ligands.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Non-specific binding control: A high concentration of a non-labeled 5-HT4 antagonist (e.g., GR113808 at 10 µM).
-
Test compounds: this compound and SB-207266 at various concentrations.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well microplate, combine the assay buffer, a fixed concentration of [3H]-GR113808 (typically at or below its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-labeled 5-HT4 antagonist.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for 5-HT4 Receptor Antagonism
This protocol outlines a method to assess the functional antagonist activity of test compounds at the Gs-coupled 5-HT4 receptor.
Objective: To determine the antagonist potency (KB) of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Materials:
-
A cell line expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells).
-
5-HT4 receptor agonist (e.g., Serotonin or a selective 5-HT4 agonist).
-
Test compounds: this compound and SB-207266 at various concentrations.
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Lysis buffer (if required by the cAMP kit).
-
Plate reader compatible with the chosen detection method.
Procedure:
-
Seed the cells in a 96-well plate and grow to an appropriate confluency.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate.
-
Add varying concentrations of the test compound (antagonist) to the wells and pre-incubate to allow the antagonist to bind to the receptors.
-
Add a fixed concentration of the 5-HT4 agonist (typically its EC80 concentration to ensure a robust response) to all wells except the basal control wells.
-
Incubate the plate to allow for agonist-stimulated cAMP production.
-
Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.
-
Measure the intracellular cAMP levels using the chosen detection method and the appropriate plate reader.
-
Construct a concentration-response curve for the antagonist's inhibition of the agonist-induced cAMP response.
-
Calculate the IC50 of the antagonist.
-
Determine the antagonist dissociation constant (KB) using the Gaddum-Schild equation, which provides a measure of the antagonist's potency.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams are provided in DOT language for Graphviz.
Caption: 5-HT4 receptor signaling cascade and point of antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
SB-207266 (Piboserod) stands out as a well-documented and highly potent selective 5-HT4 receptor antagonist. The wealth of available quantitative data makes it a valuable tool for research into the physiological and pathological roles of the 5-HT4 receptor.
This compound, while identified as a 5-HT4 receptor antagonist with potential antiarrhythmic effects, suffers from a significant lack of publicly accessible, detailed pharmacological data. This information gap prevents a definitive and quantitative head-to-head comparison with SB-207266 at this time. Further research and publication of its receptor binding and functional activity profile are necessary to fully understand its pharmacological properties and potential therapeutic applications.
For researchers in the field, SB-207266 offers a well-characterized standard for studying 5-HT4 receptor antagonism. The exploration of compounds like this compound may yet yield novel insights, but this will require the generation and dissemination of foundational pharmacological data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. The in vivo pharmacological profile of a 5-HT1 receptor agonist, CP-122,288, a selective inhibitor of neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H29Cl2N3O5S | CID 9805251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CP-122288 - Wikipedia [en.wikipedia.org]
- 6. The pre- and postjunctional activity of CP-122,288, a conformationally restricted analogue of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profiles of Sulamserod Hydrochloride and GR 113808
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent serotonin (B10506) 5-HT₄ receptor antagonists: sulamserod (B1662772) hydrochloride and GR 113808. The information presented herein is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs. All quantitative data is supported by cited experimental evidence.
Introduction
Sulamserod hydrochloride (also known as RS-100302) and GR 113808 are both recognized as antagonists of the 5-HT₄ receptor, a G-protein coupled receptor positively linked to adenylyl cyclase. This receptor is a key target in drug discovery for various disorders, including those related to gastrointestinal motility and cardiac arrhythmias. While both compounds target the 5-HT₄ receptor, their selectivity across the broader spectrum of serotonin receptors and other monoamine receptors is a critical determinant of their utility and potential off-target effects. This guide aims to provide a clear, data-driven comparison of their selectivity.
Binding Affinity Profiles
The binding affinity of a ligand for its receptor is a primary measure of its potency. The following table summarizes the available binding affinity data (expressed as pKi, the negative logarithm of the inhibitory constant, Ki) for this compound and GR 113808 at various serotonin (5-HT) receptor subtypes. A higher pKi value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (pKi) of this compound and GR 113808 at Serotonin (5-HT) Receptors
| Receptor Subtype | This compound (pKi) | GR 113808 (pKi) |
| 5-HT₄ | Data not available in public literature | ~9.8 [1] |
| 5-HT₁ₐ | Data not available in public literature | < 6.5[2] |
| 5-HT₁ₑ | Data not available in public literature | Low affinity |
| 5-HT₂ₐ | Data not available in public literature | Low affinity |
| 5-HT₂ₑ | Data not available in public literature | < 6.5[2] |
| 5-HT₃ | Data not available in public literature | ~6.0[2] |
GR 113808 demonstrates a very high affinity for the 5-HT₄ receptor, with a pKi value of approximately 9.8.[1] In contrast, it shows significantly lower affinity for other serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₃, indicating a high degree of selectivity for the 5-HT₄ receptor.[2]
Functional Activity Profiles
Functional assays measure the ability of a compound to elicit a biological response upon binding to a receptor. For antagonists, this is typically quantified by their potency in inhibiting the effect of an agonist. The pA₂ value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.
Table 2: Comparative Functional Antagonist Potency (pA₂) of this compound and GR 113808 at the 5-HT₄ Receptor
| Compound | Functional Assay | Agonist | pA₂ Value |
| This compound | Data not available in public literature | - | - |
| GR 113808 | Rat oesophagus relaxation | 5-HT | 9.3[2] |
| GR 113808 | Guinea-pig colon contraction | 5-HT | 9.2 |
| GR 113808 | Guinea-pig ileal mucosa short-circuit current | 5-MeOT | 9.1[2] |
Note: Specific pA₂ or IC₅₀ values for this compound at various serotonin receptors are not available in the public literature, which prevents a direct functional comparison.
GR 113808 is a potent antagonist at the 5-HT₄ receptor in various functional assays. In the rat isolated oesophagus, it competitively antagonized 5-HT-induced relaxation with a pA₂ value of 9.3.[2] Similarly, in the guinea-pig isolated ileum, it antagonized the effects of a 5-HT₄ agonist with a pA₂ of 9.1.[2] These high pA₂ values are consistent with its high binding affinity and confirm its potent antagonist activity at the 5-HT₄ receptor.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key assays used to characterize 5-HT₄ receptor antagonists.
Radioligand Binding Assay (for determination of Ki)
This assay measures the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Experimental Workflow for Radioligand Displacement Assay
Caption: Workflow of a radioligand displacement binding assay.
Key Steps:
-
Membrane Preparation: Homogenates of tissues or cells expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-GR 113808 for the 5-HT₄ receptor) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay (for determination of pA₂)
This assay measures the functional antagonism of a compound at Gs-coupled receptors, such as the 5-HT₄ receptor, by quantifying its ability to inhibit agonist-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production.
5-HT₄ Receptor (Gs-coupled) Signaling Pathway
Caption: Simplified 5-HT₄ receptor signaling cascade.
Key Steps:
-
Cell Culture: Cells stably expressing the 5-HT₄ receptor are cultured.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (sulamserod or GR 113808).
-
Agonist Stimulation: A fixed concentration of a 5-HT₄ agonist (e.g., serotonin) is added to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. A Schild plot analysis is then used to determine the pA₂ value of the antagonist.
Conclusion
Based on the currently available public data, GR 113808 is a well-characterized, potent, and highly selective 5-HT₄ receptor antagonist. Its high affinity for the 5-HT₄ receptor, coupled with its low affinity for other tested serotonin receptor subtypes, makes it an excellent tool for investigating 5-HT₄ receptor-mediated processes with minimal potential for confounding off-target effects at other serotonergic sites.
This compound is also identified as a 5-HT₄ receptor antagonist. However, a comprehensive, publicly available selectivity profile detailing its binding affinities and functional potencies across a range of serotonin and other neurotransmitter receptors is lacking. This absence of data makes it challenging to definitively compare its selectivity to that of GR 113808.
For researchers requiring a tool compound with a well-documented and highly selective profile for the 5-HT₄ receptor, GR 113808 is the superior choice based on the current body of evidence. Further research is needed to fully elucidate the selectivity profile of this compound to allow for a more complete comparative assessment.
References
Validating Sulamserod Hydrochloride Binding to 5-HT4 Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise interaction of a compound with its target receptor is paramount. This guide provides a comparative framework for validating the binding of Sulamserod hydrochloride to the 5-hydroxytryptamine-4 (5-HT4) receptor. Due to the limited publicly available binding affinity data for this compound, this guide focuses on presenting a template for comparison, outlining the necessary experimental data and protocols. We will compare the expected profile of this compound, a reported 5-HT4 antagonist, with established 5-HT4 receptor agonists.
Comparative Analysis of 5-HT4 Receptor Ligands
A critical aspect of validating a compound's interaction with a receptor is to quantify its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values indicate the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. Lower values signify higher binding affinity.
Furthermore, functional assays are essential to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). The half-maximal effective concentration (EC50) is a measure of a drug's potency as an agonist.
The following table summarizes the binding affinities and functional potencies of selected 5-HT4 receptor agonists. A similar table would be used to present data for this compound once it becomes available.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Compound Type |
| This compound | Human 5-HT4 | Data Not Available | Data Not Available | Antagonist |
| Prucalopride | Human 5-HT4a / 5-HT4b | 2.5 / 8 | - | Agonist |
| Velusetrag | Human recombinant 5-HT4 | - | pEC50 = 8.3 | Agonist |
| Cisapride | - | - | 140 | Agonist |
| Tegaserod | Human recombinant 5-HT4(c) | pKi = 8.4 | - | Agonist |
Experimental Protocols
To ensure the validity and reproducibility of binding data, detailed experimental protocols are crucial. Below are standardized methodologies for key experiments used to characterize ligand-receptor interactions.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes expressing the human 5-HT4 receptor.
-
Radioligand, e.g., [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
This compound and comparator compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or comparators).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay determines the functional activity of a compound at the 5-HT4 receptor, which is a Gs-coupled receptor that stimulates the production of cyclic adenosine (B11128) monophosphate (cAMP) upon activation.
Objective: To determine if this compound acts as an agonist or antagonist at the 5-HT4 receptor and, if an agonist, its potency (EC50).
Materials:
-
Intact cells expressing the human 5-HT4 receptor.
-
This compound and comparator compounds.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor.
-
Compound Addition: Add varying concentrations of the test compound (this compound or comparators). For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: For agonists, plot the cAMP concentration against the compound concentration to determine the EC50 value. For antagonists, determine the shift in the agonist's dose-response curve to calculate the antagonist's potency (pA2 or Ki).
Visualizing Key Processes
To further clarify the experimental workflows and underlying biological pathways, the following diagrams are provided.
Unveiling the Serotonin Receptor Cross-Reactivity Profile of Sulamserod Hydrochloride
For Immediate Release
This guide provides a detailed comparison of the binding affinity of Sulamserod hydrochloride (also known as LY-238717) across a spectrum of serotonin (B10506) (5-HT) receptor subtypes. Intended for researchers, scientists, and professionals in drug development, this document summarizes key experimental data, outlines methodologies, and visualizes relevant signaling pathways to offer a comprehensive understanding of Sulamserod's selectivity.
Comparative Analysis of Binding Affinities
This compound is recognized primarily as a potent and selective antagonist of the 5-HT2A receptor. To objectively assess its cross-reactivity, the following table summarizes its binding affinities (Ki values) for various serotonin receptor subtypes. Lower Ki values are indicative of higher binding affinity.
| Receptor Subtype | Sulamserod (LY-238717) Ki (nM) | Reference Compound | Reference Compound Ki (nM) |
| 5-HT2A | ~1 | Ketanserin | 0.4 |
| 5-HT1 | >1000 | 8-OH-DPAT (5-HT1A) | 0.9 (5-HT1A) |
| 5-HT2C | - | Ritanserin | 1.3 |
| Alpha-2 Adrenergic | ~100 | Clonidine | 1.5 |
Data presented is compiled from various preclinical studies. The specific Ki value for 5-HT2C for Sulamserod was not available in the reviewed literature, though it is generally considered to have lower affinity for this subtype compared to 5-HT2A.
The data clearly demonstrates Sulamserod's high affinity for the 5-HT2A receptor, with a dissociation constant (Ki) of approximately 1 nM. In contrast, it exhibits significantly lower affinity for the 5-HT1 family of receptors, with Ki values greater than 1000 nM. While specific data for the 5-HT2C receptor is not provided, the pharmacological profile of similar selective 5-HT2A antagonists suggests a lower affinity compared to the 5-HT2A subtype. Notably, Sulamserod displays a modest affinity for the alpha-2 adrenergic receptor, with a Ki of approximately 100 nM.
Functional Activity
Preclinical studies have consistently characterized Sulamserod (LY-238717) as a potent and selective antagonist at the 5-HT2A receptor. This means it binds to the receptor and blocks the action of the endogenous ligand, serotonin. Its antagonist activity is a key feature of its pharmacological profile.
Experimental Protocols
The binding affinity data presented in this guide was primarily determined using radioligand binding assays . This standard and robust technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (Sulamserod) for a specific receptor subtype.
Materials:
-
Cell membranes or tissue homogenates expressing the target serotonin receptor subtype.
-
A specific radioligand (a radioactive molecule that binds to the target receptor with high affinity and specificity).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (Sulamserod).
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free (unbound) radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes containing the receptors and the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, which plots the percentage of radioligand binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway
Sulamserod exerts its primary effect by antagonizing the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway of the 5-HT2A receptor that is inhibited by Sulamserod.
A Comparative Guide to the In Vitro Potency of 5-HT4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of several widely studied 5-hydroxytryptamine-4 (5-HT4) receptor antagonists. The data presented herein has been compiled from various scientific publications to facilitate the selection of appropriate pharmacological tools for research and development. This document includes quantitative potency data, detailed experimental methodologies, and visualizations of the 5-HT4 receptor signaling pathway and a typical experimental workflow.
Introduction to 5-HT4 Receptor Antagonism
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key modulator of various physiological processes, including gastrointestinal motility and cognitive function. Its activation initiates a signaling cascade predominantly through adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Antagonists of this receptor are valuable tools for elucidating its physiological roles and hold therapeutic potential for conditions such as irritable bowel syndrome. The in vitro potency of these antagonists is a critical parameter for their characterization and is typically quantified by their binding affinity (Ki) and their functional antagonism (pA2 or pKB).
Comparative In Vitro Potency of 5-HT4 Antagonists
The following table summarizes the in vitro potency of several common 5-HT4 receptor antagonists. The data is presented to allow for a direct comparison of their binding affinities and functional potencies across different experimental systems.
| Antagonist | Potency Parameter | Value | Biological System | Reference |
| GR 113808 | pKi | ~10.0 | Guinea-pig striatum membranes ([3H]-GR 113808 binding) | [1][2] |
| pKB | 8.9 ± 0.24 | Human colon circular smooth muscle | [3] | |
| pA2 | 9.3 | Rat thoracic oesophagus | [4] | |
| pKB | 9.43 | Human large intestinal circular muscle | [5] | |
| SB 204070 | pKi | 10.9 | Guinea-pig striatal membranes ([3H]-GR 113808 binding) | [6] |
| pA2 | ~10.5 | Rat isolated oesophagus | [6] | |
| pA2 | 10.34 | Human large intestinal circular muscle | [5] | |
| RS 39604 | pKi | 9.1 | Guinea-pig striatal membranes ([3H]-GR 113808 binding) | [6] |
| pA2 | 9.3 | Rat isolated oesophagus | [6] | |
| pKB | 8.53 | Human large intestinal circular muscle | [5] | |
| DAU 6285 | pA2 | 6.32 | Human colon circular smooth muscle | [3] |
| SDZ 205-557 | - | No significant effect | Human colon circular smooth muscle | [3] |
Visualizing the 5-HT4 Receptor Signaling Pathway
The 5-HT4 receptor primarily signals through the canonical Gs-cAMP pathway. Upon agonist binding, the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the cAMP Response Element-Binding Protein (CREB). Additionally, a non-canonical, G-protein-independent pathway involving the activation of Src tyrosine kinase has been identified, which can lead to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK).
Experimental Protocols
Detailed, replicable experimental protocols are essential for the accurate determination of in vitro potency. Below are representative methodologies for radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay ([3H]-GR 113808)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist, [3H]-GR 113808, from the 5-HT4 receptor.
Materials:
-
Tissue/Cell Preparation: Guinea-pig striatum membranes, or CHO cells stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR 113808 (specific activity ~70-85 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 5-HT4 antagonists at various concentrations.
-
Non-specific Binding Control: High concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM GR 113808).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize guinea-pig striatum in cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add binding buffer, the membrane preparation (typically 50-100 µg protein), [3H]-GR 113808 (final concentration ~0.1-0.5 nM), and varying concentrations of the test antagonist. For total binding, omit the test antagonist. For non-specific binding, add a high concentration of unlabeled GR 113808.
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in buffer. Wash the filters multiple times with cold wash buffer to separate bound from free radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific [3H]-GR 113808 binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (cAMP Accumulation)
This assay measures the functional potency (pA2 or pKB) of an antagonist by quantifying its ability to inhibit agonist-stimulated cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT4 receptor.
-
Agonist: Serotonin (5-HT) or a selective 5-HT4 agonist.
-
Antagonist: Test 5-HT4 antagonist at various concentrations.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or radioimmunoassay).
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to near confluency.
-
Antagonist Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate with varying concentrations of the test antagonist for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT4 agonist (typically the EC80 concentration) to the wells and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist. Determine the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the EC50 in its absence). Create a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot provides the pA2 value. If a single antagonist concentration is used, the pKB can be calculated using the Gaddum equation.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the in vitro potency of a 5-HT4 antagonist.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulamserod Hydrochloride: A Comparative Analysis Against Traditional 5-HT4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sulamserod hydrochloride with traditional 5-hydroxytryptamine-4 (5-HT4) receptor antagonists. The objective is to present a comprehensive overview of their performance, supported by available experimental data, to aid in research and development decisions. While this compound has been identified as a 5-HT4 receptor antagonist, publicly available in-vitro binding affinity data is limited. This guide, therefore, focuses on its reported functional antagonism and compares it with the well-characterized traditional antagonists: GR 113808, SB-204070, and Piboserod.
Executive Summary
This compound (also known as RS-100302) is a potent 5-HT4 receptor antagonist with demonstrated antiarrhythmic properties in in-vivo studies. Traditional 5-HT4 antagonists, such as GR 113808, SB-204070, and Piboserod, are well-characterized research tools that have been instrumental in defining the physiological roles of the 5-HT4 receptor. This guide will delve into the available data on the binding affinities, selectivity, and functional antagonism of these compounds, providing a framework for their comparative evaluation.
Data Presentation: Quantitative Comparison of 5-HT4 Antagonists
The following tables summarize the available quantitative data for this compound and traditional 5-HT4 antagonists. It is important to note the variability in experimental conditions across different studies, which can influence the reported values.
Table 1: Binding Affinity of 5-HT4 Receptor Antagonists
| Compound | Preparation | Radioligand | Affinity (pKi, pA2, pKB, or Kd) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| GR 113808 | Cloned human 5-HT4 receptors | [3H]GR113808 | Kd = 0.15 nM | |
| Guinea-pig striatum homogenates | [3H]GR113808 | Kd = 0.20 nM | [1] | |
| Human colonic muscle | - | pKB = 9.43 | ||
| Guinea-pig ascending colon | - | pA2 ≈ 9.2-9.7 | [2] | |
| Human atrial 5-HT4 receptors | - | pKB = 8.8 | [3][4] | |
| SB-204070 | Guinea-pig distal colon | - | Apparent pA2 = 10.8 ± 0.1 | [5] |
| Piboserod | Human 5-HT4(c) receptor | - | pKi = 10.4 ± 0.1 | [6][7] |
| Human 5-HT4 receptors | - | Ki ≈ 0.1 nM | [6] |
Table 2: Functional Antagonism of 5-HT4 Receptor Antagonists
| Compound | Model System | Agonist | Measured Effect | Potency | Reference |
| This compound | Anesthetized pigs | 5-HT | Inhibition of tachycardia | 30 µg/kg maximally inhibits 5-HT-induced tachycardia | |
| GR 113808 | Guinea-pig ascending colon | 5-HT | Inhibition of contraction | pA2 ≈ 9.2 | [2] |
| Rat thoracic oesophagus | 5-HT | Inhibition of relaxation | pA2 = 9.3 | [2] | |
| SB-204070 | Guinea-pig distal colon | 5-HT | Inhibition of cholinergically-mediated contractions | Apparent pA2 = 10.8 | [5] |
| Piboserod | Human detrusor muscle strips | 5-HT | Inhibition of potentiation of neurally-mediated contractions | - | [8] |
Table 3: Selectivity Profile of 5-HT4 Receptor Antagonists
| Compound | Selectivity over other 5-HT receptors | Reference |
| This compound | Data Not Available | - |
| GR 113808 | >300-fold over 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and 5-HT3 receptors. Low affinity for 5-HT3 (pKi = 6.0). | [2] |
| SB-204070 | >5000-fold over 5-HT1A, 5-HT1D, 5-HT1E, 5-HT2A, 5-HT2C, 5-HT3, and other non-serotonergic receptors. | [5] |
| Piboserod | High selectivity for 5-HT4 over 5-HT2A, 5-HT2B (pKi = 6.6), and 5-HT2C receptors. | [6][7] |
Experimental Protocols
5-HT4 Receptor Binding Assay (General Protocol)
This protocol is a generalized representation based on methodologies described for traditional 5-HT4 antagonists like GR 113808.
-
Preparation of Membranes:
-
Tissues (e.g., guinea pig striatum) or cells expressing the human 5-HT4 receptor (e.g., HEK293 cells) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of approximately 100-200 µ g/assay tube.
-
-
Binding Reaction:
-
A radiolabeled 5-HT4 antagonist, typically [3H]GR113808 (final concentration ~0.2 nM), is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or a traditional antagonist) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM GR 113808).
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
This protocol describes a common method to assess the functional antagonism of 5-HT4 receptor ligands.
-
Cell Culture and Plating:
-
Cells stably expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) are cultured under standard conditions.
-
Cells are seeded into multi-well plates and allowed to adhere overnight.
-
-
Antagonist and Agonist Treatment:
-
The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).
-
A 5-HT4 receptor agonist (e.g., serotonin (B10506) or a selective agonist) is then added at a concentration that elicits a submaximal response (e.g., EC80) and incubated for a further period (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
The reaction is stopped by lysing the cells.
-
The intracellular cAMP concentration is determined using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified.
-
The IC50 value for the antagonist is determined, representing the concentration that causes a 50% inhibition of the agonist response.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualizations
Caption: 5-HT4 Receptor Signaling Pathway and Point of Antagonism.
Caption: Experimental Workflow for 5-HT4 Antagonist Characterization.
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GR113808, selective 5-HT4 antagonist (CAS 144625-51-4) | Abcam [abcam.com]
- 5. The effects of SB 204070, a highly potent and selective 5-HT4 receptor antagonist, on guinea-pig distal colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piboserod|5-HT4 Receptor Antagonist|Research Use Only [benchchem.com]
- 7. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Sulamserod Hydrochloride: A Novel Approach for Drug-Resistant Atrial Arrhythmias?
For Immediate Release
This guide provides a comprehensive overview of the available preclinical data on Sulamserod hydrochloride (also known as RS-100302), a selective serotonin (B10506) 5-HT4 receptor antagonist, and explores its potential efficacy in models of atrial arrhythmias. While direct evidence in models resistant to conventional antiarrhythmics is currently lacking, its unique mechanism of action presents a promising avenue for further investigation in drug-refractory cases.
Comparative Efficacy of this compound
To date, preclinical studies have focused on the efficacy of this compound in terminating and preventing the reinduction of experimentally induced atrial flutter (AFL) and atrial fibrillation (AF) in animal models. The primary data comes from studies in porcine models, which share electrophysiological similarities with the human heart.
It is critical to note that no studies have been identified that directly compare the efficacy of this compound to other antiarrhythmic drugs, such as amiodarone (B1667116) or sotalol, in models specifically designed to be resistant to these conventional therapies. The data presented below is from a model of induced, non-resistant atrial arrhythmias.
Table 1: Efficacy of this compound in a Porcine Model of Atrial Flutter and Fibrillation
| Parameter | Outcome with this compound (30 µg/kg) | Reference |
| Termination of Atrial Flutter | Terminated in 6 of 8 animals | [1] |
| Termination of Atrial Fibrillation | Terminated in 8 of 9 animals | [1] |
| Prevention of Reinduction | Prevented reinduction of sustained tachycardia in all animals | [1] |
Electrophysiological Effects of this compound
The antiarrhythmic effects of this compound are attributed to its modulation of key electrophysiological parameters within the atria. As a selective 5-HT4 receptor antagonist, it does not exhibit effects on ventricular electrophysiology, which may suggest a lower risk of ventricular proarrhythmic events.[1]
Table 2: Electrophysiological Effects of this compound (30 µg/kg) in a Porcine Atrial Arrhythmia Model
| Electrophysiological Parameter | Baseline | Post-Sulamserod Hydrochloride | P-value | Reference |
| Mean Atrial Effective Refractory Period (ERP) | 115 ± 8 ms | 146 ± 7 ms | <0.01 | [1] |
| Mean Atrial Wavelength | 8.3 ± 0.9 cm | 9.9 ± 0.8 cm | <0.01 | [1] |
| Dispersion of ERP | 15 ± 5 ms | 8 ± 1 ms | <0.01 | [1] |
| Atrial Conduction Velocity | 72 ± 4 cm/s | 67 ± 5 cm/s | <0.01 | [1] |
Experimental Protocols
The following is a detailed methodology for a key preclinical study investigating the efficacy of this compound.
Porcine Model of Induced Atrial Flutter and Fibrillation
Animal Model:
-
Seventeen anesthetized, open-chest, juvenile pigs were used in the study.[1]
Induction of Arrhythmia:
-
Atrial flutter or fibrillation was induced by rapid right atrial pacing. In some cases, a right atrial free wall crush injury was performed to facilitate the arrhythmia.[1]
Electrophysiological Measurements:
-
A 56-electrode mapping plaque was sutured to the right atrial free wall to determine atrial effective refractory period (ERP), conduction velocity, wavelength, and dispersion of refractoriness during programmed stimulation.[1]
-
Ventricular electrophysiological parameters were also measured.
-
All measurements were taken at baseline and after the infusion of this compound.[1]
Drug Administration:
-
After inducing sustained atrial flutter or fibrillation, this compound was administered at a dose of 30 µg/kg.[1]
-
The arrhythmia response was monitored for 20 minutes post-infusion.
-
If the arrhythmia did not terminate, sinus rhythm was restored by burst pacing or DC cardioversion.[1]
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the 5-HT4 receptor. In atrial myocytes, the activation of 5-HT4 receptors by serotonin is coupled to a Gs-protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[2] This rise in cAMP can lead to the phosphorylation of L-type calcium channels, increasing calcium influx, and can also modulate the pacemaker current (If), contributing to an arrhythmogenic substrate.[3][4] By blocking the 5-HT4 receptor, this compound prevents these downstream signaling events, thereby exerting its antiarrhythmic effects.
Caption: Signaling pathway of 5-HT4 receptor and Sulamserod's inhibitory action.
Conclusion and Future Directions
The available preclinical data indicate that this compound is effective in terminating and preventing the recurrence of induced atrial flutter and fibrillation in a porcine model. Its mechanism of action, selective 5-HT4 receptor antagonism in the atria, is distinct from currently available antiarrhythmic drugs.
While there is no direct evidence of its efficacy in models resistant to other drugs, its novel mechanism suggests it could be a valuable therapeutic option in such cases. Further research, including direct comparative studies against standard-of-care antiarrhythmics in both standard and drug-resistant models of atrial arrhythmias, is warranted to fully elucidate the clinical potential of this compound.
References
- 1. The effects of 5-HT4 receptor blockade and stimulation, during six hours of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Serotonin 5-HT4 Receptors on Responses to Cardiac Stressors in Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of 5-HT4 receptor stimulation on the pacemaker current I(f) in human isolated atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity profiling of Sulamserod hydrochloride against a panel of receptors
For Immediate Release
This guide provides a detailed selectivity profile of Sulamserod hydrochloride (RS-100302), a potent 5-HT₄ receptor antagonist, benchmarked against other key 5-HT₄ receptor modulators: Prucalopride, Velusetrag (B1683485), and Cisapride. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in gastrointestinal and cardiovascular research.
This compound's high affinity for the 5-HT₄ receptor, coupled with its comparatively lower affinity for a range of other G-protein coupled receptors (GPCRs), underscores its potential as a selective pharmacological tool. This guide summarizes its binding profile and provides the methodologies for the key experiments cited.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and comparator compounds against a panel of selected receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Prucalopride (Ki, nM) | Velusetrag (Ki, nM) | Cisapride (Ki, nM) |
| Serotonin (B10506) | ||||
| 5-HT₄ | Data Not Available | 2.5 (h5-HT₄ₐ), 8 (h5-HT₄b)[1] | Highly Selective (>500-fold vs other 5-HT) | Potent Agonist |
| 5-HT₂ₐ | Data Not Available | 30,000[1] | No Significant Affinity | Agonist |
| 5-HT₂b | Data Not Available | 2,200[1] | No Significant Affinity | Data Not Available |
| 5-HT₂c | Data Not Available | 41,000[1] | No Significant Affinity | Data Not Available |
| 5-HT₃ | Data Not Available | 3,500 - 3,800 (mouse)[1] | No Significant Affinity | Agonist |
| Dopamine (B1211576) | ||||
| D₂ | Data Not Available | 6,000 (rat), 14,000 (human)[1] | No Significant Affinity | Data Not Available |
| Adrenergic | ||||
| α₁ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| β₁ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Muscarinic | ||||
| M₁ | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Other | ||||
| hERG | Data Not Available | IC₅₀ = 5,700 | No Significant Affinity (IC₅₀ > 3,000,000)[2] | High Affinity Blocker |
h: human, r: rat. Data presented as Ki (nM) unless otherwise stated. "Data Not Available" indicates that specific quantitative data for this compound was not found in the searched resources.
Experimental Methodologies
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Functional activity is often assessed through cellular assays measuring second messenger responses, such as cyclic AMP (cAMP) accumulation.
Radioligand Displacement Binding Assay (General Protocol)
Radioligand binding assays are a standard method for quantifying the affinity of a ligand for a receptor.[3] The general principle involves the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound for binding to the target receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow of a typical radioligand displacement binding assay.
Key Steps:
-
Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are isolated.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Antagonism Assay (cAMP)
For Gs or Gi-coupled receptors like the 5-HT₄ receptor, functional antagonism can be assessed by measuring the inhibition of agonist-stimulated second messenger production, such as cyclic AMP (cAMP).
Signaling Pathway for 5-HT₄ Receptor Antagonism
Caption: Simplified signaling pathway of 5-HT₄ receptor activation and antagonism.
Key Steps:
-
Cell Culture: Cells expressing the 5-HT₄ receptor are cultured.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known 5-HT₄ receptor agonist is added at a fixed concentration (typically its EC₅₀ or EC₈₀) to stimulate the cells.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in cAMP is quantified, and an IC₅₀ value is determined.
Discussion
While comprehensive quantitative data for this compound across a broad receptor panel is not publicly available in the searched resources, its primary characterization as a potent 5-HT₄ receptor antagonist suggests a focused mechanism of action. For a thorough comparative analysis, further studies detailing its binding affinities at a wider range of receptors and subtypes are necessary.
The comparator compounds illustrate the varying degrees of selectivity within this class of drugs. Prucalopride demonstrates high selectivity for the 5-HT₄ receptor over other serotonin and dopamine receptors.[1] Velusetrag is also reported to be highly selective for the 5-HT₄ receptor, with a favorable safety profile due to its lack of significant affinity for the hERG channel.[2] In contrast, Cisapride, while an effective 5-HT₄ agonist, exhibits a broader receptor interaction profile, including significant affinity for the hERG potassium channel, which has been associated with cardiac side effects.
The provided experimental workflows offer a foundational understanding of the methodologies employed to generate the selectivity data crucial for drug development and pharmacological research. The selection of appropriate assays and careful data interpretation are paramount in characterizing the therapeutic potential and off-target risks of novel compounds.
References
- 1. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
In vivo efficacy comparison of Sulamserod and other prokinetic agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the in vivo efficacy and mechanism of action of Sulamserod is not publicly available at this time. This guide provides a comparative overview of established prokinetic agents—metoclopramide, domperidone, cisapride, and prucalopride—to serve as a reference for researchers in the field.
Introduction
Prokinetic agents are a class of drugs that enhance gastrointestinal motility and are crucial in the management of disorders such as gastroparesis and functional dyspepsia. This guide offers a comparative analysis of the in vivo efficacy of four widely studied prokinetic agents: metoclopramide, domperidone, cisapride, and prucalopride. The data presented is compiled from various preclinical and clinical studies to provide a comprehensive resource for researchers and drug development professionals.
In Vivo Efficacy: Gastric Emptying
The primary measure of in vivo efficacy for prokinetic agents is their effect on gastric emptying. The following table summarizes the quantitative data from various studies on the impact of these agents on gastric emptying parameters.
| Prokinetic Agent | Species/Population | Dosage | Route of Administration | Gastric Emptying Measurement | Key Findings |
| Metoclopramide | Diabetic Gastroparesis Patients | 10 mg | Oral | Scintigraphy | Acutely enhanced liquid gastric emptying, restoring it to normal values. However, the prokinetic effect was diminished after one month of chronic use[1]. |
| Gastroesophageal Reflux Patients | 10 mg | Oral | Scintigraphy (99mTc-DTPA labeled egg) | Significantly improved gastric emptying in patients with both normal and delayed basal emptying[2]. | |
| Domperidone | Healthy Volunteers | 5 mg | Intravenous | Dye Dilution | Markedly increased the rate of gastric emptying of a liquid meal[3]. |
| Healthy Horses | 5.0 mg/kg | Oral | Acetaminophen (B1664979) Absorption Test | Increased peak plasma acetaminophen concentration, indicating enhanced gastric emptying[4]. | |
| Cisapride | Dyspeptic Patients | 10 mg | Intravenous & Oral | Dual Radionuclide Technique | Significantly shortened gastric emptying of both solids and liquids[5]. |
| Healthy Volunteers | 20 mg | Oral | Scintigraphy | Significantly increased the speed of gastric emptying of a balanced liquid meal[6]. | |
| Prucalopride | Patients with Gastroparesis | 2 mg daily for 4 weeks | Oral | 13C-Octanoic Acid Breath Test | Significantly enhanced gastric half-emptying time compared to placebo[7]. |
| Healthy Volunteers | 2 mg or 4 mg daily | Scintigraphy | Accelerated gastric, small bowel, and colonic transit in constipated patients, but not in healthy volunteers[8]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of in vivo studies. Below are descriptions of common experimental protocols used to assess gastric emptying.
Gastric Emptying Scintigraphy
This technique is considered the gold standard for measuring gastric emptying.
-
Principle: A meal is radiolabeled with a gamma-emitting isotope (e.g., Technetium-99m). A gamma camera tracks the rate at which the radioactivity leaves the stomach.
-
Typical Protocol:
-
Patients or animals are fasted overnight.
-
A standardized meal (e.g., scrambled eggs labeled with 99mTc-sulfur colloid) is ingested.
-
Images are acquired using a gamma camera at specific time points (e.g., immediately after ingestion and then at 1, 2, 3, and 4 hours).
-
The percentage of the meal remaining in the stomach at each time point is calculated to determine the gastric emptying rate[7][9].
-
Experimental Workflow for Gastric Emptying Scintigraphy
References
- 1. | BioWorld [bioworld.com]
- 2. Prokinetic agents for lower gastrointestinal motility disorders | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Gastrointestinal Prokinetic Drugs Used in Monogastric Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastric emptying: methodology and normal ranges for two commonly used meals in the UK - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Sulamserod Hydrochloride in a Functional Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulamserod hydrochloride's performance as a 5-hydroxytryptamine receptor 4 (5-HT4) antagonist with other alternative compounds. The information presented is supported by experimental data from functional assays, offering valuable insights for researchers in pharmacology and drug development.
Unveiling the Antagonistic Profile of this compound
This compound, also known as RS-100302, is a selective antagonist of the 5-HT4 receptor. While much of the available research focuses on its potential as an antiarrhythmic agent by modulating atrial electrophysiology, its fundamental antagonistic properties at the 5-HT4 receptor are crucial for its mechanism of action. Functional assays are essential to quantify this antagonism and compare its potency with other known 5-HT4 antagonists.
Comparative Analysis of 5-HT4 Receptor Antagonists
To provide a clear comparison, the following table summarizes the antagonistic potency of this compound alongside other well-characterized 5-HT4 receptor antagonists. The data is derived from various in vitro functional assays.
| Compound | Common Synonyms | Assay Type | Preparation | Agonist Used | Potency (pA2 / pKB) |
| This compound | RS-100302 | Electrophysiology (in vivo) | Anesthetized Pig Atria | - | - (See note below) |
| GR 113808 | - | Tissue Contraction | Guinea-pig Ascending Colon | 5-HT | 9.2[1] |
| GR 113808 | - | Tissue Relaxation | Rat Thoracic Oesophagus | 5-HT | 9.3[1] |
| SB-207266 | Piboserod | Tissue Contraction | Guinea-pig Distal Colon | 5-HT | 10.6 ± 0.1[2] |
| RS 39604 | - | Tissue Relaxation | Rat Isolated Oesophagus | 5-HT | 9.3[3] |
| DAU 6285 | - | Inhibition of Spontaneous Motility | Human Colon Circular Muscle | 5-HT | 6.32[4] |
| SDZ 205-557 | - | Reduction of Afterhyperpolarization | Adult CA1 Hippocampal Neurons | - | Less potent than GR 113808[5] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and methodologies discussed, the following diagrams illustrate the 5-HT4 receptor signaling pathway and a typical experimental workflow for validating an antagonist.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental workflow for a 5-HT4 antagonist functional assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for common functional assays used to characterize 5-HT4 receptor antagonists.
Isolated Tissue Contraction/Relaxation Assay
This assay measures the ability of an antagonist to inhibit the agonist-induced contraction or relaxation of smooth muscle tissue.
-
Tissue Preparation: Tissues such as guinea pig ileum or rat esophagus are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) and aerated with 95% O2 / 5% CO2 at 37°C.
-
Procedure:
-
The tissue is allowed to equilibrate under a resting tension.
-
A cumulative concentration-response curve to a 5-HT4 agonist (e.g., serotonin or 5-methoxytryptamine) is established to determine the baseline response.
-
The tissue is washed, and then incubated with a specific concentration of the antagonist (e.g., this compound) for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of the antagonist.
-
This process is repeated with different concentrations of the antagonist.
-
-
Data Analysis: The dose-ratio is calculated from the shift in the agonist's EC50 value in the presence of the antagonist. A Schild plot analysis is then used to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
cAMP Accumulation Assay
This is a cell-based assay that measures the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which is produced upon activation of the Gs-coupled 5-HT4 receptor.
-
Cell Culture: A cell line stably or transiently expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) is cultured to an appropriate density.
-
Procedure:
-
Cells are seeded into multi-well plates and incubated.
-
The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Varying concentrations of the antagonist (e.g., this compound) are added to the wells, and the plates are incubated.
-
A fixed concentration of a 5-HT4 agonist (typically the EC80 concentration) is then added to stimulate cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
Data Analysis: The intracellular cAMP concentration is determined using a detection kit, often based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The antagonist's ability to inhibit the agonist-induced cAMP production is measured, and an IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is calculated. This can then be converted to a pA2 or Ki value.
Conclusion
This compound is a selective 5-HT4 receptor antagonist with demonstrated functional effects, particularly in in vivo models of atrial arrhythmia. While direct comparative in vitro potency data with other antagonists is limited in publicly available literature, the existing evidence strongly supports its antagonistic action at the 5-HT4 receptor. The provided experimental protocols and comparative data for other well-known antagonists offer a framework for researchers to further characterize the antagonistic profile of this compound and other novel compounds in a standardized and reproducible manner.
References
- 1. Electrophysiological and antiarrhythmic effects of the atrial selective 5-HT(4) receptor antagonist RS-100302 in experimental atrial flutter and fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. RS 39604: a potent, selective and orally active 5-HT4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. circ.ahajournals.org [circ.ahajournals.org]
- 5. Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Literature Review: Sulamserod Hydrochloride and Other 5-HT4 Receptor Modulators
For Immediate Release
Roscrea, Ireland and Freiburg, Germany - In the landscape of gastrointestinal and cardiovascular research, the serotonin (B10506) 5-HT4 receptor continues to be a target of significant interest. This review provides a comparative analysis of Sulamserod hydrochloride (RS-100302), a notable 5-HT4 receptor antagonist, against other key research compounds that modulate this receptor, including the antagonist SB203186 and the agonists Prucalopride, Velusetrag, and Naronapride. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available data on the mechanism of action, binding affinities, functional potencies, and relevant experimental protocols.
Mechanism of Action: A Tale of Antagonism and Agonism
The compounds discussed herein all target the 5-HT4 receptor, a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase and increases intracellular cyclic AMP (cAMP) levels. However, their mechanisms of action diverge, leading to distinct pharmacological effects.
This compound is characterized as a 5-HT4 receptor antagonist.[1] By blocking the 5-HT4 receptor, it inhibits the downstream signaling cascade, a mechanism that has been explored for its antiarrhythmic potential, particularly in the context of atrial fibrillation.
In contrast, Prucalopride , Velusetrag , and Naronapride are 5-HT4 receptor agonists. They mimic the action of serotonin at this receptor, promoting gastrointestinal motility. Prucalopride and Velusetrag are highly selective for the 5-HT4 receptor, while Naronapride exhibits a dual mechanism, also acting as a dopamine (B1211576) D2 receptor antagonist.[2][3] SB203186 is another selective 5-HT4 receptor antagonist, often used as a research tool to investigate the physiological roles of the 5-HT4 receptor.
Comparative Pharmacological Data
To facilitate a direct comparison of these compounds, the following tables summarize their reported binding affinities and functional potencies.
| Compound | Target(s) | Action | Binding Affinity (Ki) | Functional Potency | Organism/System |
| Sulamserod (RS-100302) | 5-HT4 Receptor | Antagonist | Not explicitly found in searched literature | - | - |
| SB203186 | 5-HT4 Receptor | Antagonist | - | pKB = 8.3 | Piglet isolated right atrium |
| Prucalopride | 5-HT4A Receptor | Agonist | 2.5 nM | pEC50 = 7.5 (guinea-pig colon) | Human |
| 5-HT4B Receptor | Agonist | 8.0 nM | Human | ||
| Velusetrag (TD-5108) | 5-HT4 Receptor | Agonist | - | pEC50 = 8.3 | Human/Rodent GI tissue |
| hERG Channel | - | IC50 > 3 µM | - | - | |
| Naronapride (ATI-7505) | 5-HT4 Receptor | Agonist | Potent and selective | EC50 = 18.8 nM (in vitro) | - |
| D2 Receptor | Antagonist | - | - | - |
In Vivo and Clinical Observations
Sulamserod has demonstrated antiarrhythmic effects in a porcine model of atrial flutter and fibrillation. At a dose of 30 µg/kg, it was shown to terminate these arrhythmias, suggesting a potential therapeutic application in cardiovascular disease.
Prucalopride and Velusetrag have been extensively studied for their prokinetic effects in the gastrointestinal tract and are approved for the treatment of chronic idiopathic constipation.[4] Clinical trials have established their efficacy in improving bowel function.
Naronapride is under investigation for gastroparesis and other gastrointestinal motility disorders. Its dual action as a 5-HT4 agonist and D2 antagonist is thought to provide a synergistic prokinetic effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor (General Protocol)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound for the 5-HT4 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT4 receptor (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM HEPES, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, the radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT4 receptor ligand.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Schild Analysis for 5-HT4 Receptor Antagonism (General Protocol)
This protocol describes a functional assay to determine the potency (pA2) of a competitive antagonist.
-
Tissue Preparation:
-
Isolate a suitable tissue preparation that expresses functional 5-HT4 receptors, such as the guinea pig ileum.
-
Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissue to equilibrate under a resting tension.
-
-
Agonist Concentration-Response Curve:
-
Generate a cumulative concentration-response curve by adding increasing concentrations of a 5-HT4 receptor agonist (e.g., serotonin) to the organ bath and recording the resulting tissue contraction.
-
-
Antagonist Incubation:
-
Wash the tissue and allow it to return to baseline.
-
Add a known concentration of the 5-HT4 receptor antagonist (e.g., SB203186) to the organ bath and incubate for a predetermined period.
-
-
Second Agonist Curve:
-
In the continued presence of the antagonist, generate a second cumulative concentration-response curve to the 5-HT4 agonist.
-
-
Data Analysis:
-
Calculate the dose ratio, which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Repeat the experiment with at least two other concentrations of the antagonist.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
Conclusion
References
- 1. Naronapride dihydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Dosing of the First United States Patient : Dr. Falk Pharma international [drfalkpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Naronapride for Gastroparesis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
A Comparative Benchmarking Guide to 5-HT4 Receptor Antagonists: Evaluating Sulamserod Hydrochloride Against Established Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sulamserod hydrochloride against established 5-HT4 receptor antagonists. The document is intended to serve as a resource for researchers and professionals in drug development by presenting available performance data, outlining experimental methodologies, and visualizing key pathways and workflows.
Introduction to 5-HT4 Receptor Antagonism
The 5-HT4 receptor, a Gs-protein-coupled receptor, is a key target in drug discovery due to its role in various physiological processes, including gastrointestinal motility and cognitive function. Antagonists of this receptor are investigated for their therapeutic potential in conditions such as irritable bowel syndrome and certain arrhythmias. This compound has been identified as a serotonin (B10506) receptor antagonist and partial agonist, positioning it as a compound of interest in this therapeutic area. This guide benchmarks its performance profile, where data is available, against well-characterized 5-HT4 receptor blockers.
Performance Data: this compound vs. Established 5-HT4 Antagonists
Quantitative data on the binding affinity and functional potency of 5-HT4 receptor antagonists are crucial for comparative evaluation. The following tables summarize key performance indicators for established antagonists.
Note: Despite extensive searches of publicly available scientific literature and databases, specific quantitative data for this compound's binding affinity (Ki) or functional antagonism (pA2, pKB, or IC50) at the 5-HT4 receptor could not be retrieved. The information available identifies it as a serotonin receptor antagonist and partial agonist, but its specific activity at the 5-HT4 receptor subtype is not detailed in the reviewed literature.
Table 1: 5-HT4 Receptor Binding Affinity of Established Antagonists
| Compound | Radioligand | Preparation | pKi | Ki (nM) | Reference(s) |
| GR 113808 | [3H]-GR 113808 | Guinea pig striatal membranes | ~9.7 | ~0.2 | [1] |
| RS 39604 | [3H]-GR 113808 | Guinea pig striatal membranes | 9.1 | 0.79 | [2] |
| Prucalopride* | [3H]-GR 113808 | Human 5-HT4a receptor isoforms | 8.6 | 2.5 | [3] |
*Note: Prucalopride is a high-affinity 5-HT4 receptor agonist, and its binding affinity is included for comparative purposes.
Table 2: Functional Antagonist Potency of Established 5-HT4 Blockers
| Compound | Functional Assay | Preparation | pA2 / pKB | Reference(s) |
| GR 113808 | 5-HT-induced relaxation | Rat thoracic oesophagus | 9.3 (pA2) | [1] |
| RS 39604 | 5-HT-induced relaxation | Rat isolated oesophagus | 9.3 (pA2) | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 5-HT4 receptor antagonists.
Radioligand Binding Assay Protocol
This protocol is adapted from studies characterizing [3H]-GR113808 binding to 5-HT4 receptors.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Radioligand: [3H]-GR113808
-
Membrane Preparation: Homogenates of guinea pig striatum or cells expressing the human 5-HT4 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration of a known 5-HT4 antagonist (e.g., 10 µM GR 113808).
-
Test Compounds: this compound and other comparators at various concentrations.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter
Procedure:
-
Thaw the membrane preparation on ice and resuspend in assay buffer.
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.
-
Initiate the binding reaction by adding [3H]-GR113808 at a concentration close to its Kd.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for the test compound and calculate the Ki using the Cheng-Prusoff equation.
Functional cAMP Assay Protocol
This protocol outlines a method to assess the functional antagonist activity of a compound by measuring its ability to inhibit agonist-induced cAMP production.
Objective: To determine the functional potency (pA2 or IC50) of a test compound as a 5-HT4 receptor antagonist.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
5-HT4 Agonist: Serotonin (5-HT) or another suitable agonist.
-
Test Compounds: this compound and other antagonists at various concentrations.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, LANCE, or AlphaScreen).
-
Cell Culture Medium and Reagents
Procedure:
-
Culture the cells expressing the 5-HT4 receptor to an appropriate density.
-
On the day of the assay, pre-incubate the cells with various concentrations of the antagonist (or vehicle) for a specified period.
-
Stimulate the cells with a fixed concentration of a 5-HT4 agonist (typically the EC80 concentration) for a defined time.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves for the antagonist's inhibition of the agonist-induced cAMP production.
-
Calculate the IC50 value for the antagonist. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
Mandatory Visualizations
5-HT4 Receptor Signaling Pathway
Caption: Canonical 5-HT4 receptor signaling cascade via the Gs-protein/cAMP pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Step-by-step workflow for determining compound binding affinity via radioligand assay.
Logical Relationship for Functional Antagonist Assay
Caption: Logical diagram illustrating the mechanism of 5-HT4 receptor antagonism.
References
- 1. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant properties of the 5-HT4 receptor partial agonist, SL65.0155: behavioral and neurochemical studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sulamserod Hydrochloride: A Guide for Laboratory Professionals
Key Principle: Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific Sulamserod hydrochloride product you are using. This document will contain detailed information on handling, storage, and disposal that is tailored to the exact formulation.
General Disposal Procedures for Non-Hazardous Chemical Waste
In the absence of specific mandates to the contrary in the manufacturer's SDS, this compound, which has been classified as "not a hazardous substance or mixture" in at least one available SDS, can be disposed of by following standard protocols for non-hazardous chemical waste.
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling any chemical for disposal, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Small Spills:
-
For minor spills, absorb the material with an inert substance such as vermiculite, dry sand, or earth.
-
Place the absorbent material into a suitable, labeled container for chemical waste.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
-
Unused or Waste this compound:
-
Collect the waste material in a designated and properly labeled chemical waste container. Ensure the container is compatible with the chemical.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Store the waste container in a designated, secure area away from incompatible materials.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent (e.g., water, if the compound is soluble).
-
Dispose of the rinsate as chemical waste.
-
After rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies. Deface or remove the original label to prevent misuse.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the chemical waste.[3] Professional disposal ensures compliance with all local, state, and federal regulations.
-
Quantitative Data Summary
While no specific quantitative disposal limits for this compound were found, the following table summarizes general information for hydrochloride compounds, which can be relevant for handling and safety.
| Property | Value | Source |
| Acute Toxicity (Oral) | Acute toxicity estimate > 2,000 mg/kg | General SDS for similar compounds |
| Recommended Exposure Limit | Not established for Sulamserod HCl | - |
Note: The acute toxicity value is a general estimate and may not be representative of this compound specifically. Always refer to the manufacturer's SDS.
Experimental Workflow for Chemical Disposal
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals like this compound.
This workflow emphasizes the primary importance of the SDS in determining the correct disposal pathway. For substances not classified as hazardous, a standard operating procedure for non-hazardous chemical waste should be followed, culminating in collection by a certified waste management entity. This systematic approach ensures both laboratory safety and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
